molecular formula C43H70N7O18P3S B15548408 (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

カタログ番号: B15548408
分子量: 1098.0 g/mol
InChIキー: UERYNYFAFQPKQI-TYDLXKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (13Z,16Z,19Z)-3-oxodocosatrienoic acid. It is an unsaturated fatty acyl-CoA, a long-chain fatty acyl-CoA, a 3-oxo-fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C43H70N7O18P3S

分子量

1098.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z,19Z)-3-oxodocosa-13,16,19-trienethioate

InChI

InChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,29-30,32,36-38,42,54-55H,4,7,10,13-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-/t32-,36-,37-,38+,42-/m1/s1

InChIキー

UERYNYFAFQPKQI-TYDLXKLOSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is a crucial intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This technical guide provides a comprehensive overview of its biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. The pathway involves the initial two steps of β-oxidation of (15Z,18Z,21Z)-tetracosatrienoyl-CoA, catalyzed by Acyl-CoA Oxidase 1 (ACOX1) and D-bifunctional protein (DBP), respectively. The entire process is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in lipid metabolism. This document serves as a resource for researchers investigating fatty acid metabolism and its implications in health and disease, as well as for professionals in drug development targeting these pathways.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, play critical roles in various biological processes, including membrane structure, cell signaling, and energy metabolism. The degradation of VLCFAs occurs primarily in peroxisomes via the β-oxidation pathway. This compound is a specific 3-oxoacyl-CoA intermediate generated during the peroxisomal β-oxidation of the C24 polyunsaturated fatty acid, (15Z,18Z,21Z)-tetracosatrienoyl-CoA. Understanding the biosynthesis of this intermediate is essential for elucidating the broader mechanisms of VLC-PUFA metabolism and its dysregulation in various metabolic disorders.

The Biosynthesis Pathway of this compound

The formation of this compound is the result of the first two enzymatic reactions in the peroxisomal β-oxidation spiral of (15Z,18Z,21Z)-tetracosatrienoyl-CoA.

Step 1: Dehydrogenation by Acyl-CoA Oxidase 1 (ACOX1)

The initial and rate-limiting step is the dehydrogenation of the substrate, (15Z,18Z,21Z)-tetracosatrienoyl-CoA, by Acyl-CoA Oxidase 1 (ACOX1). This enzyme introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, yielding (2E,15Z,18Z,21Z)-tetracosatetraenoyl-CoA.[1] ACOX1 is a flavoenzyme that uses FAD as a cofactor and transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2]

Step 2: Hydration and Dehydrogenation by D-bifunctional Protein (DBP)

The second and third steps of the β-oxidation spiral are catalyzed by a single polypeptide, the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFE-2) or HSD17B4.[3][4] DBP possesses two distinct enzymatic activities: an enoyl-CoA hydratase activity and a 3-hydroxyacyl-CoA dehydrogenase activity.[3][4]

  • Hydration: The enoyl-CoA hydratase domain of DBP hydrates the double bond introduced by ACOX1, forming (3R)-3-hydroxy-(15Z,18Z,21Z)-tetracosatrienoyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group at the C3 position to a keto group, using NAD⁺ as a cofactor. This reaction produces the target molecule, This compound , and NADH.[3][4]

The subsequent step in the pathway would be the thiolytic cleavage of this compound by 3-oxoacyl-CoA thiolase, releasing acetyl-CoA and a chain-shortened (11Z,14Z,17Z)-eicosatrienoyl-CoA.[5]

cluster_pathway Biosynthesis of this compound Substrate (15Z,18Z,21Z)-tetracosatrienoyl-CoA Intermediate1 (2E,15Z,18Z,21Z)-tetracosatetraenoyl-CoA Substrate->Intermediate1 ACOX1 (Dehydrogenation) Intermediate2 (3R)-3-hydroxy-(15Z,18Z,21Z)-tetracosatrienoyl-CoA Intermediate1->Intermediate2 DBP (Hydratase) Product This compound Intermediate2->Product DBP (Dehydrogenase)

Biosynthesis pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes involved in the biosynthesis of this compound from its direct precursor are scarce in the literature. The following tables summarize available kinetic parameters for peroxisomal β-oxidation enzymes with analogous very-long-chain fatty acid substrates. This data provides a valuable reference for understanding the general enzymatic characteristics.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) Isoforms

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Palmitoyl-CoA (C16:0)Rat Liver2.5 - 10100 - 500[6]
Lignoceroyl-CoA (C24:0)Rat Liver~5~20[6]

Table 2: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
3-Oxopalmitoyl-CoASunflower Cotyledons3 - 7Not Specified[7]
Acetoacetyl-CoASunflower Cotyledons27Not Specified[7]
Straight-chain 3-oxoacyl-CoAs (various lengths)Rat Liver5 - 501000 - 15000[8]

Experimental Protocols

The following are generalized protocols for assaying the key enzymes in the biosynthesis of this compound. These can be adapted for the specific substrates of interest.

Acyl-CoA Oxidase (ACOX1) Activity Assay

This protocol is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂) production.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • (15Z,18Z,21Z)-tetracosatrienoyl-CoA (substrate)

  • FAD (cofactor)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic substrate for HRP (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Purified or partially purified peroxisomal fraction or recombinant ACOX1

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, FAD, HRP, and the chromogenic substrate.

  • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, (15Z,18Z,21Z)-tetracosatrienoyl-CoA.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

  • Calculate the rate of H₂O₂ production based on a standard curve generated with known concentrations of H₂O₂.

cluster_workflow ACOX1 Activity Assay Workflow Start Prepare Reaction Mixture Step1 Add Enzyme & Pre-incubate Start->Step1 Step2 Add Substrate to Start Reaction Step1->Step2 Step3 Monitor Absorbance Change Step2->Step3 End Calculate H₂O₂ Production Rate Step3->End

Generalized workflow for ACOX1 activity assay.

D-bifunctional Protein (DBP) Activity Assay

This protocol measures the NAD⁺-dependent dehydrogenation of the 3-hydroxyacyl-CoA intermediate.

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD⁺ (cofactor)

  • (3R)-3-hydroxy-(15Z,18Z,21Z)-tetracosatrienoyl-CoA (substrate, requires prior synthesis or enzymatic generation from the enoyl-CoA)

  • Purified or partially purified peroxisomal fraction or recombinant DBP

Procedure:

  • Prepare the substrate, (3R)-3-hydroxy-(15Z,18Z,21Z)-tetracosatrienoyl-CoA. This can be achieved by incubating (2E,15Z,18Z,21Z)-tetracosatetraenoyl-CoA with the hydratase domain of DBP.

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Regulatory Signaling Pathway: PPARα

The biosynthesis of this compound is tightly regulated at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that acts as a lipid sensor.[9]

Activation and Gene Transcription:

  • Ligand Binding: Fatty acids, including VLC-PUFAs or their metabolites, act as endogenous ligands for PPARα.[9]

  • Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[10]

  • PPRE Binding: The PPARα/RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[9][10]

  • Transcriptional Activation: This binding recruits coactivator proteins, leading to the transcriptional activation of genes encoding the peroxisomal β-oxidation enzymes, including ACOX1 and HSD17B4 (the gene encoding DBP).[10][11]

Increased expression of ACOX1 and DBP enhances the capacity of the peroxisome to carry out β-oxidation, thereby increasing the biosynthesis of intermediates like this compound.

cluster_signal PPARα Signaling Pathway Ligand Fatty Acids (e.g., VLC-PUFAs) PPARa PPARα Ligand->PPARa activates PPRE PPRE (in gene promoter) PPARa->PPRE binds to RXR RXR RXR->PPRE binds to Gene_ACOX1 ACOX1 Gene PPRE->Gene_ACOX1 activates transcription Gene_HSD17B4 HSD17B4 Gene (DBP) PPRE->Gene_HSD17B4 activates transcription Protein_ACOX1 ACOX1 Protein Gene_ACOX1->Protein_ACOX1 translates to Protein_DBP DBP Protein Gene_HSD17B4->Protein_DBP translates to Beta_Oxidation Peroxisomal β-oxidation Protein_ACOX1->Beta_Oxidation catalyzes Protein_DBP->Beta_Oxidation catalyzes

PPARα regulation of peroxisomal β-oxidation.

Conclusion

The biosynthesis of this compound is an integral part of the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. This process is mediated by the sequential action of ACOX1 and DBP and is under the transcriptional control of the master lipid regulator, PPARα. While our understanding of this pathway has grown significantly, further research is needed to delineate the precise kinetic parameters of the involved enzymes with their specific VLC-PUFA substrates. Such knowledge will be invaluable for developing targeted therapeutic strategies for metabolic disorders associated with defects in fatty acid metabolism. This guide provides a foundational framework for researchers and drug development professionals to navigate this complex and vital metabolic pathway.

References

An In-depth Technical Guide to the Chemical Properties of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is a very-long-chain unsaturated fatty acyl-CoA that plays a role as an intermediate in fatty acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, stability, and reactivity. Detailed experimental protocols for its analysis are presented, alongside a discussion of its metabolic significance. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of fatty acyl-CoAs in health and disease.

Physicochemical Properties

This compound, also known as 3-oxo-docosa-13,16,19-all-cis-trienoyl-CoA, is a complex organic molecule belonging to the class of very-long-chain 3-oxoacyl CoAs.[1] While specific experimental data for this particular molecule is limited, its properties can be inferred from the general characteristics of long-chain acyl-CoA esters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H70N7O18P3SMedChemExpress
Molecular Weight 1098.04 g/mol MedChemExpress
Appearance Not available (likely a solid)Inferred
Melting Point Not availableInferred
Boiling Point Not availableInferred
Water Solubility Practically insolubleHMDB0062367[1]
Organic Solvent Solubility Expected to be soluble in organic solvents like alcohol, chloroform, acetone, and benzene.Inferred from general lipid properties

Stability and Reactivity

The stability of this compound is influenced by its thioester linkage and the presence of unsaturated bonds. Thioesters are known to be relatively stable in aqueous solutions at neutral pH but can be susceptible to hydrolysis under acidic or basic conditions. The polyunsaturated nature of the acyl chain makes it prone to oxidation.

The reactivity of 3-oxoacyl-CoA molecules is central to their role in fatty acid metabolism. The ketone group at the beta-position is a key feature for the enzymatic cleavage by thiolase in the final step of beta-oxidation.

Role in Biological Pathways

This compound is an intermediate in the beta-oxidation of docosatrienoic acid, a polyunsaturated very-long-chain fatty acid. The beta-oxidation pathway is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Beta-Oxidation of Polyunsaturated Fatty Acids

The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds. For a polyunsaturated fatty acid like docosatrienoic acid, the pathway involves the standard four steps of beta-oxidation (oxidation, hydration, oxidation, thiolysis) along with isomerases and reductases to modify the position and configuration of the double bonds.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: Generalized pathway of one cycle of beta-oxidation.

Long-chain acyl-CoA esters can also act as signaling molecules, regulating various cellular processes. However, a specific signaling role for this compound has not been elucidated.

Experimental Protocols

Due to the lack of specific protocols for this compound, the following methodologies are based on established procedures for the analysis of other long-chain acyl-CoA esters and can be adapted accordingly.

Extraction and Purification of Long-Chain Acyl-CoA Esters from Biological Samples

This protocol describes a general method for the extraction and solid-phase purification of long-chain acyl-CoAs from tissues.

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • C-18 HPLC column

Procedure:

  • Homogenize tissue samples in ice-cold KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.

  • Extract acyl-CoAs from the homogenate with acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent before analysis.

Extraction_Workflow Tissue Tissue Sample Homogenization Homogenization (KH2PO4 buffer, 2-propanol) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Oligonucleotide Column) Extraction->SPE Elution Elution (2-propanol) SPE->Elution Analysis LC-MS/MS Analysis Elution->Analysis

Caption: Workflow for the extraction and purification of acyl-CoAs.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Ammonium hydroxide (B78521) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A neutral loss of 507 Da is often monitored for acyl-CoAs.

Table 2: Example MRM Transitions for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound1099.04Specific fragment to be determined
Internal Standard (e.g., C17:0-CoA)Appropriate m/zAppropriate m/z

Conclusion

This compound is a significant metabolite in the breakdown of very-long-chain polyunsaturated fatty acids. While specific experimental data on its physicochemical properties are not extensively available, its characteristics can be inferred from related long-chain acyl-CoA esters. The analytical methods outlined in this guide, particularly LC-MS/MS, provide a robust framework for its quantification in biological matrices. Further research is warranted to fully elucidate its specific roles in cellular signaling and its potential as a biomarker or therapeutic target in various diseases.

References

The Pivotal Role of Very-Long-Chain 3-Oxoacyl-CoAs in Cellular Physiology and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain 3-oxoacyl-Coenzyme A (VLC-3-oxoacyl-CoA) molecules are critical, short-lived intermediates in the biosynthesis of very-long-chain fatty acids (VLCFAs). These fatty acids, defined as having 22 or more carbon atoms, are integral components of cellular lipids, including ceramides (B1148491) and sphingolipids, which play essential roles in membrane structure, signal transduction, and maintaining cellular homeostasis. The formation of VLC-3-oxoacyl-CoAs represents the initial and rate-limiting step in the VLCFA elongation cycle, a process carried out by a dedicated enzymatic machinery in the endoplasmic reticulum. Dysregulation of this pathway is implicated in a range of pathologies, from rare genetic disorders to more common metabolic and inflammatory diseases, making the enzymes involved in VLC-3-oxoacyl-CoA metabolism attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the physiological significance of VLC-3-oxoacyl-CoAs, detailing the enzymatic pathways they participate in, summarizing key quantitative data, and outlining relevant experimental protocols for their study.

Introduction to Very-Long-Chain Fatty Acid Elongation

Very-long-chain fatty acids are synthesized through a cyclical process of fatty acid elongation that occurs in the endoplasmic reticulum.[1] This process involves the sequential addition of two-carbon units, derived from malonyl-CoA, to an existing long-chain acyl-CoA primer. The cycle consists of four key enzymatic reactions:

  • Condensation: The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with malonyl-CoA to form a very-long-chain 3-oxoacyl-CoA . This reaction is catalyzed by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs) or 3-ketoacyl-CoA synthases (KCS).[2][3]

  • Reduction: The 3-oxoacyl-CoA is then reduced to a (3R)-3-hydroxyacyl-CoA by a very-long-chain 3-oxoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[2][4]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[5]

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated very-long-chain acyl-CoA by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH.[2]

The newly synthesized, elongated acyl-CoA can then either undergo further rounds of elongation or be incorporated into various complex lipids.

The Central Role of Very-Long-Chain 3-Oxoacyl-CoAs

The formation of VLC-3-oxoacyl-CoA is the commitment step in each round of fatty acid elongation. The enzymes responsible for this reaction, the ELOVLs, exhibit substrate specificity for acyl-CoAs of different chain lengths and degrees of saturation, thereby determining the specific types of VLCFAs produced in a given cell or tissue.[1][6] In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each with a unique expression pattern and substrate preference.[1][7]

Quantitative Data on VLCFA Metabolism

A comprehensive understanding of the physiological role of VLC-3-oxoacyl-CoAs requires quantitative data on the enzymes and metabolites involved in their metabolism.

Table 1: Substrate Specificity of Human ELOVL Enzymes
EnzymePrimary SubstratesProductsKey Physiological Roles
ELOVL1 C18:0-CoA, C20:0-CoA, C22:0-CoA, C24:0-CoASaturated and monounsaturated VLCFAs (up to C28)Ceramide and sphingolipid synthesis, skin barrier function.[2][7]
ELOVL2 C20:4(n-6)-CoA, C22:5(n-3)-CoA, C22:6(n-3)-CoAPolyunsaturated VLCFAs (e.g., docosahexaenoic acid - DHA)Retinal and neural development, spermatogenesis.[2]
ELOVL3 C18:0-CoA, C20:0-CoA, C22:0-CoASaturated and monounsaturated VLCFAsSkin lipid synthesis, brown adipose tissue function.[2]
ELOVL4 C24-CoA and longer acyl-CoAsVery-long-chain saturated and polyunsaturated fatty acids (>C28)Skin barrier, retinal function, neurological development.[2]
ELOVL5 C18:2(n-6)-CoA, C18:3(n-3)-CoA, C20:4(n-6)-CoAPolyunsaturated fatty acids (e.g., arachidonic acid)Precursor for eicosanoid synthesis.[2]
ELOVL6 C12:0-CoA, C14:0-CoA, C16:0-CoALong-chain saturated and monounsaturated fatty acidsDe novo lipogenesis, regulation of insulin (B600854) sensitivity.[8]
ELOVL7 C16:0-CoA, C18:0-CoA, C18:1(n-9)-CoASaturated and monounsaturated long-chain fatty acidsProstate cancer progression.[8]
Table 2: Tissue Distribution of Very-Long-Chain Fatty Acids
TissuePredominant VLCFAsPrimary Lipid Classes
Brain (Myelin) C24:0, C24:1Sphingomyelin, Galactosylceramide
Skin (Epidermis) C26:0, C28:0, ω-hydroxy VLCFAsCeramides (including acylceramides)
Retina C28-C38 PUFAs (derived from DHA)Phosphatidylcholine
Testis C20-C22 PUFAs, C28-C32 ULC-PUFAsSphingomyelin, Seminolipid
Liver C24:0, C24:1Sphingomyelin
Adrenal Gland C24:0, C26:0Cholesterol Esters

Data compiled from various sources.[2]

Signaling and Metabolic Pathways

The metabolism of very-long-chain 3-oxoacyl-CoAs is intricately linked to several key cellular pathways.

VLCFA Elongation Pathway

The core pathway involves the four-step enzymatic cycle in the endoplasmic reticulum.

VLCFA_Elongation cluster_0 Substrates cluster_1 Enzymes AcylCoA Long-Chain Acyl-CoA (Cn) ELOVL ELOVL/KCS AcylCoA->ELOVL MalonylCoA Malonyl-CoA MalonylCoA->ELOVL OxoacylCoA 3-Oxoacyl-CoA (Cn+2) KAR KAR OxoacylCoA->KAR HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) HACD HACD HydroxyacylCoA->HACD EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) TER TER EnoylCoA->TER ElongatedAcylCoA Elongated Acyl-CoA (Cn+2) ELOVL->OxoacylCoA Condensation (+CO2, +CoA) KAR->HydroxyacylCoA Reduction (NADPH -> NADP+) HACD->EnoylCoA Dehydration (-H2O) TER->ElongatedAcylCoA Reduction (NADPH -> NADP+)

Caption: The four-step VLCFA elongation cycle in the endoplasmic reticulum.

Ceramide Synthesis Pathway

VLCFAs are essential precursors for the synthesis of ceramides, a diverse class of sphingolipids.

Ceramide_Synthesis Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine CerS CerS Sphinganine->CerS VLCFA_CoA Very-Long-Chain Acyl-CoA VLCFA_CoA->CerS Ceramide Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids SPT->Ketosphinganine KSR->Sphinganine (NADPH -> NADP+) CerS->Ceramide

Caption: De novo ceramide synthesis pathway incorporating VLCFAs.

Pro-inflammatory Signaling in Macrophages

Accumulation of saturated VLCFAs can trigger pro-inflammatory signaling pathways in immune cells like macrophages.

Inflammatory_Signaling VLCFA Excess Saturated VLCFAs CD36 CD36 VLCFA->CD36 Uptake JNK JNK Pathway CD36->JNK Activation Chemokines Pro-inflammatory Chemokine Release JNK->Chemokines Inflammation Inflammation Chemokines->Inflammation

Caption: VLCFA-induced pro-inflammatory signaling in macrophages.[9]

Experimental Protocols

Mass Spectrometry-Based Analysis of Very-Long-Chain Fatty Acids

This protocol provides a general workflow for the quantification of total VLCFAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately measure the concentrations of various VLCFA species in cells or tissues.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standards (deuterated VLCFAs)

  • Solvents: Methanol, Chloroform, Hexane (B92381), Iso-octane, Acetonitrile

  • Reagents: Hydrochloric acid (HCl) or Potassium hydroxide (B78521) (KOH) for hydrolysis, Formic acid, Tributylamine (ion-pairing agent), derivatization agents (e.g., oxalyl chloride, dimethylaminoethanol, methyl iodide).[10]

  • LC-MS/MS system with a C8 or C18 reversed-phase column.

Workflow:

MS_Workflow Start Sample Collection (Cells/Tissue) Spike Spike with Internal Standards Start->Spike Hydrolysis Alkaline or Acid Hydrolysis (to release free fatty acids) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane or Iso-octane) Hydrolysis->Extraction Derivatization Derivatization (optional, for improved ionization) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis (Quantification against standard curve) LCMS->Data End Results Data->End

Caption: General workflow for VLCFA analysis by LC-MS/MS.

Procedure:

  • Sample Preparation and Internal Standard Spiking: Homogenize tissue samples or harvest cultured cells. Add a known amount of deuterated VLCFA internal standards to the sample.[11][12]

  • Hydrolysis: To release fatty acids from complex lipids, perform either alkaline hydrolysis (saponification) with KOH or acidic hydrolysis with HCl.[10][11] Heat the samples to facilitate the reaction.[11]

  • Extraction: Acidify the sample and extract the free fatty acids using an organic solvent such as hexane or iso-octane.[11][12] Repeat the extraction to ensure complete recovery.

  • Derivatization (Optional but Recommended for some methods): To improve chromatographic separation and ionization efficiency, derivatize the fatty acids. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[10]

  • LC-MS/MS Analysis: Resuspend the dried extract in an appropriate solvent and inject it into the LC-MS/MS system. Separate the fatty acids using a reversed-phase column with a suitable mobile phase gradient.[11] Detect and quantify the different fatty acid species using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode, depending on the derivatization method.[10]

  • Data Analysis: Generate a standard curve using known concentrations of non-labeled VLCFA standards.[10] Quantify the amount of each VLCFA in the sample by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.

In Vitro ELOVL Enzyme Activity Assay

This protocol describes a method to measure the condensing activity of a specific ELOVL enzyme.

Objective: To determine the rate of 3-oxoacyl-CoA formation by an ELOVL enzyme with a specific acyl-CoA substrate.

Materials:

  • Microsomal preparations or purified ELOVL enzyme.[13]

  • Long-chain acyl-CoA substrate (e.g., C22:0-CoA).[13]

  • Radiolabeled [14C]-malonyl-CoA.[13]

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5).[13]

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation or purified enzyme with the acyl-CoA substrate in the reaction buffer.[13]

  • Initiate Reaction: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Extraction: Extract the radiolabeled lipid products (including the 3-oxoacyl-CoA) using an organic solvent (e.g., chloroform/methanol).

  • Quantification: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Conclusion

Very-long-chain 3-oxoacyl-CoAs are at the heart of VLCFA metabolism, a pathway of fundamental importance for cellular structure and function. The enzymes that produce and process these intermediates are critical for maintaining lipid homeostasis, and their dysregulation is a key factor in the pathogenesis of numerous diseases. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of VLCFA metabolism and to develop novel therapeutic strategies targeting this crucial pathway. Further research into the specific kinetics and regulation of the enzymes involved will undoubtedly shed more light on the intricate roles of very-long-chain 3-oxoacyl-CoAs in health and disease.

References

The Pivotal Role of Docosatrienoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Docosatrienoyl-CoA (C22:3-CoA) is a very long-chain polyunsaturated fatty acyl-CoA that is emerging as a significant intermediate in cellular lipid metabolism. While research has often focused on its corresponding free fatty acid, docosatrienoic acid (DTA), the CoA-esterified form is the metabolically active molecule, participating in a variety of anabolic and catabolic pathways. This technical guide provides a comprehensive overview of the current understanding of docosatrienoyl-CoA's function, including its biosynthesis, metabolic fate, and potential signaling roles. Detailed experimental protocols for its analysis and diagrams of relevant pathways are included to facilitate further research in this area.

Introduction

Very long-chain polyunsaturated fatty acids (VLCPUFAs) and their CoA esters are essential components of cellular membranes and precursors to potent signaling molecules that regulate key physiological processes.[1] Imbalances in VLCPUFA metabolism have been linked to a range of pathologies, including neurological disorders and inflammatory conditions. Docosatrienoyl-CoA, the activated form of docosatrienoic acid (DTA, 22:3), is a key metabolite in the pathways of omega-3 and omega-6 fatty acid metabolism. Understanding its precise functions is critical for elucidating the complex network of lipid-mediated cellular regulation.

Biosynthesis of Docosatrienoyl-CoA

Docosatrienoyl-CoA is synthesized through a series of elongation and desaturation reactions from shorter-chain polyunsaturated fatty acid precursors. The primary pathways originate from α-linolenic acid (ALA, 18:3n-3) and linoleic acid (LA, 18:2n-6).

The biosynthesis from α-linolenic acid involves an initial elongation to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to docosatrienoic acid (DTA, 22:3n-3) by a fatty acid elongase (ELO-type).[1] The activation of DTA to docosatrienoyl-CoA is catalyzed by an acyl-CoA synthetase.

cluster_0 Biosynthesis Pathway ALA α-Linolenic Acid (18:3n-3) ACSL Acyl-CoA Synthetase ALA->ACSL Activation ETA_CoA Eicosatrienoyl-CoA (20:3n-3-CoA) Elongase2 Elongase (EhELO1) ETA_CoA->Elongase2 DTA_CoA Docosatrienoyl-CoA (22:3n-3-CoA) Elongase1 Elongase Elongase1->ETA_CoA Elongase2->DTA_CoA ALA_CoA α-Linolenoyl-CoA (18:3n-3-CoA) ACSL->ALA_CoA ALA_CoA->Elongase1

Biosynthesis of Docosatrienoyl-CoA from α-Linolenic Acid.

Metabolic Fate of Docosatrienoyl-CoA

The primary catabolic pathway for very long-chain acyl-CoAs is peroxisomal β-oxidation.[2] Docosatrienoyl-CoA is a substrate for this pathway, which sequentially shortens the fatty acyl chain.

Peroxisomal β-Oxidation

Peroxisomal β-oxidation of docosatrienoyl-CoA is initiated by the rate-limiting enzyme, acyl-CoA oxidase 1 (ACOX1).[3][4] This enzyme introduces a double bond and produces hydrogen peroxide. The subsequent steps are catalyzed by a multifunctional enzyme and a thiolase, resulting in the shortening of the acyl-CoA by two carbons and the release of acetyl-CoA in each cycle. For a C22:3-CoA, one round of β-oxidation would yield eicosatrienoyl-CoA (C20:3-CoA) and acetyl-CoA. This process is crucial for maintaining lipid homeostasis and providing substrates for other metabolic pathways.[5]

cluster_1 Peroxisomal β-Oxidation DTA_CoA Docosatrienoyl-CoA (22:3-CoA) ACOX1 ACOX1 DTA_CoA->ACOX1 Oxidation Enoyl_CoA Trans-2,cis-13,cis-16,cis-19-Docosatetraenoyl-CoA MFE Multifunctional Enzyme Enoyl_CoA->MFE Hydration & Dehydrogenation Hydroxyacyl_CoA 3-Hydroxy-docosatrienoyl-CoA Ketoacyl_CoA 3-Keto-docosatrienoyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis C20_3_CoA Eicosatrienoyl-CoA (20:3-CoA) Acetyl_CoA Acetyl-CoA ACOX1->Enoyl_CoA MFE->Ketoacyl_CoA Thiolase->C20_3_CoA Thiolase->Acetyl_CoA Start Biological Sample (Cells/Tissue) Lysis Lysis & Extraction Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

References

Cellular Localization of Docosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoyl-CoA is a pivotal intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLCPUFAs). As the activated form of docosatrienoic acid (22:3), its subcellular location is critical to its function, dictating its entry into various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids. Understanding the precise cellular compartments where docosatrienoyl-CoA is synthesized, transported, and utilized is fundamental for elucidating its physiological roles and for the development of therapeutics targeting lipid metabolism. This guide provides a comprehensive overview of the cellular localization of docosatrienoyl-CoA, detailing the metabolic pathways it is involved in and the experimental protocols used to determine the subcellular distribution of such lipid molecules.

Metabolic Pathways and Cellular Localization

The metabolism of docosatrienoyl-CoA is intricately linked to specific cellular organelles, primarily the endoplasmic reticulum (ER), mitochondria, and peroxisomes. The synthesis of its precursor, docosatrienoic acid (DTA), from shorter-chain fatty acids like α-linolenic acid (ALA, 18:3n-3) involves a series of elongation and desaturation reactions that predominantly occur in the endoplasmic reticulum.[1] Fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases, a crucial step for their subsequent metabolic processing.[2]

The primary sites for the synthesis and subsequent metabolism of docosatrienoyl-CoA are:

  • Endoplasmic Reticulum (ER): The ER is the central hub for the synthesis of VLCPUFAs.[3][4] The enzymes responsible for the elongation of fatty acid chains, which produce docosatrienoyl-CoA from shorter precursors, are located in the ER membrane.[1] Furthermore, acyl-CoA synthetases, such as FATP4 and ACSL3, which activate fatty acids to their CoA derivatives, are also localized to the ER.[5][6][7] Once synthesized, docosatrienoyl-CoA can be further metabolized within the ER, including being a substrate for desaturases or for incorporation into glycerophospholipids via the Kennedy pathway.[2]

  • Mitochondria and Peroxisomes: These organelles are the primary sites for the β-oxidation (retroconversion) of very-long-chain fatty acids.[3][8] While the primary role of these organelles is catabolic, the presence of acyl-CoA synthetases in mitochondria suggests that fatty acids can be activated within this compartment as well.[6] Therefore, docosatrienoyl-CoA may be present in mitochondria and peroxisomes as it undergoes chain shortening.

The following diagram illustrates the key metabolic pathways involving docosatrienoyl-CoA and their subcellular locations.

Docosatrienoyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisomes ALA_CoA α-Linolenoyl-CoA (18:3) Elongation_Desaturation Elongation & Desaturation (ELOVLs, FADS) ALA_CoA->Elongation_Desaturation DTA_CoA Docosatrienoyl-CoA (22:3) Elongation_Desaturation->DTA_CoA Glycerophospholipids Glycerophospholipid Synthesis (Kennedy Pathway) DTA_CoA->Glycerophospholipids Beta_Oxidation β-Oxidation (Retroconversion) DTA_CoA->Beta_Oxidation Transport Membrane_Lipids Membrane Lipids Glycerophospholipids->Membrane_Lipids Shorter_Acyl_CoAs Shorter Acyl-CoAs Beta_Oxidation->Shorter_Acyl_CoAs

Metabolic pathways of docosatrienoyl-CoA.

Quantitative Data on Subcellular Localization

Direct quantitative data on the specific subcellular distribution of docosatrienoyl-CoA is scarce in the literature. However, studies on the activity of enzymes involved in the metabolism of related very-long-chain polyunsaturated acyl-CoAs provide valuable insights. The following table summarizes relevant findings.

Enzyme/Metabolite Organelle/Fraction Relative Activity/Abundance Cell/Tissue Type Reference
Long-chain acyl-CoA synthetase (for docosahexaenoate)Microsomal fraction~60% of total activityRetina[9]
Long-chain acyl-CoA synthetase (for docosahexaenoate)Rod outer segments4-7% of total activityRetina[9]
FATP4 (acyl-CoA synthetase)Endoplasmic ReticulumPrimary localizationMDCK, HeLa cells[5][6]
ACSL3 (acyl-CoA synthetase)Endoplasmic Reticulum, Lipid DropletsDynamic localization depending on fatty acid supplyVarious cell types[7]
ω-hydroxylation activity (for docosahexaenoic acid)10,000 x g precipitate (microsomal)High specific activityRat liver[10]
Enzymes for DHA synthesis (elongases, desaturases)Endoplasmic ReticulumPrimary site of synthesis from ALAGeneral[4]
Enzymes for DHA retroconversionMitochondria, PeroxisomesPrimary sites of β-oxidationGeneral[3][8]

Experimental Protocols for Determining Subcellular Localization

Several advanced techniques are employed to determine the subcellular localization of lipids and their CoA esters. These methods often rely on microscopy and mass spectrometry.

Fluorescence Microscopy with Labeled Analogs

This is a widely used approach to visualize the distribution of lipids in living or fixed cells.

Methodology:

  • Synthesis of a Fluorescent Analog: A fluorescent derivative of docosatrienoic acid is synthesized. This typically involves attaching a fluorophore (e.g., BODIPY, NBD) to the fatty acid.

  • Cellular Labeling: The fluorescent fatty acid analog is incubated with cultured cells. The cells will take up the analog and metabolize it, incorporating it into various lipid species, including its CoA ester.

  • Organelle Co-localization: Specific organelles are labeled with fluorescent markers. This can be achieved using fluorescent proteins targeted to specific organelles (e.g., ER-GFP, Mito-RFP) or organelle-specific dyes (e.g., MitoTracker, ER-Tracker).

  • Confocal or Super-Resolution Microscopy: The cells are imaged using a confocal or super-resolution microscope. The fluorescence signals from the lipid analog and the organelle markers are captured in different channels.

  • Image Analysis: The images are merged and analyzed to determine the degree of co-localization between the fluorescent lipid analog and the specific organelles.

Click Chemistry-Based Metabolic Labeling

Click chemistry offers a powerful tool for labeling and visualizing newly synthesized lipids without the use of bulky fluorophores during the metabolic labeling step.[11][12]

Methodology:

  • Synthesis of a Bioorthogonal Analog: A docosatrienoic acid analog containing a small, bioorthogonal handle (e.g., an alkyne or azide (B81097) group) is synthesized.

  • Metabolic Labeling: Cells are incubated with the bioorthogonal fatty acid analog, which is incorporated into cellular lipids.

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow entry of the detection reagents.

  • Click Reaction: The cells are treated with a fluorescently labeled detection reagent that specifically reacts with the bioorthogonal handle on the incorporated fatty acid (e.g., an azide-fluorophore for an alkyne-labeled fatty acid). This "clicks" the fluorophore onto the lipid of interest.

  • Imaging and Analysis: The cells are then imaged using fluorescence microscopy as described above.

The following diagram outlines a general workflow for determining lipid localization using fluorescence-based methods.

Lipid_Localization_Workflow Start Start: Hypothesize Lipid Localization Probe_Selection Select Probe: Fluorescent Analog or Click Chemistry Handle Start->Probe_Selection Cell_Culture Culture Cells Probe_Selection->Cell_Culture Labeling Incubate Cells with Probe Cell_Culture->Labeling Organelle_Staining Co-stain with Organelle-Specific Dyes/Markers Labeling->Organelle_Staining Fixation Fix and Permeabilize Cells (if required) Organelle_Staining->Fixation Click_Reaction Perform Click Reaction (for Click Chemistry) Fixation->Click_Reaction Imaging Image with Confocal or Super-Resolution Microscopy Fixation->Imaging Click_Reaction->Imaging Analysis Analyze Co-localization Imaging->Analysis Conclusion Determine Subcellular Localization Analysis->Conclusion

Experimental workflow for lipid localization.
Subcellular Fractionation and Mass Spectrometry

This biochemical approach provides quantitative data on the distribution of lipids among different organelles.

Methodology:

  • Cell Lysis and Homogenization: Cells or tissues are lysed under conditions that preserve the integrity of the organelles.

  • Differential Centrifugation: The cell homogenate is subjected to a series of centrifugation steps at increasing speeds. This separates the major organelles (nuclei, mitochondria, microsomes, cytosol) based on their size and density.

  • Lipid Extraction: Lipids are extracted from each of the isolated subcellular fractions.

  • Mass Spectrometry Analysis: The lipid extracts are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the amount of docosatrienoyl-CoA and other related lipids in each fraction.

Conclusion

The cellular localization of docosatrienoyl-CoA is predominantly centered around the endoplasmic reticulum, the primary site of its synthesis and incorporation into complex lipids. However, its presence in mitochondria and peroxisomes for catabolic processes is also significant. A combination of advanced imaging and biochemical techniques is essential for a comprehensive understanding of the subcellular dynamics of this important lipid intermediate. Further research employing these methodologies will be crucial for fully elucidating the roles of docosatrienoyl-CoA in cellular physiology and disease.

References

Preliminary Studies on (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is a polyunsaturated very-long-chain acyl-CoA that is presumed to be an intermediate in the peroxisomal beta-oxidation of (13Z,16Z,19Z)-docosatrienoic acid. While specific preliminary studies on this molecule are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the metabolism of related polyunsaturated fatty acids and standard methodologies for the study of acyl-CoA esters. This document serves as a technical resource for researchers investigating the metabolism and potential physiological roles of this and similar molecules.

Biochemical Context and Synthesis

(13Z,16Z,19Z)-docosatrienoic acid (DTA) is an omega-3 very-long-chain polyunsaturated fatty acid.[1][2] Its biosynthesis can be engineered in oilseed crops, presenting an opportunity for its use in various health-related applications.[1] The activation of DTA to its CoA ester, (13Z,16Z,19Z)-docosatrienoyl-CoA, is a prerequisite for its entry into metabolic pathways. This activation is catalyzed by long-chain acyl-CoA synthetases.[3]

The subsequent conversion to this compound occurs during the beta-oxidation process, likely within peroxisomes, as very-long-chain fatty acids are primarily metabolized in this organelle.[4][5][6]

Quantitative Data

Table 1: Hypothetical Kinetic Parameters for Enzymes Involved in the Metabolism of this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Oxidase(13Z,16Z,19Z)-docosatrienoyl-CoA15150
2-enoyl-CoA Hydratase(2E,13Z,16Z,19Z)-docosatetraenoyl-CoA25300
3-hydroxyacyl-CoA Dehydrogenase(S)-3-hydroxy-(13Z,16Z,19Z)-docosatrienoyl-CoA20250
3-ketoacyl-CoA ThiolaseThis compound10500

Table 2: Hypothetical Cellular Concentrations of this compound and Related Metabolites in Rat Liver Hepatocytes

MetaboliteConcentration (pmol/mg protein)
(13Z,16Z,19Z)-docosatrienoic acid50 - 200
(13Z,16Z,19Z)-docosatrienoyl-CoA5 - 20
This compound1 - 5

Experimental Protocols

Synthesis and Purification of this compound

Due to its likely transient nature as a metabolic intermediate, stable synthesis and purification of this compound for use as a standard would be challenging. Enzymatic synthesis using purified enzymes of the beta-oxidation pathway would be a feasible approach. Radiolabeling of the precursor, (13Z,16Z,19Z)-docosatrienoic acid, would facilitate tracking and quantification.[7][8]

Quantitative Analysis by LC-MS/MS

A highly sensitive and robust method for the quantification of long-chain acyl-CoAs involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

Methodology:

  • Extraction: Acyl-CoAs are extracted from tissue or cell samples using a suitable solvent system, such as a mixture of isopropanol, acetonitrile, and aqueous buffer.

  • Purification: Solid-phase extraction (SPE) can be used to purify the acyl-CoA fraction from the crude extract.

  • Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[10]

  • Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing selected reaction monitoring (SRM).[12]

Fatty Acid Beta-Oxidation Assay

The rate of beta-oxidation of (13Z,16Z,19Z)-docosatrienoic acid, and consequently the production and turnover of this compound, can be measured using a radiolabeled substrate.[13][14][15]

Methodology:

  • Cell Preparation: Isolate primary hepatocytes or use a relevant cell line.

  • Substrate Preparation: Prepare a complex of --INVALID-LINK---docosatrienoic acid with bovine serum albumin (BSA).

  • Incubation: Incubate the cells with the radiolabeled substrate.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Quantification: Measure the radioactivity in the acid-soluble fraction, which represents the products of beta-oxidation, using a scintillation counter.[13][15]

Signaling Pathways and Cellular Roles

While the direct signaling roles of this compound have not been elucidated, its precursor fatty acid and other docosanoids are known to have significant biological activities. Docosahexaenoic acid (DHA), a related 22-carbon omega-3 fatty acid, is a precursor to neuroprotectin D1, a potent signaling molecule with anti-inflammatory and neuroprotective effects.[16] Eicosanoids and docosanoids, derived from 20- and 22-carbon polyunsaturated fatty acids respectively, are local hormones that regulate a wide range of physiological processes, including inflammation and immunity.[17][18] It is plausible that (13Z,16Z,19Z)-docosatrienoic acid and its metabolites, including the 3-oxoacyl-CoA intermediate, could also serve as precursors to novel signaling molecules or modulate cellular processes.

Visualizations

Peroxisomal_Beta_Oxidation_Pathway cluster_cell Cell cluster_peroxisome Peroxisome DTA (13Z,16Z,19Z)-Docosatrienoic Acid DT_CoA (13Z,16Z,19Z)-Docosatrienoyl-CoA DTA->DT_CoA Acyl-CoA Synthetase Enoyl_CoA (2E,13Z,16Z,19Z)-Docosatetraenoyl-CoA DT_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-(13Z,16Z,19Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Eicosatrienoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase

Caption: Presumed peroxisomal beta-oxidation pathway of (13Z,16Z,19Z)-docosatrienoic acid.

Experimental_Workflow Start Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Start->Extraction Bioassay Fatty Acid Oxidation Assay (Radiolabeled DTA) Start->Bioassay Purification Solid-Phase Extraction Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantitative Data LCMS->Quantification Interpretation Data Interpretation and Pathway Analysis Quantification->Interpretation Activity Metabolic Activity Data Bioassay->Activity Activity->Interpretation

Caption: General experimental workflow for the study of this compound.

References

An In-depth Technical Guide to the Exploratory Research of Unsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acyl-Coenzyme A (acyl-CoA) thioesters are pivotal metabolic intermediates and signaling molecules that lie at the crossroads of lipid metabolism, energy homeostasis, and cellular regulation. As activated forms of unsaturated fatty acids, they are not merely substrates for β-oxidation and the synthesis of complex lipids but also act as potent allosteric regulators and ligands for nuclear receptors, influencing a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the core aspects of unsaturated fatty acyl-CoA research, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key metabolic and signaling pathways to facilitate further exploration in this dynamic field.

I. Metabolism of Unsaturated Fatty Acyl-CoAs

The cellular pool of unsaturated fatty acyl-CoAs is tightly regulated through a coordinated interplay of synthesis, degradation, and transport. The key enzymatic players in these processes determine the availability and species composition of these crucial molecules.

A. Biosynthesis

The biosynthesis of unsaturated fatty acyl-CoAs begins with the activation of fatty acids by acyl-CoA synthetases (ACSs). Monounsaturated fatty acyl-CoAs are primarily synthesized from saturated fatty acyl-CoAs by the action of stearoyl-CoA desaturases (SCDs). Polyunsaturated fatty acyl-CoAs are generated through a series of desaturation and elongation steps catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVLs).

B. Degradation

The primary route for the degradation of unsaturated fatty acyl-CoAs is mitochondrial β-oxidation. This process requires auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds present in unsaturated acyl chains.

II. Quantitative Analysis of Unsaturated Fatty Acyl-CoAs

Accurate quantification of unsaturated fatty acyl-CoAs is essential for understanding their metabolic flux and signaling functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.

A. Quantitative Data

The following tables summarize the concentrations of various long-chain acyl-CoAs in different mammalian cell lines and the recovery rates of acyl-CoAs using a solid-phase extraction (SPE) method.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~4~2
C18:1-CoA-~8~3
C18:2-CoA-~1.5~0.5
C20:4-CoA-~1~0.3
C22:6-CoA-~0.5~0.2
Table 1: Representative concentrations of long-chain acyl-CoAs in various mammalian cell lines. Note: Values are approximate and can vary based on culture conditions and analytical methods.
Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%
Table 2: Representative recovery rates of various acyl-CoA species using Solid-Phase Extraction (SPE).[1]
B. Kinetic Parameters of Key Enzymes

The tables below provide kinetic parameters for key enzymes involved in the metabolism of unsaturated fatty acyl-CoAs.

EnzymeSubstrateApparent Km (µM)Vmax (pmol/min/mg protein)
Δ6-Desaturase18:2n-6 (Linoleoyl-CoA)6.57.5
Δ5-Desaturase20:3n-6 (Dihomo-γ-linolenoyl-CoA)3.99.1
Δ6-Desaturase18:3n-3 (α-Linolenoyl-CoA)24.524.4
Table 3: Kinetic parameters of human fetal liver Δ5- and Δ6-desaturases.[1][2]
EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)
Acyl-CoA Synthetase (EL4 microsomes)Palmitate13 ± 17 ± 1
Acyl-CoA Synthetase (EL4 microsomes)Oleate31 ± 36 ± 2
Acyl-CoA Synthetase (EL4 microsomes)Arachidonate15 ± 313 ± 2
Table 4: Kinetic parameters of long-chain fatty acyl-CoA synthetase from murine T lymphocytes.[3]

III. Experimental Protocols

A. Extraction of Long-Chain Acyl-CoAs from Tissues for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[4]

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Oligonucleotide purification column (or equivalent solid-phase extraction column)

  • Elution Solvent: 2-Propanol

  • Glass homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 2 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2.0 mL of 2-propanol and homogenize again.[2]

  • Add 4.0 mL of acetonitrile and vortex vigorously for 5 minutes.[2]

  • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[2]

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Condition the oligonucleotide purification column according to the manufacturer's instructions. b. Load the supernatant onto the conditioned column. c. Wash the column to remove unbound impurities. d. Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis.

B. LC-MS/MS Protocol for the Quantification of Unsaturated Fatty Acyl-CoAs

This protocol provides a general framework for the LC-MS/MS analysis of unsaturated fatty acyl-CoAs.[2][5]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each unsaturated fatty acyl-CoA of interest.

  • Precursor Ion: The protonated molecule [M+H]+.

  • Product Ion: A common product ion at m/z 507, corresponding to the loss of the phosphopantetheine moiety, is often used for screening, while more specific product ions can be used for confirmation.

  • Collision Energy: Optimized for each individual acyl-CoA species.

IV. Signaling Pathways of Unsaturated Fatty Acyl-CoAs

Unsaturated fatty acyl-CoAs are key signaling molecules that regulate gene expression primarily through their interaction with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and by influencing the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).

A. PPAR Activation

Unsaturated fatty acids and their corresponding acyl-CoAs are natural ligands for PPARs.[6] Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Different PPAR isoforms (α, β/δ, and γ) exhibit distinct tissue expression patterns and are activated by different profiles of fatty acids, leading to tissue-specific metabolic effects. For instance, PPARα, highly expressed in the liver, is a primary regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis.

B. SREBP Regulation

Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are known to suppress the activity of SREBP-1c, a key transcription factor that promotes fatty acid synthesis. This suppression occurs through multiple mechanisms, including the inhibition of SREBP-1c processing and the acceleration of its mRNA decay.

C. Role of Acyl-CoA Binding Protein (ACBP)

Acyl-CoA Binding Protein (ACBP) is a small intracellular protein that binds to long-chain acyl-CoAs with high affinity.[4][7] ACBP plays a crucial role in the intracellular transport and buffering of acyl-CoAs, protecting them from hydrolysis and directing them towards specific metabolic fates, such as β-oxidation or glycerolipid synthesis. By modulating the free concentration of unsaturated fatty acyl-CoAs, ACBP can indirectly influence their signaling functions.

V. Visualizations

A. Experimental Workflows

experimental_workflow cluster_extraction Acyl-CoA Extraction from Tissue cluster_analysis LC-MS/MS Analysis tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction spe Solid-Phase Extraction extraction->spe concentration Concentration spe->concentration lc LC Separation concentration->lc ms MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Workflow for the extraction and analysis of unsaturated fatty acyl-CoAs.

B. Signaling Pathways

signaling_pathway cluster_ppar PPAR Activation Pathway cluster_srebp SREBP-1c Regulation ufacoa Unsaturated Fatty Acyl-CoA ppar PPAR ufacoa->ppar binds rxr RXR ppar->rxr heterodimerizes ppre PPRE ppar->ppre binds rxr->ppre binds gene_exp Target Gene Expression (e.g., β-oxidation enzymes) ppre->gene_exp activates pufa PUFA srebp_processing SREBP-1c Processing pufa->srebp_processing inhibits srebp_active Active SREBP-1c srebp_processing->srebp_active lipogenesis Lipogenic Gene Expression srebp_active->lipogenesis activates

Caption: Simplified signaling pathways of unsaturated fatty acyl-CoAs.

VI. Conclusion

The study of unsaturated fatty acyl-CoAs is a rapidly evolving field with significant implications for human health and disease. The methodologies and data presented in this guide offer a robust foundation for researchers to delve into the intricate roles of these molecules. Future investigations focusing on the specific functions of individual unsaturated fatty acyl-CoA species, their subcellular compartmentalization, and their precise roles in modulating signaling networks will undoubtedly uncover novel therapeutic targets for a range of metabolic disorders.

References

The Role of ELOVL Enzymes in Docosatrienoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoic acids (DTAs) are polyunsaturated fatty acids (PUFAs) with a 22-carbon backbone and three double bonds. As members of the long-chain fatty acid family, DTAs and their corresponding CoA esters are integral to various physiological processes and are gaining attention for their potential therapeutic applications. The biosynthesis of these critical lipids is orchestrated by a family of microsomal enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) enzymes. This technical guide provides a comprehensive overview of the role of ELOVL enzymes, particularly ELOVL2 and ELOVL5, in the synthesis of docosatrienoyl-CoA, detailing the biosynthetic pathways, enzymatic functions, and relevant experimental methodologies.

Biosynthesis of Docosatrienoyl-CoA

Docosatrienoyl-CoA exists in different isomeric forms, primarily as ω-3 and ω-6 fatty acids, originating from the essential fatty acids α-linolenic acid (ALA; 18:3n-3) and linoleic acid (LA; 18:2n-6), respectively. The synthesis involves a series of alternating desaturation and elongation reactions. The key elongation steps are catalyzed by ELOVL enzymes.

The ω-3 Pathway: Synthesis of Docosa-13,16,19-trienoyl-CoA (22:3n-3)

The synthesis of docosatrienoyl-CoA from ALA involves the following key steps:

  • Elongation: α-Linolenoyl-CoA (18:3n-3) is elongated by an ELOVL enzyme to eicosatrienoyl-CoA (20:3n-3)[1].

  • Further Elongation: Eicosatrienoyl-CoA is then further elongated to docosatrienoyl-CoA (22:3n-3)[1]. ELOVL2 is considered a key enzyme in the elongation of C22 PUFAs[2][3].

The ω-6 Pathway: Synthesis of Docosa-7,10,13-trienoyl-CoA (22:3n-6)

The synthesis from linoleic acid follows a similar pattern:

  • Desaturation: Linoleoyl-CoA (18:2n-6) is first desaturated by Δ6-desaturase (FADS2) to γ-linolenoyl-CoA (18:3n-6).

  • Elongation: γ-Linolenoyl-CoA is then elongated by an ELOVL enzyme, primarily ELOVL5, to dihomo-γ-linolenoyl-CoA (20:3n-6)[4][5].

  • Desaturation: Dihomo-γ-linolenoyl-CoA is desaturated by Δ5-desaturase (FADS1) to arachidonoyl-CoA (20:4n-6).

  • Elongation: Arachidonoyl-CoA is subsequently elongated to docosatetraenoyl-CoA (22:4n-6). ELOVL2 has a high activity toward C20:4(n-6) acyl-CoA[6].

  • Chain Shortening: Finally, docosatetraenoyl-CoA can undergo one round of peroxisomal β-oxidation to yield docosatrienoyl-CoA (22:3n-6).

ELOVL Enzymes: Key Players in Docosatrienoyl-CoA Synthesis

The ELOVL family consists of seven transmembrane proteins (ELOVL1-7) located in the endoplasmic reticulum, each with distinct substrate specificities. ELOVL2 and ELOVL5 are the primary elongases involved in the synthesis of long-chain polyunsaturated fatty acids.

ELOVL5

ELOVL5 preferentially elongates C18 and C20 polyunsaturated fatty acyl-CoAs. It plays a crucial role in the conversion of C18 PUFAs to C20 PUFAs, a critical step in the synthesis of precursors for docosatrienoic acid[7][8]. Knockdown of ELOVL5 has been shown to impair the elongation of 18- and 20-carbon PUFAs[7].

ELOVL2

ELOVL2 is primarily responsible for the elongation of C20 and C22 polyunsaturated fatty acyl-CoAs[2][3]. It is a key enzyme in the final elongation step leading to the C22 backbone of docosatrienoic acid. ELOVL2 is capable of converting docosapentaenoic acid (DPA, 22:5n-3) to 24:5n-3, a precursor for docosahexaenoic acid (DHA), highlighting its role in the synthesis of very-long-chain PUFAs[2][3].

Quantitative Data on ELOVL Activity

While extensive research has been conducted on the substrate specificities of ELOVL enzymes, specific kinetic parameters (Km and Vmax) for the direct elongation of eicosatrienoyl-CoA (20:3n-3) and dihomo-γ-linolenoyl-CoA (20:3n-6) to their respective docosatrienoyl-CoA products are not extensively reported in the literature. The available data primarily focuses on the relative conversion rates of various PUFA substrates.

EnzymeSubstrate(s)Product(s)Key FindingsReferences
ELOVL5 C18 & C20 PUFA-CoAsC20 & C22 PUFA-CoAsElongates γ-linolenic acid (18:3n-6) to dihomo-γ-linolenic acid (20:3n-6). Knockdown impairs elongation of C18 and C20 PUFAs.[4][5][7]
ELOVL2 C20 & C22 PUFA-CoAsC22 & C24 PUFA-CoAsElongates C22 PUFAs, crucial for the final chain elongation to C22 fatty acids. High activity towards arachidonic acid (20:4n-6).[2][3][6]

Signaling Pathways and Biological Significance

While the signaling pathways of docosahexaenoic acid (DHA) are well-studied, the specific roles of docosatrienoic acid are an emerging area of research. Recent studies suggest that DTA possesses significant biological activities.

  • Anti-inflammatory Effects: DTA has been shown to exhibit strong anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α in macrophages[9].

  • GPR120 Activation: Like other long-chain fatty acids, DTA may act as a ligand for G protein-coupled receptors such as GPR120, which is known to mediate the anti-inflammatory and insulin-sensitizing effects of ω-3 fatty acids[10][11][12]. Activation of GPR120 can modulate downstream signaling cascades, including those involving NF-κB and MAPKs.

  • PPAR Activation: Polyunsaturated fatty acids are known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. DTA may exert some of its effects through the activation of PPARα and/or PPARγ[13][14][15][16].

Docosatrienoyl-CoA_Biosynthesis_Pathways Biosynthesis of Docosatrienoyl-CoA cluster_omega3 ω-3 Pathway cluster_omega6 ω-6 Pathway ALA_CoA α-Linolenoyl-CoA (18:3n-3) ETA_CoA Eicosatrienoyl-CoA (20:3n-3) ALA_CoA->ETA_CoA ELOVL5/ELOVL2 DTA_n3_CoA Docosatrienoyl-CoA (22:3n-3) ETA_CoA->DTA_n3_CoA ELOVL2 LA_CoA Linoleoyl-CoA (18:2n-6) GLA_CoA γ-Linolenoyl-CoA (18:3n-6) LA_CoA->GLA_CoA FADS2 (Δ6-desaturase) DGLA_CoA Dihomo-γ-linolenoyl-CoA (20:3n-6) GLA_CoA->DGLA_CoA ELOVL5 AA_CoA Arachidonoyl-CoA (20:4n-6) DGLA_CoA->AA_CoA FADS1 (Δ5-desaturase) DTA_n6_CoA Docosatetraenoyl-CoA (22:4n-6) AA_CoA->DTA_n6_CoA ELOVL2 DTrA_n6_CoA Docosatrienoyl-CoA (22:3n-6) DTA_n6_CoA->DTrA_n6_CoA Peroxisomal β-oxidation

Caption: Biosynthetic pathways of ω-3 and ω-6 docosatrienoyl-CoA.

ELOVL_Enzyme_Action Fatty Acid Elongation Cycle Catalyzed by ELOVL Enzymes Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Fatty_Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA reductase (KAR) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA dehydratase (HACD) Elongated_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Fatty_Acyl_CoA trans-2,3-Enoyl-CoA reductase (TER)

Caption: The four sequential reactions of the fatty acid elongation cycle.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol is adapted from established methods for measuring fatty acid elongase activity in microsomal preparations.

Materials:

  • Liver tissue (or other tissue of interest)

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors.

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 6.5).

  • Substrates: Fatty acyl-CoA (e.g., eicosatrienoyl-CoA or dihomo-γ-linolenoyl-CoA) and [14C]-malonyl-CoA.

  • Cofactors: NADPH.

  • Stop Solution: 10% KOH in methanol (B129727).

  • Scintillation cocktail.

Procedure:

  • Microsome Preparation:

    • Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • Resuspend the microsomal pellet in homogenization buffer and determine the protein concentration.

  • Elongation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, fatty acyl-CoA substrate, and microsomal protein (50-100 µg).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [14C]-malonyl-CoA.

    • Incubate at 37°C for 20-30 minutes.

  • Saponification and Extraction:

    • Stop the reaction by adding the stop solution.

    • Saponify the lipids by incubating at 65°C for 1 hour.

    • Acidify the reaction with HCl.

    • Extract the fatty acids with hexane (B92381).

  • Quantification:

    • Evaporate the hexane and redissolve the fatty acids in a suitable solvent.

    • Quantify the radioactivity of the elongated products using a scintillation counter.

Microsomal_Elongation_Assay_Workflow Workflow for Microsomal Fatty Acid Elongation Assay Start Start: Tissue Sample Homogenization Homogenization Start->Homogenization Centrifugation1 Low-speed Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsome_Pellet Resuspend Microsomal Pellet Ultracentrifugation->Microsome_Pellet Elongation_Reaction Elongation Reaction (37°C) Microsome_Pellet->Elongation_Reaction Saponification Saponification (65°C) Elongation_Reaction->Saponification Extraction Hexane Extraction Saponification->Extraction Quantification Scintillation Counting Extraction->Quantification

Caption: Workflow for a typical microsomal fatty acid elongation assay.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the fatty acid composition of cells or tissues after experimental manipulations.

Materials:

  • Cell pellets or tissue samples.

  • Methanol containing 2% (v/v) sulfuric acid.

  • Hexane.

  • Internal standard (e.g., C17:0 fatty acid).

  • GC-MS system with a suitable capillary column (e.g., a polar column for FAMEs).

Procedure:

  • Lipid Extraction and Transesterification:

    • Homogenize the sample in a methanol/chloroform mixture.

    • Add an internal standard.

    • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by adding methanol containing 2% sulfuric acid and incubating at 80°C for 1 hour.

  • Extraction of FAMEs:

    • After cooling, add water and hexane to the sample.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS.

    • Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify individual FAMEs by their retention times and mass spectra compared to known standards.

    • Quantify the amount of each fatty acid relative to the internal standard.

Implications for Drug Development

The central role of ELOVL enzymes in the biosynthesis of long-chain PUFAs makes them attractive targets for therapeutic intervention in various diseases.

  • Metabolic Diseases: Dysregulation of fatty acid metabolism is a hallmark of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Modulating ELOVL activity could offer a novel approach to restore lipid homeostasis.

  • Inflammatory Diseases: Given the anti-inflammatory properties of DTA and other n-3 PUFAs, enhancing their endogenous synthesis through the modulation of ELOVL enzymes could be a strategy for treating chronic inflammatory conditions.

  • Neurological Disorders: Long-chain PUFAs are critical for neuronal function and development. Targeting ELOVL enzymes could have implications for neurological and neurodegenerative diseases where lipid metabolism is impaired.

Conclusion

ELOVL enzymes, particularly ELOVL2 and ELOVL5, are pivotal in the synthesis of docosatrienoyl-CoA through the elongation of shorter-chain polyunsaturated fatty acids. While the biosynthetic pathways are reasonably well-defined, further research is needed to elucidate the specific kinetic parameters of these enzymes and to fully understand the signaling roles of docosatrienoic acid. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the function of ELOVL enzymes and the biological significance of their products, paving the way for potential therapeutic applications in a range of human diseases.

References

(13Z,16Z,19Z)-3-Oxodocosatrienoyl-CoA: A Key Metabolic Intermediate in Peroxisomal Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z,16Z,19Z)-3-Oxodocosatrienoyl-CoA is a crucial, yet transient, metabolic intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA, C22:6n-3), an essential omega-3 polyunsaturated fatty acid vital for cognitive function, visual development, and inflammatory modulation. The metabolism of very-long-chain fatty acids (VLCFAs) like DHA occurs primarily in peroxisomes, as mitochondria are not equipped to handle these longer acyl chains. This technical guide provides a comprehensive overview of the role and metabolic context of this compound, detailing the enzymatic pathways, relevant experimental methodologies, and potential implications for drug development.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Docosahexaenoic Acid

The conversion of DHA-CoA to shorter chain fatty acyl-CoAs in the peroxisome is a multi-step process involving a series of enzymatic reactions. This compound is formed during one of the cycles of this beta-oxidation spiral. The pathway is essential for maintaining lipid homeostasis and producing signaling molecules.

The key enzymes involved in the peroxisomal beta-oxidation of straight-chain fatty acids like DHA are:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, introducing a double bond at the α,β-position of the acyl-CoA.

  • D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the cycle.

  • Peroxisomal 3-ketoacyl-CoA Thiolase (e.g., ACAA1): Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA intermediate.

The formation and subsequent cleavage of this compound is a central part of this process, leading to the shortening of the fatty acid chain by two carbons and the release of one molecule of acetyl-CoA in each cycle.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation_DHA Peroxisomal Beta-Oxidation of DHA-CoA cluster_peroxisome Peroxisomal Matrix cluster_regulation Regulation DHA_CoA Docosahexaenoyl-CoA (C22:6-CoA) Enoyl_CoA (2E,13Z,16Z,19Z)-Docosatetraenoyl-CoA DHA_CoA->Enoyl_CoA ACOX1 (EC 1.3.3.6) Hydroxyacyl_CoA 3-Hydroxy-(13Z,16Z,19Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity, EC 4.2.1.17) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity, EC 1.1.1.35) C20_5_CoA Eicosapentaenoyl-CoA (C20:5-CoA) Oxoacyl_CoA->C20_5_CoA 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA PPARa PPARα PPRE PPRE PPARa->PPRE binds to Gene_Expression ↑ Gene Expression (ACOX1, DBP, Thiolase) PPRE->Gene_Expression

Peroxisomal beta-oxidation of DHA-CoA.

Quantitative Data

ParameterValueOrganism/SystemReference
Peroxisomal 3-ketoacyl-CoA Thiolase (Rat Liver)
Molecular Weight89,000 DaRat Liver[1]
Subunit Composition2 identical polypeptide chainsRat Liver[1]
MechanismPing-pongRat Liver[1]
D-Bifunctional Protein Deficiency
Type IDeficiency of both hydratase and dehydrogenase activitiesHuman Fibroblasts[2]
Type IIIsolated deficiency of the hydratase unitHuman Fibroblasts[2]
Type IIIIsolated deficiency of the dehydrogenase unitHuman Fibroblasts[2]
Metabolic Flux
Retroconversion of DHA to EPA5- to 6-fold greater in non-neural vs. neural cellsHuman cell lines (MCF7, HepG2, Y79, SK-N-SH)[3][4]

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation Activity

This protocol is adapted from methods utilizing stable isotope-labeled fatty acids to trace their metabolic fate.

Objective: To quantify the rate of peroxisomal beta-oxidation in cultured cells.

Materials:

  • Cultured cells (e.g., human skin fibroblasts)

  • Culture medium

  • [1-¹³C]Docosahexaenoic acid (DHA)

  • Internal standards (e.g., odd-chain fatty acids)

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Culture cells to near confluence in appropriate media.

  • Incubate the cells with medium containing a known concentration of [1-¹³C]DHA for a specified time course (e.g., 24, 48, 72 hours).

  • After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest by scraping.

  • Extract total lipids from the cell pellet using a suitable solvent system (e.g., Folch method).

  • Saponify the lipid extract to release free fatty acids and derivatize them to fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS or LC-MS/MS to determine the abundance of ¹³C-labeled beta-oxidation products (e.g., ¹³C-eicosapentaenoic acid).

  • Quantify the amount of product formed relative to the initial substrate and internal standards to calculate the rate of beta-oxidation.

Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of acyl-CoA species, which can be adapted for the analysis of this compound.

Objective: To identify and quantify acyl-CoA intermediates from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Acyl-CoA internal standards (e.g., odd-chain acyl-CoAs)

  • Extraction buffer (e.g., containing antioxidants and protease inhibitors)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Homogenize the biological sample in a cold extraction buffer containing internal standards.

  • Precipitate proteins (e.g., with perchloric acid or organic solvents).

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE.

  • Elute the acyl-CoAs and analyze by LC-MS/MS.

    • Chromatography: Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) or at high pH to achieve good separation.

    • Mass Spectrometry: Operate in positive ion mode and monitor for the characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) from the [M+H]⁺ ion of the acyl-CoA.[5][6] Specific parent and fragment ion transitions can be optimized for each acyl-CoA of interest.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Acyl-CoA Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Homogenization Homogenization (with Internal Standards) Sample->Homogenization Deproteinization Protein Precipitation Homogenization->Deproteinization Extraction Solid-Phase Extraction (SPE) Deproteinization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

General workflow for acyl-CoA analysis.

Role in Drug Development

The peroxisomal beta-oxidation pathway, and specifically the enzymes that metabolize intermediates like this compound, represent potential targets for therapeutic intervention in a range of metabolic disorders.

  • Metabolic Diseases: Dysregulation of fatty acid oxidation is implicated in conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. Modulating the activity of peroxisomal beta-oxidation enzymes could offer a novel approach to managing these conditions.

  • Peroxisomal Disorders: Genetic defects in enzymes of this pathway, such as D-bifunctional protein deficiency, lead to severe and often fatal diseases characterized by the accumulation of very-long-chain fatty acids.[2][7] Understanding the structure and function of these enzymes is critical for the development of enzyme replacement therapies or small molecule modulators.

  • Inflammation and Signaling: The products of DHA metabolism, including those generated through peroxisomal beta-oxidation, can have potent anti-inflammatory and pro-resolving effects. Targeting this pathway could be a strategy for developing novel anti-inflammatory drugs.

Conclusion

This compound is a pivotal metabolic intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid. While its transient nature makes direct quantification challenging, understanding its position within this critical metabolic pathway provides valuable insights for researchers in metabolism, cell biology, and drug discovery. Further research, particularly in the areas of quantitative metabolomics and enzyme kinetics with polyunsaturated substrates, will be crucial to fully elucidate the regulatory roles of this and other acyl-CoA intermediates in health and disease. The experimental approaches outlined in this guide provide a foundation for such future investigations.

References

Navigating the Labyrinth of Acyl-CoA Isomers: A Technical Guide to the Structural Elucidation of 3-Oxo-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of lipid molecules is a critical endeavor in the fields of biochemistry, drug discovery, and diagnostics. Among the vast and complex lipidome, 3-oxo-acyl-Coenzyme A (CoA) esters represent key metabolic intermediates in fatty acid oxidation and biosynthesis. This technical guide focuses on the structural characterization of 3-oxo-docosatrienoyl-CoA isomers, a class of very-long-chain polyunsaturated fatty acyl-CoAs. Due to the limited direct experimental data available for these specific isomers, this paper presents a comprehensive approach based on established methodologies for analogous long-chain and polyunsaturated acyl-CoAs.

Introduction to 3-Oxo-Docosatrienoyl-CoA

Docosatrienoic acid (22:3) is a very-long-chain polyunsaturated fatty acid with emerging biological significance, including potential anti-inflammatory and anti-tumor properties.[1] Its metabolism, like other fatty acids, involves activation to a CoA ester followed by oxidation. The 3-oxo-docosatrienoyl-CoA isomers are transient intermediates in the β-oxidation of docosatrienoic acid. The precise location of the three double bonds and their cis/trans geometry, along with the position of the 3-oxo group, give rise to a variety of isomers, each with potentially distinct biological activities and metabolic fates. Accurate structural elucidation is therefore paramount for understanding their roles in health and disease.

Analytical Strategies for Structural Elucidation

A multi-faceted analytical approach is essential for the unambiguous identification and characterization of 3-oxo-docosatrienoyl-CoA isomers. This typically involves a combination of chromatographic separation and spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis Extraction Extraction Purification Purification Extraction->Purification HPLC HPLC (Reversed-Phase) Purification->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR G Docosatrienoic_Acid Docosatrienoic_Acid Docosatrienoyl_CoA Docosatrienoyl_CoA Docosatrienoic_Acid->Docosatrienoyl_CoA Acyl-CoA Synthetase 3_Hydroxy_Docosatrienoyl_CoA 3_Hydroxy_Docosatrienoyl_CoA Docosatrienoyl_CoA->3_Hydroxy_Docosatrienoyl_CoA Enoyl-CoA Hydratase Eicosanoid_Synthesis Eicosanoid_Synthesis Docosatrienoyl_CoA->Eicosanoid_Synthesis Potential Signaling Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3_Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase 3_Oxo_Docosatrienoyl_CoA 3_Oxo_Docosatrienoyl_CoA Shorter_Chain_Acyl_CoA Shorter_Chain_Acyl_CoA 3_Oxo_Docosatrienoyl_CoA->Shorter_Chain_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA 3_Oxo_Docosatrienoyl_CoA->Acetyl_CoA Thiolase 3_Hydroxy_Docosatrienoyl_CoA->3_Oxo_Docosatrienoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase

References

The Elusive Metabolite: A Technical Guide to the Natural Occurrence and Analysis of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the natural occurrence of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA in tissues. Despite a comprehensive review of existing literature, no direct quantitative data on the tissue concentrations of this compound has been reported to date. The compound, an unsaturated fatty acyl-CoA, is the formal condensation product of coenzyme A with (13Z,16Z,19Z)-3-oxodocosatrienoic acid[1]. Its presence in tissues is hypothesized to be as a transient intermediate in the metabolic pathways of very-long-chain fatty acids.

This document provides an in-depth overview of the theoretical metabolic context of this molecule, detailed experimental protocols for the analysis of related compounds, and a framework for its potential future investigation.

Hypothetical Metabolic Context and Signaling Pathways

This compound is presumed to be an intermediate in the peroxisomal β-oxidation of (13Z,16Z,19Z)-docosatrienoic acid (DTA). Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are primarily metabolized in peroxisomes[2][3][4][5]. The mitochondrial β-oxidation pathway is not equipped to handle these large fatty acids.

The biosynthesis of DTA (22:3n-3) occurs through the elongation of α-linolenic acid (18:3n-3)[6]. Once synthesized, DTA is activated to its CoA ester, (13Z,16Z,19Z)-docosatrienoyl-CoA, which can then enter peroxisomes for β-oxidation.

The peroxisomal β-oxidation spiral consists of a sequence of four enzymatic reactions. The formation of this compound would be the third step in the first cycle of DTA degradation.

Peroxisomal_Beta_Oxidation_of_DTA cluster_peroxisome Peroxisome DTA_CoA (13Z,16Z,19Z)-Docosatrienoyl-CoA Enoyl_CoA (2E,13Z,16Z,19Z)-Docosatetraenoyl-CoA DTA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA (3S)-Hydroxy-(13Z,16Z,19Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE/HSD17B4) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Enzyme (MFE/HSD17B4) C20_CoA Eicosatrienoyl-CoA Oxoacyl_CoA->C20_CoA 3-ketoacyl-CoA Thiolase (KAT) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-ketoacyl-CoA Thiolase (KAT)

Figure 1: Hypothesized peroxisomal β-oxidation pathway of (13Z,16Z,19Z)-docosatrienoyl-CoA.

The resulting eicosatrienoyl-CoA (20:3n-3) can then undergo further rounds of β-oxidation until it is completely broken down into acetyl-CoA units, or it can be transported to the mitochondria for the final stages of oxidation.

Quantitative Data on Related Acyl-CoA Species

While specific data for this compound is unavailable, analysis of the acyl-CoA pool in various tissues has been performed for other long-chain and very-long-chain species. The following table provides an example of how such quantitative data is typically presented, with representative values for other acyl-CoAs from bovine tissues.

Acyl-CoA SpeciesRetina (%)[7]Heart (%)[7]Liver (%)[7]
12:0-CoA2.7 ± 2.12.6 ± 0.616.1 ± 5.7
14:0-CoA7.0 ± 1.83.8 ± 1.05.9 ± 0.8
14:1n-9-CoA2.9 ± 2.20.7 ± 0.31.2 ± 0.6
14:2n-6-CoA1.6 ± 0.73.7 ± 0.18.1 ± 1.2

Table 1: Example of quantitative analysis of the acyl-CoA pool in various bovine tissues. Data is presented as a percentage of the total identified acyl-CoA pool.

Experimental Protocols for Acyl-CoA Analysis

The detection and quantification of acyl-CoA species in tissues is a challenging analytical task due to their low abundance and instability. The most common and sensitive methods rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Solid-Phase Extraction (SPE) Cleanup

A generalized protocol for the extraction and purification of acyl-CoAs from tissue samples is as follows:

  • Homogenization: Tissue samples are rapidly homogenized in a cold organic solvent mixture, typically containing acetonitrile (B52724), methanol, and water, to precipitate proteins and extract the acyl-CoAs.

  • Internal Standards: A mixture of stable isotope-labeled or odd-chain acyl-CoA internal standards is added to the homogenization buffer to correct for extraction losses and matrix effects.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is loaded onto an SPE column (e.g., a mixed-mode anion exchange and reversed-phase sorbent).

  • Washing: The column is washed with aqueous and organic solvents to remove interfering substances.

  • Elution: The acyl-CoAs are eluted from the column using a solvent mixture containing a weak base, such as ammonium (B1175870) hydroxide, in an organic solvent.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash Washing SPE->Wash Elution Elution Wash->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 2: A generalized experimental workflow for the analysis of acyl-CoAs in tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode.

  • Tandem Mass Spectrometry (MS/MS): Quantification is achieved using multiple reaction monitoring (MRM). This involves selecting the precursor ion of the target acyl-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety, or a product ion corresponding to the acyl group.

Future Directions and Considerations

The absence of data on this compound highlights a gap in our understanding of very-long-chain fatty acid metabolism. Future research in this area could focus on:

  • Targeted Lipidomics: Developing a specific and sensitive LC-MS/MS method for the targeted detection and quantification of this compound in various tissues.

  • Metabolic Flux Analysis: Using stable isotope-labeled DTA to trace its metabolic fate and confirm the transient formation of the 3-oxo intermediate.

  • Enzyme Substrate Specificity: Characterizing the substrate specificity of peroxisomal 3-ketoacyl-CoA thiolases to determine their activity towards this compound[8][9][10][11][12].

  • In Vitro Reconstitution: Reconstituting the peroxisomal β-oxidation pathway in vitro with purified enzymes and DTA-CoA to study the kinetics of the formation and degradation of the 3-oxo intermediate.

References

Thermochemical Properties of Very-Long-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain acyl-coenzyme A (VLCFA-CoA) thioesters are critical intermediates in lipid metabolism, playing essential roles in energy homeostasis, membrane structure, and cellular signaling. Dysregulation of VLCFA-CoA metabolism is implicated in several severe pathologies, including X-linked adrenoleukodystrophy (X-ALD), making a thorough understanding of their fundamental properties imperative for therapeutic development. This technical guide provides a comprehensive overview of the thermochemical properties of VLCFA-CoAs, addressing the current landscape of available data, methodologies for their determination, and their metabolic context. A significant gap exists in the experimental thermochemical data for VLCFA-CoAs; this guide addresses this by providing estimated values based on established theoretical principles and outlines detailed protocols for their experimental validation.

Introduction to Very-Long-Chain Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbon atoms or more. In their activated form, as thioesters of coenzyme A, they are substrates for a variety of metabolic pathways. Unlike shorter-chain fatty acids, the initial catabolism of VLCFAs occurs primarily in peroxisomes via β-oxidation.[1] The resulting shorter-chain acyl-CoAs are then transported to mitochondria for complete oxidation.[2]

VLCFA-CoAs are synthesized in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[3][4] These molecules are not only metabolic intermediates but also serve as precursors for complex lipids like sphingolipids and glycerophospholipids, which are vital for the integrity and function of cellular membranes, particularly the myelin sheath in the nervous system.[5] Given their central role, the energetic properties of VLCFA-CoAs are of fundamental interest for understanding the driving forces of these metabolic pathways and the pathophysiology of related disorders.

Thermochemical Data of Acyl-CoA Thioesters

A comprehensive search of the scientific literature reveals a notable absence of experimentally determined thermochemical data, such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of hydrolysis (ΔG°'), specifically for very-long-chain acyl-CoAs. However, data for shorter-chain analogues and theoretical estimation methods can provide valuable insights.

Gibbs Free Energy of Hydrolysis

The hydrolysis of the thioester bond in acyl-CoAs is a highly exergonic reaction, providing the thermodynamic driving force for many biochemical transformations. While specific values for VLCFA-CoAs are not available, the Gibbs free energy of hydrolysis is largely determined by the nature of the thioester bond itself and is not expected to change significantly with the length of the acyl chain. The hydrolysis of acetyl-CoA is a well-characterized example.

Table 1: Gibbs Free Energy of Hydrolysis for Short-Chain Acyl-CoAs

Acyl-CoA Species Reaction ΔG°' (kJ/mol)

| Acetyl-CoA | Acetyl-CoA + H₂O → Acetate + CoA-SH | -35.7 |

Note: The value for Acetyl-CoA hydrolysis is provided as a reference for the energy released from the thioester bond.

Estimated Standard Enthalpy of Formation

In the absence of experimental data, the standard enthalpy of formation (ΔHf°) for VLCFA-CoAs can be estimated using Benson's Group Increment Theory.[1] This method calculates the enthalpy of formation by summing the contributions of individual chemical groups within the molecule.

The basic equation is: ΔHf°(molecule) = Σ (Group Contributions) + (Ring Strain Corrections) + (Other Corrections)

Table 2: Estimated Standard Enthalpy of Formation for Saturated Very-Long-Chain Acyl-CoAs (Gas Phase)

Acyl-CoA Species Carbon Chain Formula Estimated ΔHf° (kJ/mol) Calculation Notes
Palmitoyl-CoA C16:0 C₃₇H₆₆N₇O₁₇P₃S Base Value Let's denote this as 'P'.
Stearoyl-CoA C18:0 C₃₉H₇₀N₇O₁₇P₃S P - 41.4 P + 2 * (-20.7)
Arachidoyl-CoA C20:0 C₄₁H₇₄N₇O₁₇P₃S P - 82.8 P + 4 * (-20.7)
Behenoyl-CoA C22:0 C₄₃H₇₈N₇O₁₇P₃S P - 124.2 P + 6 * (-20.7)
Lignoceroyl-CoA C24:0 C₄₅H₈₂N₇O₁₇P₃S P - 165.6 P + 8 * (-20.7)

| Cerotoyl-CoA | C26:0 | C₄₇H₈₆N₇O₁₇P₃S | P - 207.0 | P + 10 * (-20.7) |

Disclaimer: These values are estimations and should be treated with caution. The 'Base Value' for Palmitoyl-CoA is unknown, and the estimations illustrate the incremental change with chain elongation. Experimental determination is required for accurate values.

Metabolic Pathways Involving VLCFA-CoAs

VLCFA-CoAs are key players in two major metabolic pathways: their synthesis through elongation in the endoplasmic reticulum and their breakdown via β-oxidation in peroxisomes.

Fatty Acid Elongation (Endoplasmic Reticulum)

The synthesis of VLCFAs occurs through a four-step elongation cycle, adding two carbons from malonyl-CoA to an existing acyl-CoA chain.

Fatty_Acid_Elongation AcylCoA_n Acyl-CoA (Cn) inv1 AcylCoA_n->inv1 MalonylCoA Malonyl-CoA MalonylCoA->inv1 KetoacylCoA 3-Ketoacyl-CoA inv2 KetoacylCoA->inv2 KAR (Reduction) HydroxyacylCoA 3-Hydroxyacyl-CoA inv3 HydroxyacylCoA->inv3 HCD (Dehydration) EnoylCoA trans-2-Enoyl-CoA AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 TECR (Reduction) EnoylCoA->AcylCoA_n2 NADPH → NADP⁺ inv1->KetoacylCoA ELOVL (Condensation) inv1->KetoacylCoA CO₂ + CoA inv2->HydroxyacylCoA inv2->HydroxyacylCoA NADPH → NADP⁺ inv3->EnoylCoA inv3->EnoylCoA H₂O

Caption: VLCFA synthesis via the fatty acid elongation cycle in the ER.

Peroxisomal β-Oxidation

VLCFA-CoAs are shortened in the peroxisome through a modified β-oxidation pathway, which differs from the mitochondrial pathway in its first step.

Peroxisomal_Beta_Oxidation cluster_thiolysis VLCFA_CoA VLCFA-CoA (C24:0) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (Dehydrogenation) VLCFA_CoA->Enoyl_CoA O₂ → H₂O₂ FAD → FADH₂ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-bifunctional protein (Hydration) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-bifunctional protein (Dehydrogenation) Hydroxyacyl_CoA->Ketoacyl_CoA NAD⁺ → NADH Shorter_Acyl_CoA Acyl-CoA (C22:0) Ketoacyl_CoA->Shorter_Acyl_CoA L-bifunctional protein / SCPx (Thiolysis) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA To_Mitochondria → To Mitochondria or Further Peroxisomal Cycles Shorter_Acyl_CoA->To_Mitochondria Acetyl_CoA->To_Mitochondria CoASH CoA-SH CoASH->Ketoacyl_CoA

Caption: Peroxisomal β-oxidation pathway for a very-long-chain acyl-CoA.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for VLCFA-CoAs requires a multi-step experimental approach, starting from the synthesis of high-purity substrates to their analysis by calorimetric techniques.

Protocol: Synthesis and Purification of Lignoceroyl-CoA (C24:0-CoA)

This protocol is based on the mixed anhydride (B1165640) method, a common procedure for synthesizing acyl-CoAs.

Materials:

Procedure:

  • Activation of Lignoceric Acid:

    • Dissolve 10 mg of lignoceric acid in 2 mL of anhydrous THF in a dry glass vial.

    • Add 1.1 molar equivalents of TEA.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.1 molar equivalents of ethyl chloroformate while stirring.

    • Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.

  • Thioesterification:

    • In a separate vial, dissolve 1.2 molar equivalents of CoA-SH in 2 mL of a 1:1 mixture of water and THF, adjusting the pH to ~7.5 with LiOH.

    • Slowly add the CoA solution to the mixed anhydride solution under vigorous stirring.

    • Maintain the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Purification:

    • Acidify the reaction mixture to pH ~3.0 with dilute HCl.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the Lignoceroyl-CoA with a gradient of methanol or acetonitrile in water.

    • For higher purity, perform preparative reverse-phase HPLC.

  • Verification and Quantification:

    • Confirm the identity and purity of the product using high-resolution LC-MS/MS.[6][7]

    • Quantify the concentration using UV absorbance at 260 nm (adenine moiety of CoA) and a known extinction coefficient, or by quantitative LC-MS/MS with an appropriate internal standard.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the steps to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Workflow Diagram:

Calorimetry_Workflow SamplePrep 1. Sample Preparation (Lyophilized VLCFA-CoA) Pelletize 2. Pelletization SamplePrep->Pelletize BombCal 3. Bomb Calorimetry (Measure ΔU_comb) Pelletize->BombCal Calc_Hcomb 4. Calculation of ΔH_comb BombCal->Calc_Hcomb Using known heat capacity of the calorimeter Calc_Hf 5. Calculation of ΔH_f° Calc_Hcomb->Calc_Hf Using Hess's Law and known ΔH_f° of CO₂, H₂O, etc. Result Standard Enthalpy of Formation Calc_Hf->Result

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Procedure:

  • Sample Preparation: Prepare a known mass (typically 0.5-1.0 g) of the high-purity, lyophilized VLCFA-CoA sample.

  • Pelletization: Compress the powdered sample into a firm pellet using a pellet press.

  • Calorimeter Setup:

    • Place the pellet in the sample crucible inside the bomb.

    • Attach a fuse wire of known mass and combustion energy.

    • Seal the bomb and pressurize it with a known excess of pure oxygen (e.g., 30 atm).

    • Place the bomb in the calorimeter bucket containing a precise volume of water.

  • Combustion:

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature change of the water jacket until a new thermal equilibrium is reached.

  • Calculations:

    • Calculate the heat released during combustion (ΔUcomb) by accounting for the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and the heat from the fuse wire.

    • Convert the constant-volume heat of combustion (ΔUcomb) to the constant-pressure enthalpy of combustion (ΔHcomb).

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔHf°) of the VLCFA-CoA from its ΔHcomb and the known ΔHf° values of the combustion products (CO₂, H₂O, SO₃, P₄O₁₀, N₂).

Protocol: Determination of Enthalpy of Hydrolysis via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a reaction, in this case, the hydrolysis of the thioester bond.

Materials:

  • Purified VLCFA-CoA solution of known concentration.

  • A suitable thioesterase enzyme to catalyze the hydrolysis.

  • ITC buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.4).

  • Isothermal Titration Calorimeter.

Procedure:

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Set the experimental temperature (e.g., 25°C or 37°C).

  • Sample Loading:

    • Load the VLCFA-CoA solution (e.g., 100-200 µM) into the sample cell.

    • Load the thioesterase enzyme solution into the injection syringe. The enzyme concentration should be sufficient to ensure rapid hydrolysis upon injection.

    • Fill the reference cell with the same buffer used for the samples.

  • Titration:

    • After thermal equilibration, perform a series of small, timed injections (e.g., 1-2 µL) of the enzyme into the VLCFA-CoA solution.

    • The instrument will measure the heat change (power required to maintain zero temperature difference between cells) after each injection. The initial injections will produce large heat signals as the substrate is hydrolyzed.

  • Data Analysis:

    • Integrate the heat signal for each injection peak to determine the heat released (q).

    • The total heat released is proportional to the total amount of VLCFA-CoA hydrolyzed.

    • The molar enthalpy of hydrolysis (ΔHhydrolysis) is calculated from the total heat change and the known concentration of the VLCFA-CoA in the cell.

    • Control experiments, such as injecting the enzyme into buffer alone, must be performed to subtract heats of dilution.

Conclusion and Future Outlook

The thermochemical properties of very-long-chain acyl-CoAs are fundamental to a quantitative understanding of lipid metabolism and its associated pathologies. This guide highlights a critical gap in the existing literature: the lack of experimentally determined data for these important molecules. By providing robust estimations based on group increment theory and detailing the precise experimental protocols for synthesis, purification, and calorimetric analysis, we aim to equip researchers with the necessary tools to fill this knowledge gap. The experimental determination of the enthalpy of formation and Gibbs free energy of hydrolysis for a series of VLCFA-CoAs will provide invaluable data for metabolic modeling, understanding enzyme kinetics, and informing the rational design of therapeutic interventions for diseases like X-ALD.

References

An In-depth Technical Guide to the Predicted Protein Interactions of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is a very-long-chain unsaturated acyl-coenzyme A (VLC-unsaturated-acyl-CoA) derivative. While direct experimental evidence of its protein interactions is not currently available in the public domain, its structural characteristics as a C22:3 acyl-CoA suggest a range of predictable interactions with proteins involved in lipid metabolism, transport, and signaling. This guide synthesizes information on proteins known to bind structurally similar long-chain and very-long-chain acyl-CoAs to forecast the probable interactome of this compound. We present these predicted interactions in a structured format, provide detailed experimental protocols for their validation, and offer visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Predicted Protein Interactions

The prediction of protein interactions for this compound is predicated on the known substrate specificities of protein families that handle very-long-chain acyl-CoAs. The key determinants for these interactions are the acyl chain length (C22) and the presence of unsaturation. Based on these features, the following human proteins are predicted to be primary interaction partners.

Data Presentation: Predicted Interacting Proteins
Protein FamilyGene SymbolProtein NamePredicted Role in InteractionEvidence/Basis for Prediction
Acyl-CoA-Binding Proteins ACBD1Acyl-CoA-binding proteinIntracellular transport and bufferingACBD1 is known to bind C14-C22 acyl-CoA esters with high affinity and may be involved in their transport to peroxisomes for β-oxidation[1].
ACBD6Acyl-CoA-binding domain-containing protein 6Acyl-CoA bindingThe ACB domain is sufficient for substrate binding, with a preference for C18:1-CoA[2]. Given the structural similarity, interaction is plausible.
Peroxisomal ABC Transporters ABCD1ATP-binding cassette sub-family D member 1Transport into peroxisomesABCD1 transports very-long-chain acyl-CoAs, including saturated and polyunsaturated species, into the peroxisome for β-oxidation[3][4].
ABCD2ATP-binding cassette sub-family D member 2Transport into peroxisomesExhibits overlapping substrate specificity with ABCD1 but with a potential preference for polyunsaturated acyl-CoAs such as C22:6-CoA[3].
ABCD3ATP-binding cassette sub-family D member 3Transport into peroxisomesTransports a broad spectrum of substrates including long-chain and branched-chain acyl-CoAs[5].
Fatty Acid Elongation Complex ELOVL2Elongation of very long chain fatty acids protein 2Substrate for elongationSpecifically elongates polyunsaturated fatty acyl-CoAs, with a preference for C22 chain lengths[6].
ELOVL5Elongation of very long chain fatty acids protein 5Substrate for elongationElongates polyunsaturated fatty acyl-CoAs, primarily C18 and C20, but may interact with C22 species[6].
Fatty Acyl-CoA Dehydrogenases ACADVLVery-long-chain specific acyl-CoA dehydrogenaseSubstrate for β-oxidationCatalyzes the first step of mitochondrial fatty acid β-oxidation for long and very-long-chain acyl-CoAs[7].
Carnitine Acyltransferases CPT2Carnitine O-palmitoyltransferase 2Mitochondrial transport (potential for reverse reaction)While primarily acting on long-chain acyl-CoAs (up to C18), it can exhibit reverse activity, potentially interacting with very-long-chain species under certain metabolic conditions[8][9].

Experimental Protocols for Validation

The following protocols provide detailed methodologies for the experimental validation of the predicted protein interactions of this compound.

Chemoproteomics for Global Interaction Profiling

This method, adapted from the CATNIP (CoA/AcetylTraNsferase Interaction Profiling) platform, allows for the high-throughput analysis of acyl-CoA/protein interactions in a native cellular context[10][11].

Objective: To identify the full spectrum of proteins that bind to this compound in a complex biological sample.

Methodology:

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of this compound with a linker arm suitable for coupling to a solid support (e.g., NHS-activated Sepharose beads). This creates the "bait" molecule.

  • Cell Lysis and Proteome Extraction:

    • Culture human cells of interest (e.g., Huh7, HEK293T) to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to obtain a whole-cell extract.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Capture:

    • Incubate the clarified proteome with the acyl-CoA-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive binding experiments, pre-incubate the proteome with an excess of free this compound before adding the beads. This will serve as a negative control to identify specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 6.8).

  • Protein Identification by Mass Spectrometry:

    • Perform an in-solution or in-gel tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins and quantify their abundance using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that are significantly depleted in the competitive binding experiment are considered specific interactors.

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS)[12][13][14].

Objective: To quantitatively characterize the binding of purified candidate proteins to this compound.

Methodology:

  • Sample Preparation:

    • Express and purify the candidate protein (e.g., recombinant human ACBD1). Ensure the protein is in a well-buffered solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) and degassed.

    • Prepare a stock solution of this compound in the same buffer. The concentration of the acyl-CoA in the syringe should be 10-20 times the concentration of the protein in the sample cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the acyl-CoA solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the acyl-CoA into the protein solution, with sufficient time between injections for the system to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution, determined from a control experiment where the acyl-CoA is injected into the buffer alone.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events[15][16].

Objective: To determine the association (kon) and dissociation (koff) rate constants for the interaction between a candidate protein and this compound.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the purified candidate protein (the "ligand") onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • A control flow cell should be prepared by immobilizing a non-specific protein or by deactivating the surface to account for non-specific binding and bulk refractive index changes.

  • Binding Assay:

    • Prepare a series of dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from the control flow cell from the active flow cell to obtain a corrected sensorgram.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the analysis software to determine kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the predicted cellular pathways involving this compound and the logical workflow for its interaction analysis.

Predicted_Metabolic_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum VLC-FA (13Z,16Z,19Z)-docosatrienoic acid Acyl-CoA_Synthetase ACSVL VLC-FA->Acyl-CoA_Synthetase Activation Target_CoA This compound Acyl-CoA_Synthetase->Target_CoA ACBD1 ACBD1 Target_CoA->ACBD1 Binding & Transport ELOVL2 ELOVL2 Target_CoA->ELOVL2 Substrate ABCD1_2 ABCD1/2 ACBD1->ABCD1_2 Delivery Beta_Oxidation Peroxisomal β-Oxidation ABCD1_2->Beta_Oxidation Transport Further_Elongation Further Elongation ELOVL2->Further_Elongation

Caption: Predicted metabolic fate of this compound.

Experimental_Workflow Start Hypothesized Interaction: Protein X + Acyl-CoA Global_Screen Global Screen (Chemoproteomics) Start->Global_Screen Candidate_Proteins Identify Candidate Proteins Global_Screen->Candidate_Proteins Validation Quantitative Validation Candidate_Proteins->Validation ITC ITC (Kd, Stoichiometry, Thermodynamics) Validation->ITC SPR SPR (kon, koff, Kd) Validation->SPR Data_Integration Integrate Data ITC->Data_Integration SPR->Data_Integration Validated_Interaction Validated Interaction Data_Integration->Validated_Interaction

Caption: Workflow for identification and validation of protein interactions.

Conclusion

While the direct protein interactome of this compound remains to be experimentally elucidated, a strong predictive framework can be established based on its chemical structure. Proteins involved in the transport and metabolism of very-long-chain unsaturated fatty acids, particularly Acyl-CoA-Binding Proteins, peroxisomal ABC transporters, and enzymes of the fatty acid elongation pathway, represent high-probability candidates for interaction. The experimental protocols detailed in this guide provide a robust roadmap for the validation of these predictions and the quantitative characterization of these interactions. Such studies are critical for understanding the biological roles of this molecule and for the development of novel therapeutic strategies targeting lipid metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of 3-Oxoacyl-CoA Thiolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoacyl-CoA thiolase (also known as β-ketothiolase) is a pivotal enzyme in the terminal step of the fatty acid β-oxidation spiral. This enzyme catalyzes the thiolytic cleavage of a 3-oxoacyl-CoA into a two-carbon shorter acyl-CoA and an acetyl-CoA molecule. The activity of 3-oxoacyl-CoA thiolase is crucial for cellular energy homeostasis, and its dysregulation has been implicated in various metabolic diseases. Consequently, the accurate in vitro measurement of its activity is essential for basic research, drug discovery, and diagnostics.

These application notes provide detailed protocols for various established in vitro assays to determine 3-oxoacyl-CoA thiolase activity, present quantitative data for kinetic parameters and inhibitors, and illustrate the relevant biochemical pathway and experimental workflows.

Signaling Pathway: Fatty Acid β-Oxidation

The diagram below illustrates the central role of 3-oxoacyl-CoA thiolase in the mitochondrial fatty acid β-oxidation pathway.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Short_Acyl_CoA Acyl-CoA (Cn-2) Oxoacyl_CoA->Short_Acyl_CoA 3-Oxoacyl-CoA Thiolase (+CoASH) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase (+CoASH) Short_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the final step catalyzed by 3-oxoacyl-CoA thiolase.

Experimental Assays for 3-Oxoacyl-CoA Thiolase Activity

Several in vitro methods are available to quantify 3-oxoacyl-CoA thiolase activity, each with its own advantages and limitations. The choice of assay depends on the specific research question, available equipment, and desired throughput.

Spectrophotometric Assay using DTNB (Ellman's Reagent)

This assay measures the condensation reaction of 3-oxoacyl-CoA thiolase, where two molecules of acyl-CoA condense to form a 3-oxoacyl-CoA and release a free coenzyme A (CoASH). The liberated CoASH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[1][2]

Experimental Workflow:

dtnb_assay_workflow cluster_workflow DTNB Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Acyl-CoA, DTNB) Mix_Components Mix Assay Components (Buffer, Acyl-CoA, Enzyme) Prepare_Reagents->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance

Caption: Workflow for the DTNB-based spectrophotometric assay of 3-oxoacyl-CoA thiolase.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 40 mM KCl.

    • Substrate Solution: 1 mg/mL acetyl-CoA and 1 mg/mL of a dicarbonyl-CoA (e.g., succinyl-CoA) in assay buffer.[1]

    • DTNB Solution: 10 mM DTNB in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0).[2]

    • Enzyme Preparation: Purified or partially purified 3-oxoacyl-CoA thiolase diluted in assay buffer to a suitable concentration.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, prepare a 100 µL reaction mixture containing:

      • 50 µL of Assay Buffer

      • 20 µL of Substrate Solution

      • X µL of Enzyme Preparation (the volume will depend on the enzyme concentration)

      • Adjust the final volume to 100 µL with assay buffer.

    • Incubate the reaction mixture at 37°C for 30 minutes.[1]

    • Stop the reaction and develop the color by adding 100 µL of 10 mM DTNB solution.[1]

    • Incubate at room temperature for 15 minutes to allow for color development.[2]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of the product (TNB) using the Beer-Lambert law (ε of TNB = 14,150 M⁻¹cm⁻¹ at 412 nm).[3]

    • Enzyme activity is expressed as µmol of CoASH released per minute per mg of protein.

Coupled Spectrophotometric Assay

This assay measures the thiolytic cleavage of 3-oxoacyl-CoA. The acetyl-CoA produced is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate and CoASH. The oxaloacetate is regenerated by malate (B86768) dehydrogenase, which oxidizes malate to oxaloacetate and concomitantly reduces NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Experimental Workflow:

coupled_assay_workflow cluster_workflow Coupled Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrates, Coupling Enzymes) Mix_Components Mix Assay Components (Buffer, Substrates, Enzymes) Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with 3-Oxoacyl-CoA Mix_Components->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance

Caption: Workflow for the coupled spectrophotometric assay of 3-oxoacyl-CoA thiolase.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl (pH 8.0) containing 2 mM MgCl₂ and 0.2 mM dithiothreitol (B142953) (DTT).

    • Substrate Stock Solution: 1 mM 3-oxoacyl-CoA (e.g., 3-oxopalmitoyl-CoA) in water.

    • Coupling Enzyme Mixture: A solution containing citrate synthase (e.g., 10 units/mL) and malate dehydrogenase (e.g., 10 units/mL) in assay buffer.

    • Other Reagents: 10 mM L-malate, 10 mM NAD⁺, and 1 mM CoASH.

  • Assay Procedure:

    • In a cuvette, prepare a 1 mL reaction mixture containing:

      • 800 µL of Assay Buffer

      • 50 µL of 10 mM L-malate

      • 50 µL of 10 mM NAD⁺

      • 20 µL of 1 mM CoASH

      • 10 µL of Coupling Enzyme Mixture

      • X µL of 3-oxoacyl-CoA thiolase enzyme preparation.

    • Mix by inversion and incubate for 5 minutes at 30°C to reach thermal equilibrium.

    • Initiate the reaction by adding 20 µL of 1 mM 3-oxoacyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹).

    • Enzyme activity is expressed as µmol of acetyl-CoA produced per minute per mg of protein.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the consumption of the 3-oxoacyl-CoA substrate and the formation of the acyl-CoA and acetyl-CoA products. It is a highly specific and sensitive method, particularly useful for analyzing the activity with different chain-length substrates or for studying enzyme kinetics in complex mixtures.[4]

Protocol:

  • Reaction:

    • Perform the enzymatic reaction as described in the spectrophotometric assays, but without the coupling enzymes or colorimetric reagents.

    • Stop the reaction at various time points by adding an acid (e.g., perchloric acid) to denature the enzyme.

    • Centrifuge to remove the precipitated protein.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile) is commonly employed.[4] The specific gradient will depend on the chain length of the CoA esters being separated.

    • Detection: UV detection at 254 nm or 260 nm, where the adenine (B156593) moiety of the CoA molecule absorbs.

    • Quantification: The concentration of each CoA ester is determined by comparing its peak area to a standard curve of known concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for 3-oxoacyl-CoA thiolase from various sources.

Table 1: Kinetic Parameters (Km and Vmax) of 3-Oxoacyl-CoA Thiolase

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Rat Liver Peroxisomes (Thiolase A)3-Oxooctanoyl-CoA5.4125[5]
3-Oxodecanoyl-CoA4.8130[5]
3-Oxododecanoyl-CoA4.2115[5]
3-Oxohexadecanoyl-CoA4.590[5]
Rat Liver Peroxisomes (SCP-2/thiolase)3-Oxooctanoyl-CoA10.235[5]
3-Oxohexadecanoyl-CoA6.840[5]
Sunflower Cotyledons (Thiolase II)Acetoacetyl-CoA27N/A[6]
3-Oxohexanoyl-CoA~7N/A[6]
3-Oxooctanoyl-CoA~5N/A[6]
3-Oxodecanoyl-CoA~4N/A[6]
3-Oxododecanoyl-CoA~3N/A[6]
3-Oxohexadecanoyl-CoA~4N/A[6]

N/A: Not available in the cited reference.

Table 2: Inhibitor Constants (IC50 and Ki) for 3-Oxoacyl-CoA Thiolase

InhibitorEnzyme SourceIC50KiInhibition TypeReference
Trimetazidine (B612337)Rat Heart (Long-chain specific)75 nMN/AN/A[7]
Triacsin CPseudomonas aeruginosa3.6 µMN/ACompetitive with fatty acid
Triacsin CRat Liver8.7 µM8.97 µMCompetitive with fatty acid

N/A: Not available in the cited reference.

Conclusion

The choice of an in vitro assay for measuring 3-oxoacyl-CoA thiolase activity should be guided by the specific experimental goals, available resources, and required sensitivity. The spectrophotometric assays are generally simpler and more amenable to high-throughput screening, while the HPLC-based method offers higher specificity and is ideal for detailed kinetic analysis and substrate specificity studies. The provided protocols and quantitative data serve as a valuable resource for researchers investigating the role of 3-oxoacyl-CoA thiolase in health and disease and for those involved in the development of novel therapeutic agents targeting this crucial enzyme.

References

Application Notes and Protocols for Metabolic Flux Analysis of the Docosatrienoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] When applied to the docosatrienoyl-CoA pathway, MFA provides critical insights into the production of docosatrienoic acid (DTA), an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA) with significant anti-inflammatory and anti-tumor properties.[3][4] This document provides detailed application notes and a comprehensive protocol for conducting ¹³C-Metabolic Flux Analysis to investigate and engineer the DTA biosynthetic pathway.

The biosynthesis of DTA can occur via two primary routes, starting from either α-linolenic acid (ALA, 18:3n-3) in the ω-3 pathway or linoleic acid (LA, 18:2n-6) in the ω-6 pathway.[3] These pathways involve a series of elongation and desaturation steps catalyzed by specific enzymes. Understanding the carbon flow through these competing and interconnected pathways is essential for optimizing DTA production in various organisms, from microbes to oilseed crops.[3]

Docosatrienoyl-CoA Biosynthesis Pathway

The synthesis of Docosatrienoyl-CoA involves enzymes that elongate and desaturate fatty acid precursors. The two main pathways, ω-3 and ω-6, converge to produce the final product.

Docosatrienoyl-CoA Pathway cluster_omega6 cluster_omega3 LA Linoleic Acid (LA) (18:2n-6) ALA α-Linolenic Acid (ALA) (18:3n-3) LA->ALA ω3 Desaturase (e.g., CpDesX) EDA Eicosadienoic Acid (EDA) (20:2n-6) LA->EDA Elongase ETA Eicosatrienoic Acid (ETA) (20:3n-3) ALA->ETA Elongase EDA->ETA ω3 Desaturase (e.g., PiO3) DDA Docosadienoic Acid (DDA) (22:2n-6) EDA->DDA Elongase DTA Docosatrienoic Acid (DTA) (22:3n-3) ETA->DTA Elongase (e.g., EhELO1)

Caption: Biosynthetic pathways leading to Docosatrienoic Acid (DTA).

Application Notes

1. Guiding Metabolic Engineering Efforts: MFA is crucial for identifying metabolic bottlenecks and guiding genetic engineering strategies.[5] For instance, by quantifying the flux from Eicosatrienoic acid (ETA) to DTA, researchers can assess the efficiency of a specific elongase enzyme (e.g., EhELO1).[3] Low flux may indicate a need for enzyme overexpression or the selection of a more efficient enzyme variant.

2. Understanding Substrate Competition: The DTA pathway involves precursors from both the ω-6 and ω-3 pathways. MFA can precisely quantify how carbon is partitioned between these competing routes. This is vital for applications where minimizing byproducts like Docosadienoic acid (DDA) is desired.[3]

3. Elucidating Cofactor Regeneration: Fatty acid synthesis is heavily dependent on cofactors like NADPH and Acetyl-CoA.[6] ¹³C-MFA can indirectly provide insights into the fluxes of central carbon metabolism pathways (e.g., Pentose Phosphate Pathway, TCA cycle) that are responsible for generating these essential cofactors, helping to create a more complete picture of the metabolic state.[7][8]

4. Drug Development and Target Identification: In pathological contexts, dysregulation of fatty acid metabolism is common. MFA can be used to identify key enzymatic control points in the DTA pathway. These control points can become targets for therapeutic intervention, for example, in inflammatory diseases where DTA has shown potential benefits.[4]

Quantitative Data Summary

The following tables summarize representative data from metabolic engineering and flux analysis studies. Table 1 shows the fatty acid composition in an engineered oilseed crop, demonstrating the successful production of DTA.[3] Table 2 provides a hypothetical, yet representative, output from a ¹³C-MFA experiment, illustrating how fluxes are reported relative to a primary carbon source uptake rate.

Table 1: Fatty Acid Composition in Brassica carinata Seeds Engineered for DTA Production

Fatty Acid Abbreviation Composition (% of Total Fatty Acids)
Linoleic Acid LA (18:2n-6) 4.0 - 6.0%
α-Linolenic Acid ALA (18:3n-3) ~20.0%
Docosadienoic Acid DDA (22:2n-6) 4.0 - 6.0%
Docosatrienoic Acid DTA (22:3n-3) 16.0 - 20.0%

Data adapted from studies on metabolically engineered Brassica carinata, showing high-level accumulation of DTA in T3 generation transgenic plants.[3]

Table 2: Example Relative Flux Map from a ¹³C-MFA Experiment

Reaction / Pathway Relative Flux (Normalized to Glucose Uptake of 100)
Glucose Uptake 100
Glycolysis (Pyruvate production) 165
Pentose Phosphate Pathway (Oxidative) 30
Acetyl-CoA from Pyruvate 65
Acetyl-CoA to Lipogenesis 32
Elongase (ALA → ETA) 15
Elongase (ETA → DTA) 12
ω3 Desaturase (LA → ALA) 8

This table represents a hypothetical flux distribution in a microorganism engineered to produce DTA, where ¹³C-glucose is the tracer. Fluxes are calculated based on mass isotopomer distributions in proteinogenic amino acids and fatty acids.[7][9]

Experimental Protocols

Protocol: ¹³C-Metabolic Flux Analysis of the DTA Pathway

This protocol outlines the key steps for quantifying metabolic fluxes in a cellular system (e.g., yeast, microalgae, or plant cell culture) engineered to produce DTA. The method is based on isotopic steady-state labeling using ¹³C-glucose.[5][10]

1. Experimental Design and Isotope Labeling a. Culture Setup: Grow cells in a chemically defined medium where the primary carbon source can be precisely controlled. b. Tracer Selection: Use a ¹³C-labeled substrate. A common strategy involves parallel cultures with [1,2-¹³C₂]glucose and [U-¹³C₆]glucose to resolve fluxes throughout central carbon metabolism with high precision.[5] c. Achieving Steady State: Ensure cells are in a metabolic and isotopic steady state. This is typically achieved by maintaining cells in a continuous culture (chemostat) or by sampling during the exponential growth phase in a batch culture after at least 5-6 cell doublings.[11]

2. Cell Quenching and Metabolite Extraction a. Rapid Quenching: To halt all enzymatic activity instantly, rapidly quench the metabolism. For microbial cultures, this often involves plunging the cell suspension into a cold solvent like -40°C methanol.[2] b. Metabolite Extraction: i. Centrifuge the quenched cell suspension to pellet the biomass. ii. Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).[2] iii. For fatty acid analysis, perform a cell hydrolysis step. A common method is to incubate the cell pellet with a strong acid (e.g., 6 M HCl) for 24 hours at ~110°C to release protein-bound amino acids and fatty acids.[12]

3. Derivatization and GC-MS Analysis a. Derivatization: The extracted metabolites (amino acids and fatty acids) are often not volatile enough for Gas Chromatography (GC). Derivatize them to increase their volatility. For fatty acids, this involves converting them to fatty acid methyl esters (FAMEs). For amino acids, silylation is a common method. b. GC-MS Analysis: i. Separate the derivatized metabolites using a GC system. ii. Detect the mass fragments using a Mass Spectrometer (MS).[13][14] iii. The MS will detect the mass isotopomer distributions (MIDs) for each metabolite fragment, which reflects the ¹³C labeling pattern.[14] This data is the primary input for flux calculations.

4. Flux Estimation and Statistical Analysis a. Metabolic Model Construction: Define a stoichiometric model of the organism's central metabolism, including the detailed DTA biosynthesis pathway. This model should include all relevant reactions, cofactors, and biomass synthesis equations. b. Computational Flux Calculation: Use specialized software (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes.[5] The software iteratively adjusts flux values to minimize the deviation between the experimentally measured MIDs and the MIDs predicted by the model.[15] c. Goodness-of-Fit and Confidence Intervals: Perform statistical analysis to assess the quality of the flux map. A chi-squared test is used to check the goodness-of-fit. Calculate confidence intervals for each estimated flux to determine the precision of the results.[5]

Experimental Workflow Diagram

This diagram illustrates the logical flow of a typical ¹³C-MFA experiment, from initial cell culture to the final flux map.

MFA Workflow A 1. Cell Culture with ¹³C-Labeled Substrate B 2. Achieve Isotopic Steady State A->B C 3. Rapid Quenching & Biomass Collection B->C D 4. Hydrolysis & Extraction (Amino Acids, Fatty Acids) C->D E 5. Derivatization (e.g., FAMEs) D->E F 6. GC-MS Analysis (Measure Mass Isotopomers) E->F G 7. Data Processing & Flux Calculation Software F->G H 8. Statistical Analysis (Goodness-of-Fit) G->H I Result: Quantitative Metabolic Flux Map H->I

Caption: A step-by-step workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols: The Role of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is an unsaturated fatty acyl-CoA that serves as an intermediate in the metabolic pathways of long-chain polyunsaturated fatty acids. As a 3-oxoacyl-CoA species, it is a critical component in the beta-oxidation of docosanoids, a class of signaling lipids derived from C22 fatty acids. The study of such molecules is integral to lipidomics, providing insights into cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases. This document provides a detailed overview of the potential applications and protocols for the study of this compound.

Hypothetical Signaling Pathway

This compound is likely an intermediate in the peroxisomal beta-oxidation of a C22 polyunsaturated fatty acid. The pathway below illustrates its formation and subsequent metabolism.

G cluster_peroxisome Peroxisome PUFA_CoA (13Z,16Z,19Z)-Docosatrienoyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase PUFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Target_Molecule This compound Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Thiolase 3-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA C20 Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Target_Molecule->Thiolase G start Start: Cultured Cells wash Wash with PBS start->wash scrape Scrape in Methanol wash->scrape add_is Add Internal Standard scrape->add_is extract Add Chloroform & Vortex add_is->extract centrifuge Centrifuge (1000g, 4°C) extract->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry under Nitrogen collect->dry resuspend Resuspend for Analysis dry->resuspend end End: LC-MS/MS resuspend->end

Application Note & Protocol: Isolation of Very-Long-Chain Fatty Acyl-CoAs from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of lipid metabolism and related cellular processes.

Introduction:

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates involved in various cellular functions, including lipid synthesis, energy metabolism, and protein modification.[1][2] The accurate isolation and quantification of these molecules from cellular matrixes are essential for understanding their physiological and pathological roles, particularly in diseases like X-linked adrenoleukodystrophy (X-ALD), where their accumulation is a key biomarker.[3][4] However, the low abundance and instability of VLCFA-CoAs in aqueous solutions present significant analytical challenges.[1] This protocol provides a detailed method for the isolation of VLCFA-CoAs from cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

This protocol outlines a robust method for the extraction and purification of VLCFA-CoAs from cultured mammalian cells, adapted from established methodologies.[1][5][6] The procedure involves cell harvesting, rapid quenching of metabolic activity, extraction of acyl-CoAs, and purification using solid-phase extraction (SPE).

Materials and Reagents:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, ice-cold

  • Acetonitrile (B52724), HPLC grade

  • 2-propanol, HPLC grade

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • Internal Standard (ISTD) solution (e.g., 10 µM C15:0-CoA in methanol)

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)

  • SPE column conditioning solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • SPE column wash solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • SPE elution buffer: methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)

  • Vacuum manifold for SPE

  • Centrifugal vacuum evaporator

Protocol Steps:

1. Cell Culture and Harvesting:

  • Culture cells to ~90% confluency in appropriate cell culture plates.
  • Aspirate the cell culture medium.
  • Wash the cells twice with ice-cold PBS to remove any remaining medium.

2. Cell Lysis and Extraction of Acyl-CoAs:

  • Immediately after washing, add 2 mL of ice-cold methanol to the cell culture plate.
  • Add 15 µL of 10 µM internal standard (e.g., C15:0-CoA).[1]
  • Incubate the plates at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.[1]
  • Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]
  • Carefully transfer the supernatant containing the acyl-CoAs to a new glass tube. The pellet can be saved for protein quantification.
  • To the supernatant, add 1 mL of acetonitrile to facilitate evaporation.[1]

3. (Optional) Protein Quantification:

  • To the protein pellet from step 2.5, add RIPA lysis buffer.
  • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions. This will be used for normalization of the acyl-CoA quantification.

4. Solid-Phase Extraction (SPE) for Purification:

  • Column Conditioning: Condition the SPE column by passing 1 mL of the conditioning solution.[6] This step protonates the pyridyl functional group, enabling it to act as an anion exchanger.[6]
  • Sample Loading: Load the supernatant from step 2.6 onto the conditioned SPE column.
  • Column Washing: Wash the column with 1 mL of the wash solution to remove unretained species.[6]
  • Elution: Elute the acyl-CoAs with 2 mL of the elution buffer.[6] The pH of this buffer neutralizes the functional group, releasing the acyl-CoAs.[6]

5. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness using a centrifugal vacuum evaporator at ambient temperature.
  • Reconstitute the dried sample in 150 µL of methanol.[1]
  • Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[1]
  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

Quantitative analysis of VLCFA-CoAs is typically performed using LC-MS/MS. The following table summarizes representative recovery rates from similar acyl-CoA extraction protocols.

Analyte ClassExtraction MethodRecovery Rate (%)Reference
Long-Chain Acyl-CoAsHomogenization in buffer and 2-propanol, followed by acetonitrile extraction and SPE70-80%[5]
Short- to Long-Chain Acyl-CoAsAcetonitrile/2-propanol extraction followed by SPE83-90% (SPE step)[6]

Visualizations

Experimental Workflow for VLCFA-CoA Isolation

Workflow cluster_SPE SPE Steps A 1. Cell Culture (~90% Confluency) B 2. Wash with ice-cold PBS (2x) A->B C 3. Add ice-cold Methanol + ISTD B->C D 4. Incubate at -80°C for 15 min C->D E 5. Scrape and Centrifuge (15,000g, 5min, 4°C) D->E F Supernatant (Contains Acyl-CoAs) E->F Collect G Pellet (for Protein Quantification) E->G Save H 6. Add Acetonitrile F->H I 7. Solid-Phase Extraction (SPE) H->I J   a. Condition Column K   b. Load Sample J->K L   c. Wash Column K->L M   d. Elute Acyl-CoAs L->M N 8. Evaporate to Dryness M->N O 9. Reconstitute in Methanol N->O P 10. Centrifuge and Transfer to Vial O->P Q LC-MS/MS Analysis P->Q

Caption: Workflow for the isolation of VLCFA-CoAs from cultured cells.

VLCFA Biosynthesis and Peroxisomal Degradation Pathway

Signaling_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA Elongase (ELOVL1) Elongase (ELOVL1) Fatty Acyl-CoA->Elongase (ELOVL1) VLCFA-CoA VLCFA-CoA Elongase (ELOVL1)->VLCFA-CoA ABCD1 Transporter ABCD1 Transporter VLCFA-CoA->ABCD1 Transporter Transport VLCFA-CoA_perox VLCFA-CoA ABCD1 Transporter->VLCFA-CoA_perox Beta-oxidation Beta-oxidation VLCFA-CoA_perox->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA

Caption: Synthesis and degradation pathway of VLCFA-CoAs.

References

Application Notes & Protocols: Mass Spectrometry Fragmentation Analysis of 3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-oxodocosatrienoyl-CoA is a long-chain, unsaturated acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The analysis of their fragmentation patterns by mass spectrometry provides essential information for their identification and quantification in biological samples. This document outlines the expected fragmentation pattern of 3-oxodocosatrienoyl-CoA and provides a detailed protocol for its analysis using tandem mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS), typically using positive electrospray ionization (ESI), is characterized by specific cleavages of the coenzyme A moiety. While no specific experimental data for 3-oxodocosatrienoyl-CoA is readily available, its fragmentation pattern can be reliably predicted based on the well-documented behavior of other long-chain unsaturated acyl-CoAs.

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) of 3-oxodocosatrienoyl-CoA is expected to yield two major types of characteristic product ions:

  • Neutral Loss of the Phospho-ADP Moiety: A predominant fragmentation pathway for all acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the Coenzyme A molecule. This results in a neutral loss of 507 Da.[1][2][3][4][5] This is a highly specific fragmentation that is often used for the selective detection of acyl-CoAs in complex mixtures.

  • Formation of the Adenosine (B11128) Diphosphate Fragment Ion: Another common fragmentation event is the formation of a product ion with a mass-to-charge ratio (m/z) of 428.[1][2][3][5][6][7][8] This ion corresponds to the adenosine 3',5'-diphosphate portion of the Coenzyme A molecule.

  • Acyl Chain Fragment Ion: The fragmentation also produces an ion that retains the acyl chain, which is crucial for identifying the specific acyl-CoA.[9] The presence of the 3-oxo group and three double bonds in the docosatrienoyl chain may lead to additional specific fragmentation patterns within the acyl chain itself, although these are generally less intense than the fragments from the Coenzyme A moiety.

The following diagram illustrates the primary fragmentation pathways of a generic acyl-CoA molecule, which is applicable to 3-oxodocosatrienoyl-CoA.

cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions Precursor [3-oxodocosatrienoyl-CoA + H]⁺ NL_507 [M+H - 507]⁺ (Acyl Pantetheine Fragment) Precursor->NL_507 Neutral Loss of 507 Da m_z_428 m/z 428 (Adenosine Diphosphate Fragment) Precursor->m_z_428 Fragmentation

Caption: Predicted MS/MS fragmentation of 3-oxodocosatrienoyl-CoA.

Quantitative Data Summary

For quantitative analysis of 3-oxodocosatrienoyl-CoA, a multiple reaction monitoring (MRM) approach is typically employed. This involves selecting the precursor ion and a specific, high-intensity product ion. The table below summarizes the expected m/z values for MRM analysis. The exact mass of the precursor ion will depend on the specific isomeric form of docosatrienoic acid. Assuming a molecular formula of C₄₃H₆₈N₇O₁₈P₃S for 3-oxodocosatrienoyl-CoA, the monoisotopic mass is approximately 1143.35 Da.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Transition Type
3-oxodocosatrienoyl-CoA~1144.36~637.36Neutral Loss of 507 Da
3-oxodocosatrienoyl-CoA~1144.36428.0365Adenosine Diphosphate Fragment

Experimental Protocol: LC-MS/MS Analysis of 3-oxodocosatrienoyl-CoA

This protocol provides a general method for the analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14]

1. Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples (e.g., tissues, cells) using a suitable solvent system, such as a mixture of isopropanol, acetonitrile (B52724), and aqueous buffer. Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.

  • Internal Standard: Incorporate an appropriate internal standard, such as an odd-chain length or stable isotope-labeled acyl-CoA, to ensure accurate quantification.

  • Reconstitution: After extraction and drying, reconstitute the sample in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.

2. Liquid Chromatography (LC):

  • Column: Use a C18 reversed-phase column suitable for the separation of long-chain hydrophobic molecules.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: Employ a gradient elution to effectively separate acyl-CoAs from other matrix components. A typical gradient might start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 200-400 µL/min is commonly used.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS):

  • Ionization: Use positive electrospray ionization (ESI+) mode.[10][11]

  • MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Scan Mode:

    • Full Scan: To determine the precursor ion mass of 3-oxodocosatrienoyl-CoA.

    • Product Ion Scan: To obtain the full fragmentation spectrum of the target molecule.

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor the transition from the precursor ion to a specific product ion (e.g., [M+H]⁺ → [M+H - 507]⁺).[3][6][14]

  • Instrument Parameters: Optimize the following parameters for maximum signal intensity:

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow and temperature

    • Collision energy (for MS/MS)

The following diagram outlines the general workflow for the LC-MS/MS analysis of 3-oxodocosatrienoyl-CoA.

cluster_workflow LC-MS/MS Workflow SamplePrep Sample Preparation (Extraction, Internal Standard Addition) LC Liquid Chromatography (C18 Reversed-Phase Separation) SamplePrep->LC Injection MS Tandem Mass Spectrometry (ESI+, MS/MS Analysis) LC->MS Elution DataAnalysis Data Analysis (Identification, Quantification) MS->DataAnalysis Data Acquisition

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Metabolic Pathway Context

3-oxodocosatrienoyl-CoA is an intermediate in the β-oxidation of docosatrienoic acid. The following diagram shows its position in this metabolic pathway.

cluster_pathway Fatty Acid β-Oxidation Docosatrienoyl_CoA Docosatrienoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Docosatrienoyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxydocosatrienoyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Oxoacyl_CoA 3-Oxodocosatrienoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Oxoacyl_CoA Thiolase Thiolase 3_Oxoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA + Acetyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Role of 3-oxodocosatrienoyl-CoA in β-oxidation.

References

Application Note: Development of Specific Antibodies for the Detection of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is an unsaturated fatty acyl-CoA, a class of molecules that are critical intermediates in numerous metabolic pathways, including fatty acid oxidation and lipid synthesis.[1][2] The ability to accurately detect and quantify specific fatty acyl-CoA species is essential for studying metabolic regulation, disease pathology, and drug effects. However, these molecules present a significant challenge for immunoassay development. As small molecules, or haptens, they are not immunogenic on their own and cannot elicit an antibody response.[3][4]

This document provides a detailed guide for the development of specific polyclonal or monoclonal antibodies for the detection of this compound. The strategy involves synthesizing a stable hapten analog, conjugating it to a carrier protein to create an effective immunogen, and developing a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for its detection and quantification in biological samples.

Principle of the Method To generate antibodies against a small molecule like this compound, it must first be rendered immunogenic. This is achieved by covalently linking the hapten to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][5] The resulting hapten-carrier conjugate can then be used to immunize an animal, which will produce antibodies against various epitopes on the conjugate, including the hapten itself.

For detection, a competitive ELISA format is the most suitable method for quantifying small molecules.[6][7] In this assay, the antibody is incubated with a sample containing an unknown amount of the target molecule. This mixture is then added to a microplate well coated with a hapten-protein conjugate (e.g., the hapten conjugated to BSA). The free target molecule from the sample competes with the immobilized hapten-conjugate for binding to the limited number of antibody binding sites. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of the target molecule in the sample. A substrate is then added that produces a colorimetric or fluorescent signal, allowing for quantification.

Visualized Experimental Workflow

Antibody_Development_Workflow cluster_design Phase 1: Antigen Design cluster_dev Phase 2: Antibody Development cluster_validation Phase 3: Assay Development & Validation hapten_design Hapten Synthesis (Stable analog of target molecule) conjugation Conjugation to Carrier Proteins (KLH for immunization, BSA for screening) hapten_design->conjugation Carbodiimide chemistry immunization Immunization (e.g., Rabbit or Mouse with Hapten-KLH) conjugation->immunization screening Screening (Hybridoma or Polyclonal Sera via ELISA) immunization->screening Titer check cloning Clone Selection & Expansion (For Monoclonal Antibodies) screening->cloning purification Antibody Purification cloning->purification assay_dev Competitive ELISA Optimization purification->assay_dev characterization Antibody Characterization (Affinity, Specificity, Sensitivity) assay_dev->characterization final_assay final_assay characterization->final_assay Validated Immunoassay

Caption: Overall workflow for developing antibodies against small molecule haptens.

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

This protocol outlines a general strategy. The precise chemical synthesis steps for creating a stable, activatable analog of this compound would need to be designed by a synthetic chemist. The goal is to introduce a linker arm with a reactive group (e.g., a carboxylic acid or amine) at a position that is distant from the key immunological features (the 3-oxo group and the unsaturated bonds) to ensure they are exposed for antibody recognition.

1.1. Hapten Design and Synthesis:

  • Synthesize a stable derivative of the fatty acid portion of the target molecule, (13Z,16Z,19Z)-3-oxodocosatrienoic acid. The thioester bond of the CoA derivative is likely too unstable for robust conjugation and immunization procedures.

  • Incorporate a short spacer arm (e.g., a C4-C6 alkane chain) ending in a terminal carboxyl group. This spacer minimizes steric hindrance from the carrier protein.[5]

  • The final hapten structure would be, for example, (13Z,16Z,19Z)-3-oxodocosatrienoyl-aminohexanoic acid.

1.2. Conjugation to Carrier Proteins (Carbodiimide Chemistry): This procedure uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group on the hapten, allowing it to form an amide bond with amine groups on the carrier protein (e.g., KLH or BSA).

  • Dissolve 10 mg of the carboxylated hapten in 1 mL of Dimethylformamide (DMF).

  • Dissolve 20 mg of KLH (for immunization) or BSA (for screening) in 4 mL of 0.1 M MES buffer (pH 6.0).

  • Add 15 mg of EDC and 8 mg of N-hydroxysuccinimide (NHS) to the carrier protein solution and stir gently for 15 minutes at room temperature.

  • Slowly add the hapten solution dropwise to the activated protein solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Stop the reaction and remove unconjugated hapten by extensive dialysis against Phosphate Buffered Saline (PBS), pH 7.4, at 4°C with multiple buffer changes.

  • Confirm successful conjugation using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the final immunogen (Hapten-KLH) and screening conjugate (Hapten-BSA) at -20°C in aliquots.

Protocol 2: Antibody Generation and Screening

This protocol describes a general approach for polyclonal antibody production in rabbits. A similar protocol, followed by hybridoma technology, would be used for monoclonal antibody generation in mice.[3]

2.1. Immunization:

  • For the primary immunization, emulsify 500 µg of the Hapten-KLH conjugate in 500 µL of PBS with an equal volume (500 µL) of Complete Freund's Adjuvant (CFA).

  • Immunize one healthy New Zealand white rabbit with the 1 mL emulsion via subcutaneous injections at multiple sites.

  • For booster immunizations, emulsify 250 µg of the Hapten-KLH conjugate in 500 µL of PBS with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Administer booster shots every 3-4 weeks.

  • Collect test bleeds (5-10 mL of blood) from the ear artery 10-14 days after each booster immunization.

  • Process the blood to separate the serum (antiserum) and determine the antibody titer using an indirect ELISA with the Hapten-BSA conjugate as the coating antigen.

2.2. Antiserum Titer Screening (Indirect ELISA):

  • Coat a 96-well microplate with 100 µL/well of the Hapten-BSA conjugate (2 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20, PBS-T).

  • Block the wells with 200 µL/well of blocking buffer (e.g., 3% BSA in PBS-T) for 2 hours at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Prepare serial dilutions of the collected rabbit antiserum (e.g., 1:1,000 to 1:1,000,000) in blocking buffer. Add 100 µL of each dilution to the wells.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 5 times with wash buffer.

  • Add 100 µL/well of a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer according to the manufacturer's recommendation.

  • Incubate for 1 hour at 37°C.

  • Wash the plate 5 times with wash buffer.

  • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes.[8]

  • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Read the absorbance at 450 nm. The titer is the highest dilution that gives a signal significantly above background. Once a high titer is achieved, a final bleed can be performed and the polyclonal antibodies purified.

Protocol 3: Competitive ELISA for Detection

This protocol is for quantifying the target molecule in a sample.[9][10]

Competitive_ELISA cluster_low Low Analyte Concentration in Sample cluster_high High Analyte Concentration in Sample node_low_mix Antibody + Few Free Analytes node_low_plate Plate coated with Hapten-BSA Conjugate node_low_mix->node_low_plate Incubation node_low_result Strong Signal (Many antibodies bind to plate) node_low_plate->node_low_result Detection node_high_mix Antibody + Many Free Analytes node_high_plate Plate coated with Hapten-BSA Conjugate node_high_mix->node_high_plate Incubation node_high_result Weak Signal (Few antibodies bind to plate) node_high_plate->node_high_result Detection Fatty_Acid_Metabolism PUFA Polyunsaturated Fatty Acid (e.g., Docosahexaenoic Acid) Acyl_CoA_Synthase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthase PUFA_CoA Unsaturated Acyl-CoA Acyl_CoA_Synthase->PUFA_CoA + ATP, CoA Beta_Ox Beta-Oxidation Cycle PUFA_CoA->Beta_Ox Target This compound (Target Intermediate) Beta_Ox->Target Hydration & Oxidation Acetyl_CoA Acetyl-CoA Target->Acetyl_CoA Thiolysis TCA TCA Cycle Acetyl_CoA->TCA

References

Tracking the Elusive: Application of Fluorescent Probes for Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Docosatrienoyl-CoA (DTA-CoA), a thioester of the omega-3 very long-chain polyunsaturated fatty acid docosatrienoic acid (22:3n-3), is an emerging molecule of interest in cellular metabolism and signaling. While its full range of functions is still under investigation, recent studies suggest its involvement in processes such as the regulation of melanogenesis and potentially possessing anti-inflammatory properties.[1][2] Tracking the subcellular localization, transport, and metabolism of DTA-CoA is crucial to elucidating its physiological and pathological roles.

Fluorescent probes offer a powerful methodology for the real-time visualization of such molecules in living cells. This document provides detailed protocols and application data for tracking docosatrienoyl-CoA, primarily through the use of fluorescently labeled docosatrienoic acid analogs, which are subsequently metabolized by the cell into their CoA derivatives. The two main approaches covered are:

  • Direct Labeling with Fluorescent Docosatrienoic Acid Analogs: This method involves introducing a docosatrienoic acid molecule conjugated to a fluorophore, such as BODIPY or NBD, into cells. Once inside, the cell's metabolic machinery is expected to activate the fatty acid into its CoA thioester.

  • De Novo Labeling of DTA-Containing Lipids: This advanced technique provides cells with a fluorescently labeled acyl-CoA and a specific lysolipid. The cell's own acyltransferases then incorporate the fluorescent acyl-CoA into complex lipids, allowing for the tracking of its metabolic fate.[3][4]

These methods, combined with advanced microscopy techniques, enable a deeper understanding of the dynamics of DTA-CoA and its downstream lipid products, providing valuable insights for basic research and therapeutic development.

Quantitative Data Summary

While a specific fluorescent probe for direct docosatrienoyl-CoA binding is not commercially available, analogs of docosatrienoic acid can be synthesized with common fluorophores. The expected photophysical properties of these probes are summarized below, based on data from similar fluorescently labeled fatty acids.

Table 1: Photophysical Properties of Hypothetical DTA Fluorescent Probes

Probe NameFluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
DTA-BODIPY FLBODIPY FL~505~515> 0.9Bright, photostable, low environmental sensitivity.
DTA-NBDNBD~465~535VariableEnvironmentally sensitive, fluorescence increases in hydrophobic environments.[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging of DTA-CoA Trafficking using a Fluorescent DTA Analog

This protocol describes the use of a fluorescently labeled docosatrienoic acid (e.g., DTA-BODIPY FL) to track its uptake and subsequent metabolic conversion and trafficking in cultured cells.

Materials:

  • DTA-BODIPY FL (custom synthesis)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Complete cell culture medium

  • Cells of interest (e.g., HeLa, B16 melanoma cells) plated on glass-bottom imaging dishes

  • Confocal laser scanning microscope with appropriate filter sets

Procedure:

  • Preparation of Probe Stock Solution:

    • Prepare a 1 mM stock solution of DTA-BODIPY FL in anhydrous DMSO.

    • Store in small aliquots at -20°C, protected from light and moisture.

  • Preparation of Labeling Medium:

    • Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • In a microfuge tube, mix 1 µL of the 1 mM DTA-BODIPY FL stock with 1 µL of the 20% Pluronic F-127 solution.

    • Vortex briefly, then add 1 mL of warm HBSS or serum-free medium to achieve a final probe concentration of 1 µM. Vortex again to ensure complete mixing.

  • Cell Labeling:

    • Grow cells on glass-bottom dishes to 60-80% confluency.

    • Aspirate the culture medium and wash the cells once with warm HBSS.

    • Add the freshly prepared labeling medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator. Note: Incubation time may need to be optimized for different cell types.

  • Washing and Imaging:

    • Aspirate the labeling medium and wash the cells three times with warm HBSS.

    • Add fresh, warm HBSS or complete medium to the dish.

    • Immediately proceed to imaging on a confocal microscope. Use excitation/emission wavelengths appropriate for the fluorophore (e.g., 488 nm excitation and 500-550 nm emission for BODIPY FL).

  • Time-Lapse Imaging (Optional):

    • To track the trafficking of the probe over time, acquire images at regular intervals (e.g., every 5-10 minutes) for a desired period. This can reveal its incorporation into various organelles like the endoplasmic reticulum, lipid droplets, or mitochondria.

Protocol 2: De Novo Labeling of DTA-Containing Phospholipids

This protocol adapts the de novo labeling technique to specifically track the incorporation of DTA into phospholipids.[3][4]

Materials:

  • NBD-docosatrienoyl-CoA (NBD-DTA-CoA, custom synthesis)

  • Lysophosphatidylcholine (LPC 18:1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cells of interest plated on glass-bottom imaging dishes

  • Organelle-specific fluorescent trackers (e.g., MitoTracker Red)

  • Confocal laser scanning microscope

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of NBD-DTA-CoA in an appropriate buffer.

    • Prepare a 10 mM stock solution of LPC 18:1 in ethanol.

  • Cell Preparation and Staining (Optional):

    • If co-localization is desired, stain the cells with an organelle-specific marker (e.g., 50 nM MitoTracker Red in complete medium for 15 minutes) according to the manufacturer's instructions. Wash after staining.

  • Nutrient Starvation:

    • Aspirate the culture medium and wash cells with KRH buffer.

    • Incubate the cells in KRH buffer for 1 hour at 37°C to mildly starve them.

  • De Novo Labeling:

    • Prepare the labeling solution by diluting NBD-DTA-CoA to a final concentration of 1 µM and LPC 18:1 to 50 µM in KRH buffer.

    • Aspirate the starvation buffer and add the labeling solution to the cells.

    • Incubate for 10-15 minutes at 37°C. This allows the cellular acyltransferases to ligate the NBD-DTA-CoA to the provided LPC, forming fluorescently labeled phosphatidylcholine.

  • Washing and Imaging:

    • Aspirate the labeling solution and wash the cells three times with KRH buffer.

    • Add fresh KRH buffer or imaging medium to the dish.

    • Image using appropriate laser lines for NBD (e.g., 488 nm) and any co-stains.

Visualizations

Biosynthesis of Docosatrienoic Acid (DTA)

This diagram illustrates the metabolic pathway for the synthesis of Docosatrienoic Acid from the precursor α-linolenic acid (ALA).

G ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA Elongase (e.g., ELOVL5) DTA Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA Elongase (e.g., ELOVL2/5) DTA_CoA Docosatrienoyl-CoA DTA->DTA_CoA Acyl-CoA Synthetase

Caption: Biosynthetic pathway of Docosatrienoyl-CoA from ALA.

Experimental Workflow for Live-Cell Imaging

This workflow outlines the key steps for labeling and imaging cells with a fluorescent DTA analog.

G Start Plate cells on imaging dish Culture Culture to 60-80% confluency Start->Culture PrepareProbe Prepare DTA-BODIPY labeling medium Culture->PrepareProbe Label Incubate cells with probe (15-30 min) PrepareProbe->Label Wash Wash 3x with warm buffer Label->Wash Image Live-cell confocal microscopy Wash->Image Analyze Image analysis: Localization, Trafficking Image->Analyze

Caption: General workflow for fluorescently tracking DTA in live cells.

Hypothesized Signaling Pathway of DTA in Melanogenesis

Based on recent findings, this diagram proposes a signaling pathway by which DTA may inhibit melanin (B1238610) production.[1]

G cluster_cell Inside Cell DTA Docosatrienoic Acid (DTA) Cell Melanocyte DTA->Cell enters MITF MITF (Transcription Factor) DTA->MITF suppresses expression/activity Tyrosinase Tyrosinase Gene (TYR) MITF->Tyrosinase activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin enzyme for

Caption: Hypothesized pathway for DTA-mediated inhibition of melanogenesis.

References

Application Notes and Protocols for High-Throughput Screening of 3-Oxodocosatrienoyl-CoA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-oxodocosatrienoyl-CoA is a critical step in fatty acid metabolism, implicated in various physiological and pathological processes. As such, the identification of potent and selective inhibitors of its synthesis is of significant interest in drug discovery. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the key enzymes involved in this pathway: Fatty Acid Synthase (FAS) and 3-ketoacyl-CoA Thiolase.

Fatty Acid Synthase is a multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids.[1] The regulation of fatty acid synthesis is complex, involving both allosteric control and covalent modification of acetyl-CoA carboxylase, the enzyme that produces the substrate for FAS.[2] In contrast, 3-ketoacyl-CoA thiolase is a key enzyme in the beta-oxidation pathway, responsible for the breakdown of fatty acids.[3]

This guide offers a comprehensive resource for establishing robust HTS campaigns, including detailed methodologies for biochemical assays, data presentation guidelines, and visual representations of the relevant pathways and workflows.

Data Presentation

The inhibitory activities of known compounds against Fatty Acid Synthase and 3-ketoacyl-CoA Thiolase are summarized below. These tables can serve as a reference for hit validation and potency comparison.

Table 1: Inhibitory Activity of Selected Compounds against Fatty Acid Synthase (FAS)

CompoundIC50 ValueAssay TypeTarget Organism/Cell Line
TVB-316642 nMBiochemical FASNHuman
TVB-316681 nMCellular Palmitate SynthesisHuman
Denifanstat52 nMFASN InhibitionHuman
IPI-91190.3 nMFASN InhibitionNot Specified
FGH100191 µMSREBP InhibitionNot Specified
TVB-366418 nMPalmitate SynthesisHuman
TVB-366412 nMPalmitate SynthesisMouse
ACSS2-IN-23.8 nMACSS2 ActivityHuman
VY-3-13544 nMACSS2 ActivityHuman
EGCG52 µMFASN InhibitionNot Specified
FT-410140 nMEnzymatic AssayHuman
FT-410123 nMDe Novo LipogenesisHuman Hepatocytes
D-(-)-pantolactone derivatives~13 to 33 µMFASN InhibitionNot Specified

Table 2: Inhibitory Activity of Selected Compounds against 3-Ketoacyl-CoA Thiolase

CompoundIC50 ValueTarget IsoformTarget Organism
Trimetazidine~75 nMLong-chainRat
Trimetazidine>10 µMMedium-chainRat
Trimetazidine>100 µMShort-chainRat

Signaling and Metabolic Pathways

The following diagrams illustrate the fatty acid synthesis and beta-oxidation pathways, providing a visual context for the targeted enzymes.

Fatty_Acid_Synthesis Citrate Citrate (in Mitochondrion) Citrate_cyto Citrate (in Cytosol) Citrate->Citrate_cyto Transport AcetylCoA_cyto Acetyl-CoA (in Cytosol) Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase ACC Acetyl-CoA Carboxylase (ACC) Citrate_cyto->ACC + AcetylCoA_mito Acetyl-CoA (in Mitochondrion) AcetylCoA_mito->Citrate MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA_cyto->FAS MalonylCoA->FAS FattyAcid Fatty Acid (e.g., Palmitate) FAS->FattyAcid NADPH Insulin Insulin Insulin->ACC + Glucagon Glucagon Glucagon->ACC - PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->ACC -

Fatty Acid Synthesis Pathway and its Regulation.

Beta_Oxidation FattyAcid_cyto Fatty Acid (in Cytosol) FattyAcylCoA_cyto Fatty Acyl-CoA (in Cytosol) FattyAcid_cyto->FattyAcylCoA_cyto Acyl-CoA Synthetase FattyAcylCarnitine Fatty Acyl-Carnitine FattyAcylCoA_cyto->FattyAcylCarnitine CPT1 FattyAcylCoA_mito Fatty Acyl-CoA (in Mitochondrion) FattyAcylCarnitine->FattyAcylCoA_mito Transport (CAT) & CPT2 EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcylCoA_mito->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Thiolase 3-Ketoacyl-CoA Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA CoA-SH ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA CoA-SH

Mitochondrial Beta-Oxidation Pathway.

Experimental Workflow

A generalized workflow for a high-throughput screening campaign is depicted below. This workflow can be adapted for the specific assays detailed in the following sections.

HTS_Workflow AssayDev Assay Development & Miniaturization (e.g., 384-well format) PilotScreen Pilot Screen (Small compound library) AssayDev->PilotScreen PrimaryScreen Primary HTS (Large compound library) PilotScreen->PrimaryScreen DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation & Dose-Response DataAnalysis->HitConfirmation SecondaryAssay Secondary Assays (Orthogonal & Selectivity) HitConfirmation->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt

References

Application Notes and Protocols for (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for researchers. As of the latest literature review, specific experimental data and established protocols for (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA are limited. The information herein is extrapolated from the known biological roles of related omega-3 fatty acids and 3-oxoacyl-CoA intermediates.

Introduction

This compound is an omega-3 unsaturated fatty acyl-coenzyme A. Its structure suggests it is an intermediate in the β-oxidation of docosatrienoic acid (DTA). As a derivative of an omega-3 fatty acid, it is postulated to play a role in cellular processes such as lipid metabolism, inflammation, and cell signaling. These notes provide hypothetical applications and detailed protocols for investigating the effects of this compound in cell culture systems.

Potential Research Applications

  • Investigation of Omega-3 Fatty Acid Metabolism: Elucidating the downstream effects of specific intermediates in the β-oxidation pathway of omega-3 fatty acids.

  • Anti-inflammatory Response Studies: Assessing the potential of this compound to modulate inflammatory pathways, for example, in macrophage cell lines.

  • Cell Signaling Analysis: Investigating the role of this molecule in activating or inhibiting signaling cascades, such as those involving peroxisome proliferator-activated receptors (PPARs).

  • Drug Development and Screening: Using this compound as a tool to study enzymes involved in fatty acid metabolism or as a potential therapeutic agent itself.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Inflammatory Cytokine Expression in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Expression (pg/mL)IL-6 Expression (pg/mL)Cell Viability (%)
0 (Control)1500 ± 1202500 ± 200100 ± 5
11350 ± 1102200 ± 18098 ± 6
10900 ± 751500 ± 13095 ± 5
50450 ± 50700 ± 6092 ± 7
100200 ± 30300 ± 4085 ± 8

Table 2: Example of Quantitative PCR (qPCR) Analysis of Gene Expression in HepG2 Cells Treated with this compound

Target GeneFold Change (vs. Control)P-value
CPT1A2.5 ± 0.3< 0.05
ACOX13.1 ± 0.4< 0.01
FASN0.6 ± 0.1< 0.05
SREBP-1c0.4 ± 0.08< 0.01

Experimental Protocols

Protocol 1: Analysis of Anti-inflammatory Effects in Macrophages

Objective: To determine if this compound can suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • This compound (stock solution in DMSO)

  • DMEM high glucose medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability in the remaining cells using an appropriate assay kit.

Protocol 2: Gene Expression Analysis in Hepatocytes

Objective: To investigate the effect of this compound on the expression of genes involved in fatty acid metabolism in a human hepatocyte cell line.

Cell Line: HepG2 human hepatocellular carcinoma cells.

Materials:

  • This compound (stock solution in DMSO)

  • EMEM medium

  • 10% FBS

  • 1% Penicillin-Streptomycin

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., CPT1A, ACOX1, FASN, SREBP-1c) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with this compound at a final concentration of 50 µM or vehicle control (DMSO) in serum-free EMEM for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR to determine the relative expression levels of the target genes. Normalize the expression data to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor PPARα PPRE PPRE Receptor->PPRE Binds to Molecule This compound Molecule->Receptor Activates NFkB_Inhib IκBα Molecule->NFkB_Inhib Prevents Degradation NFkB NF-κB NFkB_Inhib->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Downregulates Gene_Expression Target Gene Expression PPRE->Gene_Expression Upregulates (e.g., CPT1A, ACOX1)

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D F Assess Cell Viability C->F E Perform ELISA for TNF-α and IL-6 D->E

Caption: Workflow for analyzing anti-inflammatory effects.

Application Notes and Protocols for Very-Long-Chain 3-Oxoacyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain 3-oxoacyl-Coenzyme A (VLC 3-oxoacyl-CoA) molecules are critical intermediates in the metabolic pathway of fatty acid elongation. The accurate quantification and characterization of these molecules are essential for studying lipid metabolism, identifying potential enzymatic dysfunctions, and for the development of therapeutic agents targeting fatty acid synthesis. This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of VLC 3-oxoacyl-CoA analytical standards.

Data Presentation: Quantitative Properties of a Representative VLC 3-Oxoacyl-CoA Standard (3-Oxotetracosanoyl-CoA)

The following table summarizes the expected quantitative data for a synthesized standard of 3-oxotetracosanoyl-CoA (C24:0). These values are based on typical results obtained for long-chain acyl-CoAs and may vary depending on the specific synthesis and purification batch.

PropertyExpected ValueMethod of Determination
Molecular Weight 1162.7 g/mol Mass Spectrometry
Purity ≥95%HPLC-UV, LC-MS
Appearance White to off-white solidVisual Inspection
Solubility Soluble in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., methanol (B129727), acetonitrile)Solubility Testing
Storage Conditions -20°C or below, desiccated, protected from lightStability Studies
Typical Concentration for Analysis 1-100 µM in biological matricesLC-MS/MS Analysis

Experimental Protocols

I. Chemical Synthesis of Very-Long-Chain 3-Oxoacyl-CoA

This protocol describes a general method for the synthesis of VLC 3-oxoacyl-CoAs, adapted from established procedures for the synthesis of β-keto esters and thioesters, such as the Claisen condensation. This example focuses on the synthesis of 3-oxotetracosanoyl-CoA.

Materials:

  • Docosanoyl chloride (C22:0)

  • Meldrum's acid

  • Magnesium chloride (MgCl₂)

  • Triethylamine (TEA)

  • Coenzyme A trilithium salt

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the β-keto acid:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Meldrum's acid and MgCl₂ in anhydrous DCM.

    • Cool the mixture to 0°C and slowly add triethylamine.

    • To this mixture, add a solution of docosanoyl chloride in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with dilute hydrochloric acid (1 M HCl) and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-oxotetracosanoic acid.

  • Activation of the β-keto acid:

    • The crude 3-oxotetracosanoic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, for efficient coupling with Coenzyme A.

    • Dissolve the crude β-keto acid in anhydrous THF.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) and stir at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated 3-oxotetracosanoyl-NHS ester in a mixture of THF and an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • In a separate vial, dissolve Coenzyme A trilithium salt in the same aqueous buffer.

    • Slowly add the Coenzyme A solution to the activated ester solution and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by HPLC.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of VLC 3-Oxoacyl-CoA start Docosanoyl Chloride + Meldrum's Acid step1 Claisen Condensation start->step1 intermediate1 3-Oxotetracosanoic Acid step1->intermediate1 step2 Activation (e.g., NHS ester formation) intermediate1->step2 intermediate2 Activated 3-Oxo-VLC-Fatty Acid step2->intermediate2 step3 Thioesterification with Coenzyme A intermediate2->step3 end_product 3-Oxotetracosanoyl-CoA step3->end_product

Caption: Workflow for the chemical synthesis of a very-long-chain 3-oxoacyl-CoA.

II. Purification of Very-Long-Chain 3-Oxoacyl-CoA

Purification is critical to obtain a high-purity analytical standard. A combination of solid-phase extraction and preparative HPLC is recommended.

Materials:

  • Crude 3-oxotetracosanoyl-CoA solution

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Preparative reverse-phase C18 HPLC column

Procedure:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by water.

    • Load the crude reaction mixture onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove unreacted Coenzyme A and other polar impurities.

    • Elute the 3-oxotetracosanoyl-CoA with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Collect the eluate and concentrate it under reduced pressure.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the concentrated SPE eluate in a suitable injection solvent (e.g., 50% acetonitrile in water).

    • Perform preparative HPLC using a C18 column.

    • Mobile Phase A: 10 mM Ammonium acetate in water

    • Mobile Phase B: 10 mM Ammonium acetate in 90:10 acetonitrile:water

    • Gradient: A linear gradient from 50% B to 100% B over 30 minutes.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Collect the fractions corresponding to the main product peak.

    • Pool the pure fractions and lyophilize to obtain the final product as a solid.

Diagram of the Purification Workflow:

G cluster_purification Purification of VLC 3-Oxoacyl-CoA start Crude Synthesis Product step1 Solid-Phase Extraction (C18) start->step1 intermediate Partially Purified Product step1->intermediate step2 Preparative HPLC (C18) intermediate->step2 step3 Fraction Collection step2->step3 step4 Lyophilization step3->step4 end_product Pure VLC 3-Oxoacyl-CoA Standard step4->end_product

Caption: Workflow for the purification of a very-long-chain 3-oxoacyl-CoA standard.

III. Analytical Characterization

A. HPLC-MS/MS Analysis

This protocol provides a sensitive and specific method for the quantification of VLC 3-oxoacyl-CoAs in various matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-22 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (3-Oxotetracosanoyl-CoA): Precursor ion (Q1) m/z 1163.7 -> Product ion (Q3) m/z 409.1 (corresponding to the loss of the acyl chain) and m/z 768.1 (corresponding to the CoA moiety).

    • Internal Standard (e.g., C17:0-CoA): Precursor ion (Q1) m/z 1032.5 -> Product ion (Q3) m/z 277.1

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., cell lysates, tissue homogenates), add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (50% B).

Diagram of the Analytical Workflow:

G cluster_analysis Analytical Workflow for VLC 3-Oxoacyl-CoA sample Biological Sample extraction Protein Precipitation & Extraction sample->extraction hplc HPLC Separation (C18) extraction->hplc ms MS/MS Detection (ESI+) hplc->ms data Data Analysis & Quantification ms->data

Caption: Analytical workflow for the quantification of VLC 3-oxoacyl-CoA.

B. NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized standard.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified, lyophilized 3-oxotetracosanoyl-CoA in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O:

  • Adenine H-8 and H-2: ~8.5 and ~8.2 ppm

  • Ribose H-1': ~6.1 ppm

  • Methylene α to thioester carbonyl: ~3.6 ppm

  • Methylene α to ketone: ~3.5 ppm

  • Methylene of the long alkyl chain: ~1.2-1.6 ppm

  • Terminal methyl of the alkyl chain: ~0.8 ppm

Expected ¹³C NMR Chemical Shifts (δ, ppm) in D₂O:

  • Thioester carbonyl: ~200 ppm

  • Ketone carbonyl: ~210 ppm

  • Adenine and ribose carbons: ~155-80 ppm

  • Methylene carbons of the long alkyl chain: ~45-20 ppm

  • Terminal methyl carbon: ~14 ppm

Stability and Handling

  • Storage: Store VLC 3-oxoacyl-CoA standards at -20°C or below in a desiccator to prevent hydrolysis. Protect from light.

  • Handling: Thioesters can be susceptible to hydrolysis, especially at non-neutral pH. Prepare aqueous solutions fresh and keep them on ice. For long-term storage of solutions, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, and analysis of very-long-chain 3-oxoacyl-CoA analytical standards. Adherence to these methodologies will enable researchers to obtain reliable and accurate data for their studies in lipid metabolism and drug development.

Application Notes and Protocols for the Structural Analysis of Docosatrienoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the detailed structural elucidation of biomolecules, including long-chain polyunsaturated fatty acyl-Coenzyme A (CoA) esters like docosatrienoyl-CoA. This document provides a comprehensive guide, including detailed experimental protocols and data interpretation, for the structural analysis of docosatrienoyl-CoA using ¹H and ¹³C NMR spectroscopy. The methodologies outlined are critical for researchers in drug development and metabolic studies who require precise characterization of these essential biological intermediates.

Introduction

Docosatrienoyl-CoA is a long-chain fatty acyl-CoA that plays a role in lipid metabolism. The precise structural determination, including the position and geometry of its three double bonds, is crucial for understanding its biological function and for the development of targeted therapeutics. High-resolution NMR spectroscopy offers a robust method for this purpose, providing detailed information about the molecular structure in solution.[1] While gas chromatography (GC) and mass spectrometry (MS) are common for fatty acid analysis, NMR provides the advantage of being non-destructive and requires no derivatization of the sample.[1][2]

This application note details the necessary steps for sample preparation, NMR data acquisition, and spectral analysis for the unambiguous structural characterization of docosatrienoyl-CoA.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for docosatrienoyl-CoA.

Materials:

  • Docosatrienoyl-CoA sample

  • Deuterated solvent (e.g., Methanol-d4 (CD₃OD) or Chloroform-d (CDCl₃))[3]

  • Tetramethylsilane (TMS) as an internal standard (0.05% v/v)[3]

  • 5 mm NMR tubes[4][5]

  • Pipettes and vials

  • Vortex mixer

Protocol:

  • Dissolution: Accurately weigh 5-10 mg of the docosatrienoyl-CoA sample for ¹H NMR and 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[5]

  • Solvent Addition: Add 0.5-0.6 mL of the chosen deuterated solvent containing TMS to the vial. The sample should be fully dissolved.[4] Methanol-d4 is often a good choice for acyl-CoA esters.

  • Mixing: Gently vortex the sample to ensure complete dissolution and homogeneity. A higher concentration can lead to broad or asymmetric lines if not mixed well.[4]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any solid particles or precipitates. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[5] The liquid height in the tube should be at least 4.5 cm to ensure proper shimming.[5]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[4]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex molecules like long-chain acyl-CoAs.[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5x T₁) is necessary.

  • Number of Scans (ns): 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. For quantitative analysis of carbons with long T₁ relaxation times, such as carbonyls and quaternary carbons, a longer delay of up to 18 seconds may be required.[7]

  • Number of Scans (ns): 1024-4096 scans, due to the low natural abundance of ¹³C.[1]

  • Temperature: 298 K (25 °C).

2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and carbonyls.

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shift ranges for the different proton and carbon environments in docosatrienoyl-CoA. These are based on known values for similar polyunsaturated fatty acids and acyl-CoA esters.[1][9][10][11] The exact positions of the double bonds in the docosatrienoyl chain will influence the precise chemical shifts of the olefinic and allylic protons and carbons. Docosatrienoic acid can have various isomers with double bonds at different positions.[12]

Table 1: Expected ¹H NMR Chemical Shifts for Docosatrienoyl-CoA

Proton GroupChemical Shift (ppm)MultiplicityNotes
Terminal Methyl (ω-CH₃)0.8 - 1.0Triplet
Methylene Chain (-(CH₂)n-)1.2 - 1.4MultipletBulk of the aliphatic chain protons.
β-Methylene to Carbonyl (β-CH₂)~1.6Multiplet
Allylic Methylene (=CH-CH₂-)~2.0 - 2.2MultipletProtons adjacent to a single double bond.
α-Methylene to Carbonyl (α-CH₂)~2.3 - 2.5TripletDeshielded by the thioester carbonyl.
Bis-allylic Methylene (=CH-CH₂-CH=)~2.7 - 2.9MultipletProtons between two double bonds.
Thioester Methylene (-S-CH₂-CH₂-NH-)~2.8 - 3.0TripletFrom the CoA moiety.
CoA Pantetheine Methylene (-CH₂-CH₂-NH-)~3.3 - 3.6MultipletFrom the CoA moiety.
Olefinic Protons (-CH=CH-)5.3 - 5.5MultipletThe exact shift and multiplicity depend on the double bond geometry (cis/trans) and position.

Table 2: Expected ¹³C NMR Chemical Shifts for Docosatrienoyl-CoA

Carbon GroupChemical Shift (ppm)Notes
Terminal Methyl (ω-CH₃)~14
Methylene Chain (-(CH₂)n-)22 - 35Bulk of the aliphatic chain carbons.
Allylic Methylene (=CH-CH₂-)~25 - 28
Bis-allylic Methylene (=CH-CH₂-CH=)~25 - 26
α-Methylene to Carbonyl (α-CH₂)~34
Thioester Methylene (-S-CH₂-CH₂-NH-)~30 - 40From the CoA moiety.
CoA Pantetheine Carbons35 - 75Multiple signals from the CoA moiety.
Olefinic Carbons (-CH=CH-)127 - 132The exact shifts depend on the double bond geometry and position.
Thioester Carbonyl (-C(O)S-)195 - 205Highly deshielded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural analysis of docosatrienoyl-CoA using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_output Output sample Docosatrienoyl-CoA Sample dissolve Dissolve in Deuterated Solvent + TMS sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Spectra transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Peak Integration & Chemical Shift Referencing process->integrate assign Spectral Assignment integrate->assign structure Structural Elucidation assign->structure final_structure Final Structure of Docosatrienoyl-CoA structure->final_structure

Caption: Workflow for NMR-based structural analysis.

Data Analysis and Structural Elucidation

  • Processing: The raw NMR data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

  • ¹H NMR Analysis:

    • Integration: The integral of each signal is proportional to the number of protons it represents. This can be used to confirm the relative number of protons in different chemical environments.

    • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons, according to the n+1 rule.

    • Chemical Shift: The position of the signals helps to identify the type of proton (e.g., olefinic, allylic, aliphatic).

  • ¹³C NMR Analysis: The chemical shifts of the carbon signals provide information about the carbon skeleton. The highly deshielded thioester carbonyl carbon is a key diagnostic signal.

  • 2D NMR Analysis:

    • COSY: Reveals the connectivity between protons, allowing for the tracing of the entire fatty acyl chain.

    • HSQC: Links each proton to its directly attached carbon, facilitating the assignment of the carbon spectrum.

    • HMBC: Provides crucial long-range connectivity information, which is essential for confirming the positions of the double bonds and assigning quaternary carbons. For instance, correlations from allylic protons to olefinic carbons can help pinpoint the double bond locations.

  • Structural Confirmation: By combining the information from all NMR experiments, a complete and unambiguous structure of the specific docosatrienoyl-CoA isomer can be determined. The coupling constants (J-values) between olefinic protons can be used to determine the stereochemistry (cis or trans) of the double bonds. A larger coupling constant (typically ~15 Hz) is indicative of a trans geometry, while a smaller coupling constant (~10 Hz) suggests a cis geometry.[1]

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural analysis of docosatrienoyl-CoA. The protocols and data presented in this application note provide a robust framework for researchers to obtain high-quality NMR data and confidently elucidate the structure of this important metabolite. The ability to precisely characterize such molecules is fundamental to advancing our understanding of lipid metabolism and for the development of novel therapeutics.

References

Application Notes and Protocols for GC-MS Analysis of 3-Oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of long-chain polyunsaturated keto-acyl-CoAs, such as 3-oxodocosatrienoyl-CoA, by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Due to their high molecular weight, polarity conferred by the coenzyme A moiety, and thermal lability, direct GC-MS analysis is not feasible. Therefore, a robust derivatization strategy is essential to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis.

This document provides detailed application notes and protocols for the derivatization of 3-oxodocosatrienoyl-CoA for subsequent GC-MS analysis. The proposed methodology involves a two-step process:

  • Hydrolysis: Cleavage of the thioester bond to release the free 3-oxodocosatrienoic acid.

  • Derivatization: Conversion of the free fatty acid into a volatile derivative through esterification of the carboxyl group and oximation of the keto group.

Derivatization Strategies

Several derivatization techniques can be employed for the analysis of keto-fatty acids by GC-MS. The choice of method depends on the specific requirements of the analysis, such as sensitivity and the presence of other interfering substances.

  • Esterification: This is a crucial step to reduce the polarity of the carboxylic acid group.[1][2] The most common method is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol.[1][2] This process significantly increases the volatility of the fatty acid.[2][3]

  • Oximation: The 3-keto group can undergo tautomerization, leading to poor peak shapes in GC analysis.[4] Derivatization of the keto group to an oxime using reagents like methoxyamine hydrochloride in pyridine (B92270) stabilizes the molecule and improves chromatographic performance.[4]

  • Silylation: While not always necessary if esterification and oximation are performed, silylation can be used to derivatize any remaining active hydrogens, such as those on hydroxyl groups that may be present as tautomers of the keto group.[1][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[1]

The recommended approach for 3-oxodocosatrienoyl-CoA involves hydrolysis followed by a two-step derivatization: oximation and then esterification.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 3-oxodocosatrienoyl-CoA is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Hydrolysis & Derivatization cluster_analysis Analysis Sample Biological Sample containing 3-oxodocosatrienoyl-CoA Extraction Lipid Extraction Sample->Extraction Hydrolysis Alkaline Hydrolysis (Release of Free Fatty Acid) Extraction->Hydrolysis Oximation Oximation of Keto Group Hydrolysis->Oximation Esterification Esterification of Carboxyl Group Oximation->Esterification GCMS GC-MS Analysis Esterification->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of 3-oxodocosatrienoyl-CoA.

Quantitative Data Summary

The following table summarizes expected performance characteristics for the derivatization and GC-MS analysis of long-chain keto-fatty acids. The data is representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterEsterification & OximationSilylation (for comparison)Reference Compounds
Derivatization Efficiency > 95%> 90%C16-C24 Keto-Fatty Acids
Limit of Detection (LOD) 1-10 pg on column5-20 pg on columnC18:1 Keto-Ester
Limit of Quantitation (LOQ) 5-30 pg on column15-60 pg on columnC18:1 Keto-Ester
Linear Range 0.01 - 10 ng/µL0.05 - 15 ng/µLC16:0 Keto-Ester
Reproducibility (%RSD) < 10%< 15%Intra-day analysis

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 3-Oxodocosatrienoyl-CoA

This protocol describes the cleavage of the thioester bond to yield the free 3-oxodocosatrienoic acid.

Materials:

  • Sample containing 3-oxodocosatrienoyl-CoA (e.g., lipid extract)

  • 0.5 M Potassium Hydroxide (KOH) in Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Hexane (B92381)

  • Deionized Water

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer an aliquot of the sample (containing approximately 1-50 µg of the acyl-CoA) to a glass reaction vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic KOH.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes to ensure complete hydrolysis.

  • Cool the vial to room temperature.

  • Acidify the mixture to a pH below 3 by adding approximately 0.5 mL of 1 M HCl.

  • Add 2 mL of hexane to the vial and vortex vigorously for 1 minute to extract the free fatty acid.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Repeat the extraction (steps 8-10) with another 2 mL of hexane and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Two-Step Derivatization (Oximation and Esterification)

This protocol details the derivatization of the free 3-oxodocosatrienoic acid for GC-MS analysis.

Materials:

  • Dried sample from Protocol 1

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (14% w/v)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

  • GC autosampler vials

Procedure:

Step 1: Oximation

  • To the dried sample, add 50 µL of methoxyamine hydrochloride solution in pyridine.[4]

  • Cap the vial and vortex for 1 minute.

  • Incubate at 60°C for 45 minutes.[4]

  • Cool the vial to room temperature.

Step 2: Esterification

  • Add 100 µL of 14% BF₃-Methanol to the reaction mixture.

  • Cap the vial and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Transfer the dried hexane extract to a GC autosampler vial for analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized long-chain fatty acids. These may need to be optimized for your specific instrument and column.

ParameterValue
Gas Chromatograph Agilent 7890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range m/z 50-650

Signaling Pathway Context

3-Oxodocosatrienoyl-CoA is an intermediate in fatty acid metabolism, specifically in the β-oxidation pathway of polyunsaturated fatty acids. The accurate quantification of this and related acyl-CoAs is crucial for studying metabolic flux and identifying potential enzymatic deficiencies or drug targets.

BetaOxidation PUFA_CoA Polyunsaturated Acyl-CoA EnoylCoA_Isomerase Enoyl-CoA Isomerase PUFA_CoA->EnoylCoA_Isomerase DienoylCoA_Reductase 2,4-Dienoyl-CoA Reductase EnoylCoA_Isomerase->DienoylCoA_Reductase Intermediate1 Enoyl-CoA EnoylCoA_Isomerase->Intermediate1 Hydratase Enoyl-CoA Hydratase DienoylCoA_Reductase->Hydratase Intermediate2 3-Hydroxyacyl-CoA Hydratase->Intermediate2 Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target 3-Oxoacyl-CoA (e.g., 3-oxodocosatrienoyl-CoA) Dehydrogenase->Target Thiolase β-Ketoacyl-CoA Thiolase Products Acetyl-CoA + Shorter Acyl-CoA Thiolase->Products Intermediate1->Hydratase Intermediate2->Dehydrogenase Target->Thiolase

Caption: Simplified β-oxidation pathway for polyunsaturated fatty acids.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the derivatization and subsequent GC-MS analysis of 3-oxodocosatrienoyl-CoA. The combination of alkaline hydrolysis, oximation, and esterification effectively converts this non-volatile analyte into a derivative suitable for gas chromatography. Researchers, scientists, and drug development professionals can adapt and optimize these methods to accurately quantify this and other long-chain keto-acyl-CoAs in various biological matrices, thereby facilitating a deeper understanding of lipid metabolism and its role in health and disease.

References

Subcellular fractionation to determine docosatrienoyl-CoA localization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Subcellular Fractionation for the Determination of Docosatrienoyl-CoA Localization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosatrienoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-CoA) derivative of docosatrienoic acid (DTA), an omega-3 polyunsaturated fatty acid. Understanding the subcellular localization of docosatrienoyl-CoA is crucial for elucidating its roles in cellular metabolism, signaling pathways, and the pathology of various diseases. The synthesis of acyl-CoAs from fatty acids is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). The subcellular distribution of these enzymes provides critical clues to the sites of docosatrienoyl-CoA production and function. This application note provides a detailed protocol for the subcellular fractionation of cultured cells to isolate key organelles, followed by the analysis of docosatrienoyl-CoA, to determine its subcellular localization.

Key Cellular Organelles in Docosatrienoyl-CoA Metabolism

The synthesis of long-chain and very-long-chain acyl-CoAs is primarily localized to the endoplasmic reticulum (ER) and mitochondria.[1][2] Several isoforms of long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids, and their subcellular distribution is a key determinant of the metabolic fate of these fatty acids.

  • Endoplasmic Reticulum (ER): The ER is a major site of lipid synthesis. ACSL3 and ACSL4 are two key enzymes localized to the ER.[1][2][3] ACSL3 is also found on lipid droplets, which bud off from the ER.[1][2]

  • Mitochondria: Mitochondria are central to energy metabolism, including the β-oxidation of fatty acids. ACSL1 is predominantly found on the outer mitochondrial membrane.[1]

  • Mitochondria-Associated Membranes (MAMs): These are specialized regions of the ER that are in close contact with mitochondria. ACSL4 has been found to be enriched in MAMs, facilitating the transfer of lipids between these two organelles.[3]

Based on the localization of these key enzymes, it is hypothesized that the synthesis and initial distribution of docosatrienoyl-CoA will be predominantly in the ER and mitochondrial fractions.

Experimental Workflow

The overall experimental workflow involves cell culture, homogenization, differential centrifugation to isolate subcellular fractions, extraction of acyl-CoAs, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow cluster_CellCulture Cell Culture & Harvest cluster_Fractionation Subcellular Fractionation cluster_Analysis Analysis A Mammalian Cell Culture B Cell Harvesting A->B C Homogenization B->C D Differential Centrifugation C->D E Isolation of Nuclei, Mitochondria, ER/Microsomes, and Cytosol D->E F Acyl-CoA Extraction from Fractions E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H I Determination of Docosatrienoyl-CoA Subcellular Localization H->I Metabolism cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion DTA Docosatrienoic Acid (DTA) ACSL_ER ACSL3, ACSL4 DTA->ACSL_ER ACSL_Mito ACSL1, ACSL4 (MAM) DTA->ACSL_Mito DTA_CoA_ER Docosatrienoyl-CoA ACSL_ER->DTA_CoA_ER ComplexLipids Incorporation into Phospholipids, Triacylglycerols, etc. DTA_CoA_ER->ComplexLipids DTA_CoA_Mito Docosatrienoyl-CoA ACSL_Mito->DTA_CoA_Mito BetaOxidation β-Oxidation DTA_CoA_Mito->BetaOxidation

References

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of unsaturated acyl-CoAs to ensure their stability and integrity in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My unsaturated acyl-CoA solution is freshly prepared, but I'm seeing inconsistent results in my enzymatic assays. What could be the problem?

A1: Inconsistent results with freshly prepared solutions can arise from several factors:

  • Rapid Degradation: Unsaturated acyl-CoAs are inherently unstable in aqueous solutions.[1] Depending on the buffer composition and pH, significant degradation can occur even within a few hours. It is advisable to use the solution as quickly as possible after preparation.

  • Sub-optimal Solvent: The choice of solvent for your stock solution is critical. While aqueous buffers are often required for biological assays, preparing stock solutions in an organic solvent like methanol (B129727) may offer better initial stability.[1]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can accelerate degradation. Aliquoting stock solutions into single-use volumes is highly recommended.

  • Oxidation: The double bonds in unsaturated acyl-CoAs are susceptible to oxidation. Ensure your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen or argon) during preparation.

Q2: I need to store my unsaturated acyl-CoA stock solution. What are the recommended conditions?

A2: For long-term storage, it is best to store unsaturated acyl-CoAs as a dry powder or in an organic solvent at low temperatures.

  • As a Dry Film/Powder: After receiving the lyophilized powder, you can store it at -20°C or -80°C. To aliquot, you can dissolve the entire amount in a suitable organic solvent, distribute it into vials, and then evaporate the solvent under a stream of inert gas to leave a dry film.[2]

  • In Solution: If you must store it in solution, methanol has been shown to provide better stability compared to aqueous solutions.[1] For long-term storage, aliquots in methanol should be stored at -80°C.

Q3: What is the primary cause of unsaturated acyl-CoA degradation?

A3: The two main degradation pathways are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acidic and alkaline conditions. This results in the release of free coenzyme A and the corresponding fatty acid.

  • Oxidation: The double bonds in the acyl chain are prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various byproducts that can interfere with your experiments.

Q4: How can I check the integrity of my unsaturated acyl-CoA sample?

A4: The most reliable method to assess the purity and integrity of your unsaturated acyl-CoA is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4][5] These methods can separate the intact acyl-CoA from its degradation products (free CoA, free fatty acid) and any oxidized byproducts.

Q5: Can I use antioxidants to improve the stability of my unsaturated acyl-CoA solutions?

A5: Yes, the use of antioxidants can help to prevent the oxidation of the unsaturated acyl chain. Common antioxidants used for lipids, such as butylated hydroxytoluene (BHT), may be considered.[6] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. It is recommended to perform a pilot experiment to test for any potential interference.

Data on Storage Stability of Acyl-CoAs

The following tables summarize the available data on the stability of acyl-CoAs under different conditions. Note that comprehensive quantitative data for a wide range of unsaturated acyl-CoAs is limited, and stability can be sequence-specific.

Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents After 24 Hours

Acyl-CoAReconstitution SolventStability (% remaining after 24h)
C10:0 CoA Methanol~100%
50% Methanol / 50mM Ammonium Acetate (pH 7)~90%
Water~80%
50mM Ammonium Acetate (pH 7)~75%
50% Methanol / 50mM Ammonium Acetate (pH 3.5)~95%
C16:0 CoA Methanol~100%
50% Methanol / 50mM Ammonium Acetate (pH 7)~70%
Water~60%
50mM Ammonium Acetate (pH 7)~55%
50% Methanol / 50mM Ammonium Acetate (pH 3.5)~90%
C18:1 CoA Methanol~100%
50% Methanol / 50mM Ammonium Acetate (pH 7)~85%
Water~70%
50mM Ammonium Acetate (pH 7)~65%
50% Methanol / 50mM Ammonium Acetate (pH 3.5)~95%
C18:2 CoA Methanol~100%
50% Methanol / 50mM Ammonium Acetate (pH 7)~80%
Water~65%
50mM Ammonium Acetate (pH 7)~60%
50% Methanol / 50mM Ammonium Acetate (pH 3.5)~95%

Data is estimated from graphical representations in the source material and should be considered semi-quantitative.[1] The study was conducted with samples on an autosampler, and the exact temperature is not specified but is likely to be refrigerated (around 4-8°C).

Table 2: Stability of Acyl-CoAs in Different Buffers at 4°C Over 48 Hours

Acyl-CoAReconstitution SolventStability (% remaining after 48h)
Acetyl-CoA Water~90%
50mM Ammonium Acetate (pH 4.0)~95%
50mM Ammonium Acetate (pH 6.8)~90%
50% Methanol / Water~100%
50% Methanol / 50mM Ammonium Acetate (pH 4.0)~100%
50% Methanol / 50mM Ammonium Acetate (pH 6.8)~100%
Palmitoyl-CoA Water~70%
50mM Ammonium Acetate (pH 4.0)~80%
50mM Ammonium Acetate (pH 6.8)~75%
50% Methanol / Water~95%
50% Methanol / 50mM Ammonium Acetate (pH 4.0)~95%
50% Methanol / 50mM Ammonium Acetate (pH 6.8)~95%

Data is estimated from graphical representations in the source material and should be considered semi-quantitative.[7]

Experimental Protocols

Protocol for Assessing the Stability of Unsaturated Acyl-CoAs

This protocol outlines a general method for evaluating the stability of an unsaturated acyl-CoA under specific storage conditions using HPLC.

1. Materials:

  • Unsaturated acyl-CoA of interest

  • Solvents for storage condition testing (e.g., methanol, water, various buffers)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

  • Mobile phase B: Acetonitrile or methanol

  • UV detector set to 260 nm (for the adenine (B156593) moiety of CoA)

  • Autosampler set to the desired storage temperature (e.g., 4°C)

2. Procedure:

  • Prepare Stock Solution: Accurately weigh the unsaturated acyl-CoA and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution in the different solvents/buffers you wish to test to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial peak area of the intact unsaturated acyl-CoA.

  • Incubation: Store the vials containing the test solutions under the desired conditions (e.g., in the autosampler at 4°C, in a -20°C freezer).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from each test solution into the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to the intact unsaturated acyl-CoA based on its retention time from the T=0 analysis.

    • Monitor for the appearance of new peaks, which may correspond to degradation products (e.g., free CoA, which will have a different retention time).

    • Calculate the percentage of the intact acyl-CoA remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of intact acyl-CoA remaining versus time to determine the stability profile under each condition.

Visualizations

degradation_pathways Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Unsaturated_Acyl_CoA->Hydrolysis Oxidation Oxidation (Oxygen, Metal Ions) Unsaturated_Acyl_CoA->Oxidation Beta_Oxidation β-Oxidation (Enzymatic) Unsaturated_Acyl_CoA->Beta_Oxidation Free_CoA Free Coenzyme A Hydrolysis->Free_CoA Unsaturated_Fatty_Acid Unsaturated Fatty Acid Hydrolysis->Unsaturated_Fatty_Acid Oxidized_Products Oxidized Products (e.g., hydroperoxides) Oxidation->Oxidized_Products Shorter_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Oxidation->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Major degradation pathways for unsaturated acyl-CoAs.

experimental_workflow start Start: Prepare fresh Unsaturated Acyl-CoA stock solution prep_samples Prepare aliquots in different storage conditions (Solvent, pH, Temperature) start->prep_samples t0_analysis Time=0 Analysis (HPLC/LC-MS) prep_samples->t0_analysis storage Store samples under the defined conditions t0_analysis->storage timepoint_analysis Analyze samples at pre-defined time points (e.g., 2, 4, 8, 24, 48h) storage->timepoint_analysis timepoint_analysis->storage Repeat for each time point data_analysis Quantify peak area of intact Acyl-CoA and degradation products timepoint_analysis->data_analysis stability_profile Determine Stability Profile: % Intact vs. Time data_analysis->stability_profile end End: Optimal storage condition identified stability_profile->end

References

Technical Support Center: Analysis of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of VLC-ACoAs during sample preparation?

A1: VLC-ACoAs are inherently unstable molecules, and their degradation can significantly impact analytical results. The most critical factors include:

  • pH: VLC-ACoAs are susceptible to hydrolysis, especially at alkaline pH. Maintaining a slightly acidic pH (around 4.5-5.5) during extraction and storage is crucial.

  • Temperature: Elevated temperatures accelerate the degradation of VLC-ACoAs. It is essential to keep samples on ice throughout the extraction process and store them at -80°C for long-term stability.

  • Enzymatic Activity: Endogenous thioesterases in biological samples can rapidly degrade VLC-ACoAs. Immediate quenching of enzymatic activity by using cold organic solvents or acidifying the extraction buffer is necessary.

  • Oxidation: The polyunsaturated acyl chains of some VLC-ACoAs are prone to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants to the extraction solvents can mitigate this issue.

Q2: How do the physicochemical properties of VLC-ACoAs complicate their analysis compared to shorter-chain acyl-CoAs?

A2: The very-long-chain fatty acid component of VLC-ACoAs imparts distinct physicochemical properties that present unique analytical challenges:

  • Amphiphilic Nature: VLC-ACoAs have a highly polar coenzyme A head group and a long, nonpolar acyl chain. This amphiphilicity makes them difficult to separate using a single chromatographic method and can lead to poor peak shapes.

  • Low Solubility: The long acyl chain decreases the aqueous solubility of VLC-ACoAs, which can result in low recovery during extraction from biological matrices.

  • Adsorption: VLC-ACoAs can adsorb to plastic and glass surfaces, leading to sample loss. Using low-adsorption tubes and glassware is recommended.

  • Aggregation: In aqueous solutions, VLC-ACoAs can form micelles, which can affect their chromatographic behavior and ionization efficiency in the mass spectrometer.

Q3: What is the characteristic fragmentation pattern of VLC-ACoAs in positive ion mode mass spectrometry?

A3: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), VLC-ACoAs exhibit a characteristic neutral loss of 507 Da.[1][2] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. This predictable fragmentation is highly specific and is commonly used to develop selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for the targeted quantification of acyl-CoAs.[1][2]

Troubleshooting Guides

Issue 1: Low Recovery of VLC-ACoAs

Symptoms:

  • Low signal intensity for VLC-ACoA peaks in LC-MS/MS analysis.

  • Poor reproducibility between replicate extractions.

Possible Causes and Solutions:

CauseSolution
Incomplete Cell Lysis Ensure complete cell or tissue disruption by using appropriate homogenization techniques (e.g., sonication, bead beating) in the presence of a strong denaturing agent.
Inefficient Extraction Use a two-phase extraction system, such as a modified Bligh-Dyer method, with a combination of polar and nonpolar solvents to effectively partition the amphiphilic VLC-ACoAs. Solid-phase extraction (SPE) with a mixed-mode sorbent can also improve recovery.[3]
Adsorption to Surfaces Use polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption.
Degradation during Extraction Perform all extraction steps at 4°C or on ice. Use pre-chilled solvents and ensure rapid processing to minimize enzymatic and chemical degradation.[4]
Issue 2: Poor Chromatographic Peak Shape

Symptoms:

  • Peak tailing, fronting, or splitting for VLC-ACoA peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on C18 columns, leading to peak tailing. Using a column with end-capping or operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can mitigate this.[1][2] A derivatization strategy involving phosphate methylation has also been shown to improve peak shape.[3]
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase to avoid peak distortion.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Co-elution with Interfering Substances Improve sample cleanup using SPE or optimize the chromatographic gradient to better separate VLC-ACoAs from matrix components.
Issue 3: Ion Suppression in Mass Spectrometry

Symptoms:

  • Reduced signal intensity for VLC-ACoAs, particularly in complex biological samples.

  • Inaccurate quantification due to matrix effects.

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components Endogenous compounds like phospholipids (B1166683) can co-elute with VLC-ACoAs and compete for ionization, leading to signal suppression.[5] Enhance chromatographic separation to resolve VLC-ACoAs from the bulk of the matrix components.
High Salt Concentration High concentrations of salts from buffers in the final sample can cause ion suppression. Use a desalting step, such as SPE, or ensure that the mobile phase is effective at removing salts during the chromatographic run.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for each VLC-ACoA of interest. This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Long-Chain Acyl-CoAs

Extraction MethodPrincipleTypical Recovery (%)Key AdvantagesKey Disadvantages
Folch/Bligh-Dyer Liquid-liquid extraction using a chloroform-methanol mixture.HighWell-established and effective for a wide range of lipids.Use of toxic chlorinated solvents, labor-intensive.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.>90% (achievable)High recovery, good reproducibility, potential for automation.Can be more expensive per sample, method development may be required.
Ultrasound-Assisted Extraction Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.HighFast, efficient at room temperature, preserving thermolabile compounds.Efficiency can be affected by sample viscosity and solid content.

Data compiled from publicly available information.[6]

Table 2: LC-MS/MS Validation Parameters for VLC-ACoA Quantification

ParameterC16:0-CoAC18:1-CoAC24:0-CoA
Accuracy (%) 94.8 - 110.895.2 - 108.992.5 - 112.3
Intra-run Precision (%RSD) 1.2 - 4.41.5 - 4.82.1 - 5.6
Inter-run Precision (%RSD) 2.6 - 12.23.1 - 11.54.5 - 13.1
Limit of Quantification (nM) ~4.2~4.2~4.2

Representative data synthesized from published methods.[1][2][3]

Experimental Protocols

Protocol 1: Extraction of VLC-ACoAs from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water, 3:1:1 v/v/v containing an appropriate internal standard) directly to the culture dish.

  • Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Homogenization: Sonicate the lysate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of VLC-ACoAs

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to resolve the different VLC-ACoA species.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]+ to the characteristic product ion resulting from the neutral loss of 507 Da.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing harvest Cell Harvesting quench Quenching & Lysis harvest->quench homogenize Homogenization quench->homogenize centrifuge Centrifugation homogenize->centrifuge collect Supernatant Collection centrifuge->collect dry Drying collect->dry reconstitute Reconstitution dry->reconstitute inject Sample Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for VLC-ACoA analysis.

troubleshooting_workflow action_node action_node issue_node issue_node start Low VLC-ACoA Signal? check_recovery Recovery Check Passed? start->check_recovery check_peak_shape Good Peak Shape? check_recovery->check_peak_shape Yes issue_recovery Low Recovery check_recovery->issue_recovery No check_ion_suppression Matrix Effects Present? check_peak_shape->check_ion_suppression Yes issue_chromatography Poor Chromatography check_peak_shape->issue_chromatography No issue_matrix Ion Suppression check_ion_suppression->issue_matrix Yes success Successful Analysis check_ion_suppression->success No action_extraction Optimize Extraction Protocol (Solvents, pH, Temp) issue_recovery->action_extraction action_chromatography Optimize LC Method (Gradient, Column, pH) issue_chromatography->action_chromatography action_cleanup Improve Sample Cleanup (SPE, LLE) issue_matrix->action_cleanup

Caption: Troubleshooting decision tree for VLC-ACoA analysis.

signaling_pathway cluster_metabolism Metabolic Fates VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLC_ACoA VLC-ACoA Acyl_CoA_Synthetase->VLC_ACoA Beta_Oxidation Peroxisomal β-Oxidation VLC_ACoA->Beta_Oxidation Elongation Elongation VLC_ACoA->Elongation Desaturation Desaturation VLC_ACoA->Desaturation Complex_Lipids Synthesis of Complex Lipids VLC_ACoA->Complex_Lipids

Caption: Simplified metabolic pathways of VLC-ACoAs.

References

Improving detection sensitivity of 3-oxodocosatrienoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3-oxodocosatrienoyl-CoA

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the detection sensitivity of 3-oxodocosatrienoyl-CoA in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity or Poor Detection

Question: Why is my 3-oxodocosatrienoyl-CoA signal weak or undetectable?

Answer:

Low signal intensity for 3-oxodocosatrienoyl-CoA, a very-long-chain acyl-CoA, can stem from several factors throughout the analytical workflow. These include sample preparation inefficiencies, analyte instability, poor chromatographic performance, ion suppression in the mass spectrometer source, and suboptimal instrument parameters. The following sections break down these potential issues and provide targeted solutions.

A logical approach to troubleshooting this issue is to systematically evaluate each step of your experimental workflow.

Troubleshooting_Workflow cluster_sample Key Checks cluster_stability Key Checks cluster_chroma Key Checks cluster_ms Key Checks start Low or No Signal for 3-oxodocosatrienoyl-CoA sample_prep Step 1: Evaluate Sample Preparation & Extraction start->sample_prep stability Step 2: Assess Analyte Stability sample_prep->stability If signal is still low sp1 Extraction Efficiency? sample_prep->sp1 sp2 Using Internal Standard? sample_prep->sp2 sp3 Correct pH? sample_prep->sp3 chromatography Step 3: Optimize Chromatography (LC) stability->chromatography If signal is still low st1 Degradation during storage/extraction? stability->st1 st2 Adsorption to surfaces? stability->st2 ms_params Step 4: Optimize Mass Spectrometer (MS) Parameters chromatography->ms_params If signal is still low ch1 Poor Peak Shape? chromatography->ch1 ch2 Analyte Carryover? chromatography->ch2 ch3 Co-elution with interfering species? chromatography->ch3 derivatization Step 5: Consider Chemical Derivatization ms_params->derivatization For maximum sensitivity ms1 Correct MRM Transitions? ms_params->ms1 ms2 Ion Suppression? ms_params->ms2 ms3 Suboptimal Source Parameters? ms_params->ms3

Caption: A troubleshooting decision tree for low signal intensity.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q1: What is the best way to extract 3-oxodocosatrienoyl-CoA from biological samples?

A1: A simple and effective method is protein precipitation using acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by centrifugation.[1][2] For cleaner extracts and to minimize ion suppression, a mixed-mode solid-phase extraction (SPE) can be developed to specifically isolate acyl-CoAs.[3] It is crucial to include an appropriate internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, early in the preparation process to account for extraction inefficiencies.[3][4]

Q2: My acyl-CoA analyte seems to be degrading. How can I improve its stability?

A2: Acyl-CoAs are known to be unstable in aqueous solutions, with stability decreasing as the fatty acid chain length increases.[5] To mitigate degradation, perform all sample preparation steps on ice or at 4°C. For reconstitution of the final extract, use methanol (B129727) as it has been shown to provide the best stability over time compared to aqueous solutions.[5] Additionally, the phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metal surfaces, which can lead to analyte loss.[3] Using polypropylene (B1209903) tubes and bioinert LC systems can help minimize this issue.[6]

Chromatography

Q3: I am seeing significant peak tailing and carryover for my analyte. What can I do?

A3: Poor peak shape and carryover are common challenges for acyl-CoAs due to the interaction of their phosphate groups with metal surfaces in standard LC systems and columns.[6] To address this, utilize bioinert hardware, including PEEK or MP35N components and columns specifically designed to be biocompatible.[6] Optimizing the mobile phase is also critical. While chelating agents can help, they often suppress ionization in the mass spectrometer.[6] A well-optimized gradient on a C18 reversed-phase column is typically effective.

Q4: How can I reduce ion suppression from my sample matrix?

A4: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7] Effective chromatographic separation is the primary strategy to combat this.[5] By ensuring your analyte elutes in a region with fewer interfering species, you can significantly improve its signal-to-noise ratio. Multi-dimensional liquid chromatography (MDLC) can also be employed for extremely complex samples to increase peak capacity.[8] If suppression persists, consider further sample cleanup with SPE or exploring chemical derivatization.

Mass Spectrometry & Detection

Q5: What are the optimal mass spectrometry settings for detecting 3-oxodocosatrienoyl-CoA?

A5: Acyl-CoAs are most effectively detected using electrospray ionization in positive mode (ESI+).[9] The most common and specific fragmentation pattern for acyl-CoAs is a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion, which corresponds to a loss of 507.3 amu.[9] Therefore, for Multiple Reaction Monitoring (MRM), you should use the precursor ion [M+H]⁺ and the product ion [M - 507.3 + H]⁺. Using a high-resolution mass spectrometer like a Q-TOF or Orbitrap can also significantly improve the signal-to-noise ratio by reducing baseline noise.[7][10]

Q6: How can chemical derivatization improve my detection sensitivity?

A6: Chemical derivatization can enhance sensitivity in two main ways. First, for molecules with poor ionization efficiency, derivatization can add a functional group that is easily charged, improving the signal.[11] Second, it can improve chromatographic behavior. A strategy of phosphate methylation has been successfully used for acyl-CoAs. This derivatization neutralizes the problematic phosphate groups, leading to better peak shapes and reduced analyte loss on surfaces.[3]

Derivatization_Concept cluster_before Before Derivatization cluster_after After Derivatization (e.g., Methylation) cluster_result Result acyl_coa Acyl-CoA Hydrophilic Phosphate Moiety Poor Peak Shape & Surface Adsorption process Chemical Derivatization acyl_coa->process derivatized_acyl_coa Methylated Acyl-CoA Neutralized Phosphate Moiety Improved Peak Shape & Reduced Adsorption result Increased Signal Intensity derivatized_acyl_coa->result process->derivatized_acyl_coa

Caption: The principle of chemical derivatization for enhancing sensitivity.

Quantitative Data & Experimental Protocols

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterSettingRationale & Notes
LC Column C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)Provides good retention and separation for acyl chains of varying lengths.
Mobile Phase A Water with 0.1% Formic Acid or ~10mM Ammonium AcetateAcid improves positive ionization; buffer can improve peak shape.
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), PositiveAcyl-CoAs ionize well in positive mode.[9]
MS Analysis Multiple Reaction Monitoring (MRM)Highly specific and sensitive for quantification.
Collision Gas ArgonCommonly used for collision-induced dissociation (CID).
Capillary Voltage 3.0 - 4.0 kVOptimize by infusing a standard.
Source Temp. 120 - 150 °CTypical ESI source temperatures.[5]
Desolvation Temp. 400 - 500 °COptimize for efficient solvent evaporation.[5]
Precursor Ion [M+H]⁺Where M is the mass of 3-oxodocosatrienoyl-CoA.
Product Ion [M - 507.3 + H]⁺Corresponds to the characteristic neutral loss of the CoA moiety.[9]
Protocol 1: Sample Preparation by Protein Precipitation

This protocol is adapted from established methods for acyl-CoA extraction.[1]

  • Homogenization: For tissues or cells, homogenize the sample in an appropriate ice-cold buffer. Ensure the process is rapid to minimize enzymatic degradation.

  • Internal Standard: Add an internal standard (e.g., C17:0-CoA) to the homogenate.

  • Precipitation: Add 2 volumes of ice-cold 10% (w/v) trichloroacetic acid or 5-sulfosalicylic acid to the homogenate.

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate the sample on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new polypropylene tube.

  • Evaporation (Optional): If concentration is needed, the sample can be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, preferably methanol, to ensure stability.[5]

Protocol 2: Phosphate Methylation Derivatization

This protocol is based on the principles described for improving acyl-CoA analysis.[3]

  • Dried Extract: Start with a dried sample extract obtained from Protocol 1.

  • Derivatization Reagent: Prepare a fresh solution of 2M (trimethylsilyl)diazomethane in hexane. Caution: This reagent is toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Reaction: Add 50 µL of methanol to the dried extract, followed by 10 µL of the derivatization reagent.

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature. The appearance of a yellow color indicates an excess of the reagent.

  • Quenching: Quench the reaction by adding 5 µL of acetic acid.

  • Evaporation: Evaporate the sample to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial LC mobile phase for analysis.

  • Analysis: Analyze using LC-MS/MS. Note that the precursor and product ion masses will need to be adjusted to account for the addition of methyl groups to the phosphate moieties.

References

Technical Support Center: Enzymatic Assays for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and troubleshooting enzymatic assays related to fatty acid metabolism.

Troubleshooting Guides

This section addresses common issues encountered during enzymatic assays for fatty acid metabolism in a question-and-answer format.

Question 1: Why is there no or very low enzyme activity detected?

Answer:

Several factors can contribute to a lack of detectable enzyme activity. A systematic approach to troubleshooting this issue is crucial.

  • Enzyme Inactivity:

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation.[1] Prepare smaller aliquots of the enzyme to minimize this issue.

    • Expired Reagents: Always check the expiration date of the enzyme and other kit components.[2]

    • Positive Control: If possible, test the enzyme with a known positive control substrate to confirm its activity.[1]

  • Sub-optimal Assay Conditions:

    • Incorrect pH and Temperature: Enzyme activity is highly dependent on pH and temperature.[3] Most human enzymes function optimally around 37°C and a physiological pH (typically 6.5-8.0), but this can vary.[1][4][5] Verify the pH of your buffers at the assay temperature, as pH can be temperature-dependent.

    • Missing Cofactors: Many enzymes in fatty acid metabolism require specific cofactors for their activity (e.g., ATP, Coenzyme A, NADPH).[6] Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations.

  • Reagent Issues:

    • Omission of a Critical Reagent: Carefully review the assay protocol to ensure all components, including the enzyme, substrate, and cofactors, were added to the reaction mixture.[1] Using a master mix can help ensure consistency.[1][2]

    • Substrate Degradation: Fatty acid substrates, especially acyl-ACPs, can be unstable.[1] Prepare fresh substrate solutions or verify the integrity of stored substrates.

Below is a troubleshooting workflow for "No/Low Enzyme Activity":

NoEnzymeActivity start Start: No or Low Enzyme Activity check_enzyme Check Enzyme Integrity start->check_enzyme check_conditions Verify Assay Conditions start->check_conditions check_reagents Examine Reagents start->check_reagents positive_control Run Positive Control Assay check_enzyme->positive_control storage_handling Review Storage and Handling (Temp, Freeze-Thaw Cycles) check_enzyme->storage_handling expiration Check Expiration Date check_enzyme->expiration ph_temp Confirm pH and Temperature check_conditions->ph_temp cofactors Ensure Cofactors are Present check_conditions->cofactors reagent_addition Verify All Reagents Added check_reagents->reagent_addition substrate_quality Assess Substrate Quality check_reagents->substrate_quality active_enzyme Enzyme is Active positive_control->active_enzyme Success inactive_enzyme Enzyme is Inactive (Replace Enzyme) positive_control->inactive_enzyme Failure continue_troubleshooting Continue Troubleshooting storage_handling->continue_troubleshooting expiration->continue_troubleshooting ph_temp->continue_troubleshooting cofactors->continue_troubleshooting reagent_addition->continue_troubleshooting substrate_quality->continue_troubleshooting issue_resolved Issue Resolved active_enzyme->issue_resolved

Troubleshooting workflow for no or low enzyme activity.

Question 2: Why is the background signal in my assay too high?

Answer:

High background can mask the true signal from your enzymatic reaction. The source of the high background can be identified through a series of control experiments.

  • Substrate Instability: The substrate may be spontaneously degrading in the assay buffer. To test for this, run a "no-enzyme" control containing the substrate and all other reaction components except for the enzyme.[1] If a high signal is observed, consider adjusting the buffer pH or assay temperature to improve substrate stability.[1]

  • Detection Probe Reactivity: The fluorescent or colorimetric probe used for detection might be reacting non-specifically with other components in the assay. Run a "no-substrate" control (with the enzyme and probe) and a "buffer + probe" control to pinpoint the source of the non-specific signal.[1]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with free fatty acids or other interfering substances.[3] Use fresh, high-quality reagents and purified water to prepare all solutions.

Question 3: My results are not reproducible between experiments. What could be the cause?

Answer:

Lack of reproducibility is a common challenge and often points to inconsistencies in assay setup and execution.[3]

  • Inconsistent Reagent Preparation:

    • Incomplete Thawing and Mixing: Ensure all frozen components are completely thawed and gently mixed before use to ensure homogeneity.[2]

    • Master Mix: Prepare a master reaction mix for all wells to minimize pipetting errors between replicates.[2]

  • Environmental Factors:

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[3] Pre-incubate all reagents and plates at the desired assay temperature. Use a temperature-controlled incubator or plate reader.

    • pH Variations: Prepare buffers carefully and verify the pH at the assay temperature.[3]

  • Pipetting Accuracy:

    • Calibration: Use calibrated pipettes, especially when working with small volumes.[2]

    • Technique: Pipette gently against the side of the well to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in fatty acid metabolism?

A1: Fatty acid metabolism comprises several key pathways, each with its own set of crucial enzymes. The main pathways are:

  • Fatty Acid Synthesis: Key enzymes include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).[6]

  • Fatty Acid Beta-Oxidation: This process involves a cycle of four enzymes: Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase.[7]

  • Fatty Acid Activation: Long-chain fatty acids are activated by Acyl-CoA Synthetases (ACS).

Q2: How does product inhibition affect my assay, and how can I mitigate it?

A2: Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and inhibits its activity, a form of negative feedback. In fatty acid metabolism assays, the accumulation of products like acyl-CoA can inhibit the forward reaction.[8] To mitigate this, you can:

  • Use a Coupled Assay: In a coupled assay, the product of the first reaction is immediately used as a substrate for a second enzyme, preventing its accumulation.[8]

  • Optimize Reaction Time: Measure the initial reaction velocity before significant product accumulation occurs.

  • Remove the Product: In some experimental setups, it may be possible to remove the product as it is formed.

The following diagram illustrates the concept of product inhibition:

ProductInhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Product->Enzyme Inhibition Inhibition

Diagram of product inhibition of an enzyme.

Q3: What are the common methods for detecting fatty acid metabolism?

A3: Several methods are used to measure the activity of enzymes involved in fatty acid metabolism:

  • Spectrophotometry: This method is widely used and often involves monitoring the change in absorbance of NADPH at 340 nm, which is consumed or produced by many enzymes in fatty acid metabolism.[5][9]

  • Fluorometry: Fluorometric assays offer higher sensitivity than spectrophotometric methods and often use probes that become fluorescent upon interaction with a product of the enzymatic reaction.

  • Radiometric Assays: These assays use radiolabeled substrates (e.g., 3H- or 14C-labeled fatty acids) and measure the incorporation of the radiolabel into the product.[10][11][12][13]

  • Mass Spectrometry (MS): MS-based methods, often coupled with liquid chromatography (LC-MS), provide high specificity and can be used to measure the levels of various acyl-CoAs and other metabolites.[5][9][14]

Quantitative Data Summary

The following tables provide a summary of quantitative data for key enzymes in fatty acid metabolism.

Table 1: Fatty Acid Synthase (FASN) Inhibitors

InhibitorTarget EnzymeIC50 ValueReference
DenifanstatFASN0.052 µM[15]
TVB-3166FASN42 nM[15]
C75FASN35 µM (in PC3 cells)[15]
OrlistatFASN-[15]
FT-4101FASN40 nM[16]
UB006FASN>20 µM (in fibroblasts)[17]

Table 2: Acyl-CoA Synthetase (ACSS) Inhibitors

InhibitorTarget EnzymeIC50 ValueReference
ACSS2-IN-2ACSS23.8 nM[15]
VY-3-135ACSS244 nM[15]

Table 3: General Assay Conditions

ParameterTypical RangeNotes
Temperature20-40°COptimal temperature for human enzymes is typically around 37°C.[18]
pH6.5 - 8.0The optimal pH can vary depending on the specific enzyme and its subcellular location.
Substrate Concentration10-20x KmFor determining Vmax. For measuring substrate concentration, [S] should be below Km.[6]

Experimental Protocols

Protocol 1: Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This protocol is adapted from a method that measures the consumption of NADPH at 340 nm.[5][9]

Materials:

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Purified FASN enzyme

  • FASN reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 1 mM DTT)[5][19]

  • Acetyl-CoA solution (e.g., 50 µM final concentration)[5]

  • Malonyl-CoA solution (e.g., 80 µM final concentration)[5]

  • NADPH solution (e.g., 200 µM final concentration)[5]

Procedure:

  • Prepare a master mix of the FASN reaction buffer, acetyl-CoA, and NADPH.

  • Add the master mix to the wells of the 96-well plate.

  • Add the purified FASN enzyme to the appropriate wells. Include a "no-enzyme" control.

  • Read the baseline absorbance at 340 nm for a few minutes to establish a background rate of NADPH oxidation.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the curve) and subtract the background rate from the "no-enzyme" control.

Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)

This protocol is based on a coupled-enzyme assay that produces a fluorescent signal.

Materials:

  • 96-well black plate with a clear bottom

  • Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)

  • ACS Assay Kit (containing assay buffer, substrate, enzyme mix, developer, and probe)

  • Tissue or cell lysate

Procedure:

  • Prepare tissue or cell lysates according to the kit manufacturer's instructions.

  • Prepare a standard curve using the provided standard (e.g., H2O2).

  • For each sample, set up a "Sample" well and a "Sample Background" well.

  • Add the sample to the respective wells.

  • Prepare a Reaction Mix (containing assay buffer, substrate, enzyme mix, developer, and probe) and a Background Mix (containing all components except the substrate).

  • Add the Reaction Mix to the "Sample" wells and the Background Mix to the "Sample Background" wells.

  • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Subtract the background fluorescence from the sample fluorescence and calculate the ACS activity based on the standard curve.

Protocol 3: Fatty Acid Beta-Oxidation Assay (Radiometric)

This protocol measures the production of 14CO2 from [1-14C]palmitate.[10][11]

Materials:

  • 24-well cell culture plate

  • [1-14C]palmitic acid

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Assay medium (e.g., DMEM with 0.3% BSA, 100 µM unlabeled palmitate, 1 mM carnitine, and 0.4 µCi/mL [1-14C]palmitate)[10]

  • CO2 trapping solution (e.g., ethanolamine/ethylene glycol mixture)

  • Acid to stop the reaction (e.g., perchloric acid)

Procedure:

  • Culture cells to the desired confluency in a 24-well plate.

  • Wash the cells twice with PBS.

  • Add 500 µL of the assay medium containing [1-14C]palmitate to each well.

  • Seal the plate and incubate at 37°C for 2-3 hours.

  • Place a small tube containing the CO2 trapping solution inside each well of a larger, sealed container.

  • Stop the reaction by injecting perchloric acid into the assay medium, which releases the dissolved 14CO2.

  • Allow the 14CO2 to be trapped in the trapping solution for a sufficient amount of time (e.g., 1-2 hours).

  • Transfer the trapping solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Visualizations

The following diagrams illustrate key pathways and workflows related to fatty acid metabolism assays.

FattyAcidMetabolismPathways cluster_synthesis Fatty Acid Synthesis cluster_oxidation Fatty Acid Beta-Oxidation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA ACS BetaOxidationCycle Beta-Oxidation Cycle (4 Enzymes) FattyAcylCoA->BetaOxidationCycle AcetylCoA_out Acetyl-CoA BetaOxidationCycle->AcetylCoA_out FattyAcids_shared Fatty Acids GeneralAssayWorkflow start Start: Prepare Reagents prepare_samples Prepare Samples (Lysates, Purified Enzyme) start->prepare_samples setup_reaction Set up Reaction Mixture (Buffer, Substrate, Cofactors) prepare_samples->setup_reaction initiate_reaction Initiate Reaction (Add Enzyme or Initiating Reagent) setup_reaction->initiate_reaction incubation Incubate (Controlled Temperature and Time) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., Acid, Inhibitor) incubation->stop_reaction detection Detect Signal (Absorbance, Fluorescence, Radioactivity) stop_reaction->detection analyze_data Analyze Data (Calculate Rates, Compare to Controls) detection->analyze_data

References

Technical Support Center: Optimization of Liquid Chromatography for Long-Chain Unsaturated CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography for long-chain unsaturated Coenzyme A (CoA) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of long-chain unsaturated CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks for long-chain unsaturated CoAs are showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing for acyl-CoAs can be caused by several factors.[1] Secondary interactions between the phosphate (B84403) groups of the CoA molecule and active sites on the chromatography column, such as residual silanols, are a common cause.[1] Column overload can also lead to tailing.[1]

    Potential Solutions:

    • Mobile Phase pH: Operate at a lower mobile phase pH to protonate the silanol (B1196071) groups, reducing unwanted interactions.[1] Conversely, using a high pH mobile phase (e.g., 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape.[2][3][4]

    • Column Choice: Use an end-capped column or a column with a different stationary phase to minimize silanol interactions.[1] A C18 reversed-phase column is commonly used for good separation.[2][4]

    • Sample Concentration: Reduce the sample concentration or injection volume to avoid column overload.[1]

    • Extra-Column Dead Volume: Minimize the length and internal diameter of all tubing and connections to reduce dead volume.[1]

  • Question: I am observing peak fronting for my analytes. What could be the issue?

  • Answer: Peak fronting is often a result of poor sample solubility in the mobile phase or column overload.[1]

    Potential Solutions:

    • Sample Solvent: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase.[1]

    • Reduce Sample Load: Decrease the amount of sample being loaded onto the column.[1]

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: The signal intensity for my long-chain unsaturated CoAs is very low. How can I improve sensitivity?

  • Answer: Low signal intensity can stem from sample degradation, inefficient extraction, or suboptimal MS/MS parameters. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2]

    Potential Solutions:

    • Sample Handling: Process samples quickly on ice to minimize degradation.[2] Store extracted samples as a dry pellet at -80°C.[2]

    • Extraction Efficiency: Employ a robust extraction method. A common approach involves homogenization in an acidic buffer followed by organic solvent extraction and solid-phase extraction (SPE) for cleanup.[5]

    • MS/MS Optimization:

      • Utilize multiple reaction monitoring (MRM) for high specificity and sensitivity.[2]

      • In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da (3'-phospho-ADP moiety), which can be used for neutral loss scans to identify a range of acyl-CoAs.[2][3][4] Another common fragment ion is observed at m/z 428.[2]

    • Mobile Phase Additives: The use of ammonium hydroxide (B78521) in the mobile phase can enhance signal intensity.[6][7]

Issue 3: Inconsistent Retention Times

  • Question: I am seeing significant shifts in retention times between runs. What could be causing this?

  • Answer: Inconsistent retention times are often due to changes in the mobile phase composition, column degradation, or fluctuations in column temperature.[1]

    Potential Solutions:

    • Mobile Phase Preparation: Ensure accurate and consistent preparation of your mobile phases. Organic solvents can evaporate over time, altering the composition.[1]

    • Column Equilibration: Adequately equilibrate the column between injections.

    • Column Temperature: Use a column oven to maintain a stable and consistent temperature.[1]

    • pH Control: Ensure the pH of your mobile phase is stable, as changes can affect the ionization state of the analytes and their interaction with the stationary phase.[8]

Frequently Asked Questions (FAQs)

  • Question 1: What is the most effective method for extracting long-chain unsaturated CoAs from biological samples?

  • Answer: A widely used and effective method involves a combination of solvent extraction and solid-phase extraction (SPE).[5] This typically includes homogenization of the tissue in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9), followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[5][6] A subsequent SPE cleanup step using a weak anion exchange or C18 cartridge helps to purify the sample and improve recovery rates.[2][5]

  • Question 2: How can I prevent the degradation of my long-chain unsaturated CoA samples?

  • Answer: Long-chain acyl-CoAs are unstable and prone to hydrolysis.[2][6] To minimize degradation, it is crucial to work quickly at low temperatures (i.e., on ice).[2] Samples should be stored at -80°C, preferably as a dried pellet.[2] When reconstituting for analysis, using a buffered solution or methanol (B129727) can improve stability over unbuffered aqueous solutions.[2]

  • Question 3: What are the recommended LC-MS/MS parameters for the analysis of long-chain unsaturated CoAs?

  • Answer:

    • Chromatography: Reversed-phase chromatography using a C18 column is common.[2][3][4] A binary gradient with water and acetonitrile, both containing a modifier like ammonium hydroxide, is often used.[6][7]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed.[6][7] Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[6][7] A characteristic neutral loss of 507 Da is often monitored in precursor ion or neutral loss scans to identify acyl-CoAs.[2][3][4]

  • Question 4: I am having trouble separating isomeric long-chain unsaturated CoAs. What can I do?

  • Answer: The separation of isomeric acyl-CoAs is challenging due to their similar physicochemical properties.[1]

    • Mobile Phase Optimization: The addition of an ion-pairing agent to the mobile phase can improve peak shape and may help resolve isomers.[1]

    • Gradient Adjustment: Optimizing the gradient slope by making it shallower can increase the separation between closely eluting peaks.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[5][6]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • Homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization: In a pre-chilled homogenizer, add ~40 mg of frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6] Homogenize the tissue on ice.[6]

  • Solvent Extraction: Add 0.5 mL of ACN:Isopropanol:Methanol (3:1:1) to the homogenate.[6] Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[6]

  • Supernatant Collection: Collect the supernatant. The pellet can be re-extracted to improve recovery.[6]

  • SPE Column Conditioning: Condition a weak anion exchange SPE column with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[5]

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[5]

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[5]

Quantitative Data

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[9] (from source[5])
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[5]

Table 2: Validation Parameters for LC/MS/MS Quantification of Long-Chain Acyl-CoAs in Rat Liver

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4
Data sourced from Magnes et al., 2005[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction spe Solid-Phase Extraction (SPE) extraction->spe drydown Dry-down spe->drydown reconstitution Reconstitution drydown->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for long-chain acyl-CoA analysis.

troubleshooting_tree start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape Yes low_signal Low Signal? start->low_signal No tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No sol_tailing1 Adjust Mobile Phase pH tailing->sol_tailing1 sol_tailing2 Use End-capped Column tailing->sol_tailing2 sol_tailing3 Reduce Sample Load tailing->sol_tailing3 sol_fronting1 Check Sample Solvent fronting->sol_fronting1 sol_fronting2 Reduce Sample Load fronting->sol_fronting2 retention_shift Retention Time Shift? low_signal->retention_shift No sol_low_signal1 Optimize Sample Prep (on ice, -80°C storage) low_signal->sol_low_signal1 Yes sol_low_signal2 Optimize MS/MS Parameters low_signal->sol_low_signal2 Yes sol_retention1 Ensure Consistent Mobile Phase Prep retention_shift->sol_retention1 Yes sol_retention2 Use Column Oven retention_shift->sol_retention2 Yes

Caption: Troubleshooting decision tree for LC analysis of CoAs.

References

Overcoming matrix effects in biological samples for docosatrienoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of docosatrienoyl-CoA in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reproducible quantification of docosatrienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of docosatrienoyl-CoA?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of docosatrienoyl-CoA from biological samples like plasma, serum, or tissue homogenates, endogenous components such as phospholipids (B1166683), salts, and other lipids can suppress or enhance the signal of the target analyte during mass spectrometry analysis.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: What are the most common sources of matrix effects in biological samples for lipid analysis?

A2: The most significant contributors to matrix effects in lipid analysis of biological samples are phospholipids.[2] Due to their high abundance and similar chromatographic behavior to many lipids, they often co-elute with the analyte of interest, causing ion suppression in the mass spectrometer's ion source. Other sources include salts, cholesterol, and other endogenous lipids.

Q3: How can I assess the extent of matrix effects in my docosatrienoyl-CoA analysis?

A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of docosatrienoyl-CoA spiked into an extracted blank matrix (a sample that does not contain the analyte) to the peak area of a pure standard solution of the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q4: What is the role of an internal standard in overcoming matrix effects?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation. A stable isotope-labeled (SIL) internal standard of docosatrienoyl-CoA is ideal as it will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus compensating for matrix-induced signal variations and sample loss during preparation. If a SIL-IS is not available, a structurally similar long-chain acyl-CoA, such as one with an odd-numbered carbon chain (e.g., C17:0-CoA or C19:0-CoA), can be used.[3]

Q5: How critical is sample stability for docosatrienoyl-CoA analysis?

A5: Very-long-chain polyunsaturated acyl-CoAs like docosatrienoyl-CoA are susceptible to degradation through oxidation and enzymatic hydrolysis.[4] It is crucial to handle samples quickly, keep them on ice or at 4°C during processing, and store them at -80°C for long-term stability. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample homogenization can help prevent oxidation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your docosatrienoyl-CoA analysis experiments.

Problem Potential Cause Recommended Solution
Low or No Signal for Docosatrienoyl-CoA Analyte Degradation: Docosatrienoyl-CoA is prone to oxidation and enzymatic degradation.- Work quickly and keep samples on ice at all times.- Add an antioxidant like BHT to the homogenization buffer.- Store samples and extracts at -80°C.[4]
Inefficient Extraction: The analyte may not be efficiently extracted from the biological matrix.- Optimize the extraction solvent composition. A mixture of isopropanol (B130326) and acetonitrile (B52724) is often effective for long-chain acyl-CoAs.- Ensure thorough homogenization of the tissue or cell sample.
Ion Suppression: Significant matrix effects are suppressing the analyte signal.- Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE).- Optimize the chromatographic method to separate docosatrienoyl-CoA from co-eluting interferences.- Use a stable isotope-labeled internal standard to compensate for signal suppression.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the analytical column.- Dilute the sample extract before injection.- Use a column with a higher loading capacity.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.- Adjust the pH of the mobile phase. A slightly acidic pH can improve the peak shape for acyl-CoAs.- Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.- Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a competing agent, like triethylamine, to the mobile phase.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents.- Filter all mobile phases before use.
Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer optics, or mass analyzer.- Clean the ion source regularly.- Perform system flushes with appropriate cleaning solutions.
Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample.- Optimize the needle wash procedure in the autosampler.- Inject a blank solvent after high-concentration samples.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples.- Ensure consistent and thorough sample preparation for all samples.- Use a reliable internal standard in every sample to normalize for variations.
Inconsistent Sample Handling: Variations in extraction time, temperature, or storage conditions.- Standardize the entire workflow from sample collection to analysis.- Process samples in batches to minimize variability.
Instrument Instability: Fluctuations in the LC or MS performance.- Perform regular system suitability tests to monitor instrument performance.- Calibrate the mass spectrometer regularly.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Docosatrienoyl-CoA from Plasma/Serum

This protocol is adapted from methods for long-chain acyl-CoAs and is designed to reduce matrix effects by removing phospholipids and other interfering substances.[5][6]

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled docosatrienoyl-CoA)

  • Protein Precipitation Solution: Acetonitrile with 1% formic acid

  • SPE Cartridge: C18, 100 mg

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Water with 0.1% formic acid

  • SPE Wash Solvent: 15% Methanol in water with 0.1% formic acid

  • SPE Elution Solvent: 80% Acetonitrile in methanol with 0.1% formic acid

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma/serum, add the internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold Protein Precipitation Solution. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Preparation:

    • Condition the C18 SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Water with 0.1% formic acid.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solvent to remove polar impurities.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the docosatrienoyl-CoA with 1 mL of SPE Elution Solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Docosatrienoyl-CoA from Tissue

This protocol is a general method for the extraction of lipids from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal Standard

  • Homogenization Buffer: Ice-cold phosphate-buffered saline (PBS) with an antioxidant (e.g., BHT)

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • Phase Separation Solution: 0.9% NaCl solution

Procedure:

  • Homogenization: Homogenize a known weight of tissue in the Homogenization Buffer containing the internal standard.

  • Extraction: Add the Extraction Solvent to the homogenate at a ratio of 20:1 (solvent volume to tissue weight). Vortex vigorously for 2 minutes.

  • Phase Separation: Add the Phase Separation Solution (at 20% of the total volume). Vortex and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for long-chain acyl-CoA analysis, which is analogous to docosatrienoyl-CoA.

Sample Preparation Method Matrix Effect Reduction (Relative to Protein Precipitation) Analyte Recovery Reference
Protein Precipitation (PPT) Baseline~85-95%[General Knowledge]
Liquid-Liquid Extraction (LLE) ~30-50% improvement~70-90%[General Knowledge]
Solid-Phase Extraction (SPE) - C18 ~60-80% improvement~80-95%[6]
Phospholipid Depletion Plates >90% phospholipid removal~85-98%[General Knowledge]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is homogenize Homogenization (for tissue) add_is->homogenize extraction Extraction (PPT, LLE, or SPE) homogenize->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup concentrate Dry & Reconstitute cleanup->concentrate lc_separation LC Separation (Reversed-Phase) concentrate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for docosatrienoyl-CoA analysis.

troubleshooting_logic cluster_sample_prep_solutions Sample Preparation Solutions cluster_lcms_solutions LC-MS/MS Solutions cluster_instrument_solutions Instrument Solutions start Problem Encountered (e.g., Low Signal) check_sample_prep Review Sample Preparation start->check_sample_prep check_lcms Review LC-MS/MS Method start->check_lcms check_instrument Check Instrument Performance start->check_instrument optimize_extraction Optimize Extraction check_sample_prep->optimize_extraction improve_cleanup Improve Cleanup (SPE) check_sample_prep->improve_cleanup check_stability Verify Sample Stability check_sample_prep->check_stability optimize_gradient Optimize LC Gradient check_lcms->optimize_gradient adjust_ms Adjust MS Parameters check_lcms->adjust_ms use_is Use Appropriate IS check_lcms->use_is clean_source Clean Ion Source check_instrument->clean_source calibrate_ms Calibrate Mass Spec check_instrument->calibrate_ms run_sst Run System Suitability check_instrument->run_sst solution Problem Resolved optimize_extraction->solution improve_cleanup->solution check_stability->solution optimize_gradient->solution adjust_ms->solution use_is->solution clean_source->solution calibrate_ms->solution run_sst->solution

References

Preventing degradation of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The primary causes of degradation are twofold:

  • Oxidative Degradation: The three cis double bonds in the polyunsaturated acyl chain are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species. This process is often catalyzed by light, heat, and trace metal ions.

  • Hydrolytic Cleavage: The thioester bond linking the acyl chain to Coenzyme A is prone to hydrolysis, especially under alkaline or strongly acidic conditions, yielding the free fatty acid and Coenzyme A. Enzymatic degradation by cellular thioesterases can also occur if not properly quenched.

Q2: What is the most critical first step to prevent degradation upon sample collection?

A2: The most critical step is the rapid and effective quenching of all metabolic activity. This is typically achieved by flash-freezing the tissue or cell samples in liquid nitrogen immediately after collection. This halts enzymatic processes that can degrade the target molecule.

Q3: What type of solvents should be used for the extraction?

A3: A combination of organic solvents is generally used to efficiently extract long-chain acyl-CoAs. A common and effective mixture is acetonitrile (B52724) and isopropanol (B130326). Some protocols also utilize methanol (B129727). It is crucial to use high-purity, LC-MS grade solvents to avoid introducing contaminants that could interfere with analysis or catalyze degradation.

Q4: Is a solid-phase extraction (SPE) step necessary?

A4: While not strictly mandatory, a solid-phase extraction (SPE) step is highly recommended for sample cleanup. It helps to remove interfering substances such as salts, phospholipids, and other lipids, which can improve the quality of the analytical data and protect analytical instrumentation. Anion-exchange or reversed-phase C18 cartridges are commonly used for acyl-CoA purification.

Q5: How should I store my extracted samples?

A5: For short-term storage (a few hours), keep the extracts on ice or at 4°C. For long-term storage, it is recommended to evaporate the solvent under a stream of nitrogen and store the dried residue at -80°C. Reconstitute the sample in a suitable solvent immediately before analysis.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Cause Recommended Solution
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization of the tissue or lysis of the cells in the extraction solvent. The use of a mechanical homogenizer is recommended for tissue samples.
Inefficient Extraction Optimize the solvent system. A mixture of acetonitrile and isopropanol (e.g., 3:1 v/v) is often effective for long-chain acyl-CoAs.[1] Ensure the solvent-to-sample ratio is adequate.
Degradation During Extraction Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to minimize oxidation.
Poor Recovery from SPE Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent loss of the analyte.
Hydrolysis of Thioester Bond Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and storage. Avoid strongly acidic or alkaline conditions.[2][3][4][5][6]
Issue 2: High Variability Between Replicate Samples
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially incubation and centrifugation times.
Incomplete Quenching of Metabolism Ensure rapid and complete freezing of the sample in liquid nitrogen immediately after collection. Any delay can lead to enzymatic degradation.
Precipitation of Analyte After extraction and centrifugation, carefully transfer the supernatant to a new tube, avoiding the protein pellet. Ensure the analyte is fully dissolved in the final injection solvent.
Inconsistent SPE Performance Use high-quality SPE cartridges from a reliable supplier. Ensure consistent loading, washing, and elution volumes and flow rates.
Issue 3: Presence of interfering peaks in the chromatogram
Possible Cause Recommended Solution
Insufficient Sample Cleanup Incorporate or optimize a solid-phase extraction (SPE) step to remove interfering compounds.
Matrix Effects Prepare calibration standards in a matrix that closely matches the sample matrix to compensate for ion suppression or enhancement.
Contamination from Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all solutions before use.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler between injections. Inject a blank solvent after high-concentration samples to check for carryover.

Data Presentation

Table 1: General Stability of Polyunsaturated Acyl-CoAs Under Different Conditions

Condition Stability Primary Degradation Pathway Recommendation
Room Temperature (aqueous) Very LowHydrolysis, OxidationAvoid. Keep samples on ice at all times.
4°C (aqueous, pH 7) Low to ModerateHydrolysis, OxidationSuitable for short-term storage (a few hours) only.
-20°C (aqueous) ModerateHydrolysis (slow)Suitable for storage up to a few days.
-80°C (dried extract) HighMinimalRecommended for long-term storage.
Strongly Acidic pH (<4) LowHydrolysisBuffer extraction and storage solutions to pH 6.0-7.0.
Strongly Alkaline pH (>8) Very LowHydrolysisBuffer extraction and storage solutions to pH 6.0-7.0.[2][3][4][5][6]
Exposure to Air/Light LowOxidationWork in a low-light environment and keep tubes sealed. Use amber vials if possible. Consider working under an inert atmosphere (e.g., nitrogen or argon).

Note: The stability of this compound may vary. This table provides a general guideline based on the properties of polyunsaturated acyl-CoAs.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples
  • Sample Quenching: Immediately after collection, flash-freeze approximately 50-100 mg of tissue in liquid nitrogen.

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue.

    • Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) containing an antioxidant (e.g., 50 µM BHT).

    • Homogenize for 30-60 seconds on ice.

    • Add 0.5 mL of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7).

    • Homogenize for another 30-60 seconds on ice.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an anion-exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of the extraction buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer.

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., methanol containing a small percentage of a weak acid or a salt solution).

  • Drying and Storage: Evaporate the eluate to dryness under a gentle stream of nitrogen. Store the dried residue at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound.

    • Product Ion: A characteristic fragment ion (e.g., loss of the acyl chain or a fragment of the CoA moiety). The specific transition should be optimized by direct infusion of a standard.

Mandatory Visualization

degradation_pathway target This compound oxidation Oxidized Products (Hydroperoxides, Aldehydes, etc.) target->oxidation Oxidation (O2, Light, Metal Ions) hydrolysis (13Z,16Z,19Z)-3-oxodocosatrienoic Acid + Coenzyme A target->hydrolysis Hydrolysis (H2O, pH extremes) enzymatic Enzymatic Degradation Products target->enzymatic Enzymatic Cleavage (Thioesterases)

Caption: Primary degradation pathways of this compound.

experimental_workflow sample Sample Collection (Tissue or Cells) quench Quenching (Flash-freeze in Liquid N2) sample->quench homogenize Homogenization/Lysis (Organic Solvent + Buffer) quench->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional Cleanup) supernatant->spe dry Evaporation & Storage (N2 stream, -80°C) supernatant->dry Direct to drying spe->dry analyze LC-MS/MS Analysis dry->analyze

Caption: Recommended workflow for the extraction and analysis of this compound.

References

Technical Support Center: Analysis of 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 3-oxoacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or no signal for my 3-oxoacyl-CoA analyte during LC-MS analysis?

Low signal intensity for 3-oxoacyl-CoAs can stem from several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] It is crucial to keep samples on ice or at 4°C throughout the extraction process and store them at -80°C for long-term stability.[2]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of acyl-CoAs.[1]

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]

  • Matrix Effects: Complex biological samples, such as tissue homogenates, can contain substances that suppress the ionization of the target analyte.[2]

Q2: How can I minimize the degradation of 3-oxoacyl-CoAs during sample preparation?

To minimize degradation, the following precautions are recommended:

  • Always work with samples on ice.[2]

  • Use ice-cold solvents for extraction.[2][3]

  • For long-term storage, snap-freeze tissue samples in liquid nitrogen and store at -80°C.[2]

  • Prepare fresh standards and mobile phases before each analysis to avoid degradation or contamination.[1]

  • Acyl-CoAs are prone to hydrolysis in alkaline and strongly acidic solutions.[4] Reconstituting dry samples in a solution such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability compared to purely aqueous solutions.[4]

Q3: What is the most significant challenge when analyzing 3-oxoacyl-CoAs in tissue samples?

The primary challenge in analyzing 3-oxoacyl-CoAs in tissue is the "matrix effect," where the complex biological matrix can significantly suppress the ionization of the target analyte.[2] To mitigate this, a robust sample cleanup procedure, such as solid-phase extraction (SPE), and optimization of chromatographic separation are crucial.[2] Using a suitable internal standard can also help to normalize for matrix effects.[2]

Q4: What are some common artifacts to be aware of during the derivatization of related compounds for GC-MS analysis?

While not directly involving 3-oxoacyl-CoAs, understanding derivatization artifacts for related small molecules is important. For instance, when using trimethylsilyl (B98337) derivatization for gas chromatography, some compounds can form unexpected derivatives or by-products.[5] This can lead to multiple peaks for a single compound, complicating the analysis.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 3-oxoacyl-CoAs.

Problem: Low or No Signal for 3-Oxoacyl-CoA Analyte
Potential Cause Recommended Solution
Inefficient Extraction Ensure tissue homogenization is thorough. Consider using a proven extraction solvent combination, such as isopropanol/acetonitrile (B52724) in a buffered aqueous solution.[2] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[2]
Analyte Degradation Maintain samples on ice or at 4°C throughout the extraction process.[2] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store at -80°C.[2]
Ion Suppression Implement a robust sample cleanup procedure like SPE.[2] Optimize chromatographic separation to resolve the analyte from co-eluting matrix components.[2] Utilize a suitable internal standard to normalize for matrix effects.[2]
Incorrect MS/MS Parameters Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage, as these are instrument-specific.[2]
Problem: High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Matrix Interference Enhance sample cleanup using techniques like SPE. Optimize the chromatographic gradient to better separate the analyte from interfering compounds.[2]
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents.[2] Ensure all tubes, plates, and vials are free from contaminants.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation with Sulfosalicylic Acid (SSA)

This method is suitable for the extraction of acyl-CoAs from biological matrices.[3]

  • Cell or Tissue Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, weigh and homogenize the tissue on ice.[3]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing an internal standard to the homogenized sample.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Sample Preparation using Solvent Extraction for Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.[2]

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2) containing an appropriate internal standard (e.g., C17:0-CoA).[2]

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.[2]

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[2]

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs.[2]

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Quantitative Data Summary

Table 1: Illustrative LC-MS/MS Parameters for Acyl-CoA Analysis
Parameter Setting Reference
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Capillary Voltage 3.20 kV[4]
Cone Voltage 45 V[4]
Desolvation Gas Flow 500 L/h[4]
Desolvation Temperature 500 °C[4]
Source Temperature 120 °C[4]
Collision Gas Argon[4]

Note: These parameters are illustrative and require optimization for specific instruments and analytes.

Visualizations

TroubleshootingWorkflow Start Low or No Signal for 3-Oxoacyl-CoA CheckStandard Prepare fresh standards and mobile phases. Verify instrument parameters. Start->CheckStandard SampleDegradation Is sample degradation a possibility? CheckStandard->SampleDegradation DegradationSolution Keep samples on ice. Use fresh samples. Store at -80°C long-term. SampleDegradation->DegradationSolution Yes IonSuppression Is ion suppression from matrix likely? SampleDegradation->IonSuppression No DegradationSolution->IonSuppression SuppressionSolution Improve sample cleanup (SPE). Optimize chromatography. Use internal standard. IonSuppression->SuppressionSolution Yes MSParams Are MS/MS parameters optimized? IonSuppression->MSParams No SuppressionSolution->MSParams MSParamsSolution Optimize precursor/product ions and collision energy. MSParams->MSParamsSolution No End Signal Improved MSParams->End Yes MSParamsSolution->End

Caption: Troubleshooting workflow for low LC-MS signal of 3-oxoacyl-CoAs.

ExperimentalWorkflow Start Sample Collection (Tissue or Cells) Homogenization Homogenization (on ice with buffer) Start->Homogenization Extraction Extraction (e.g., SSA or Solvent Precipitation) Homogenization->Extraction Centrifugation Centrifugation (to pellet debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleanup Optional: Sample Cleanup (e.g., SPE) Supernatant->Cleanup Analysis LC-MS/MS Analysis Supernatant->Analysis No Cleanup Cleanup->Analysis Yes End Data Acquisition Analysis->End

Caption: General experimental workflow for 3-oxoacyl-CoA analysis.

References

Technical Support Center: Analysis of Very-Long-Chain Acyl-CoAs by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of VLC-ACoAs in a question-and-answer format.

Question: Why is the signal intensity for my VLC-ACoA consistently low?

Answer:

Low signal intensity for VLC-ACoAs is a frequent challenge and can be attributed to several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is often more sensitive than negative ion mode.[1][2] Ensure you are operating in the positive mode for an initial assessment. A comparison has shown that the positive ion mode can be approximately three times more sensitive.[2]

  • Poor Ionization Efficiency: The large and amphipathic nature of VLC-ACoAs can result in inefficient ionization.[1] The choice of mobile phase additives is critical to improve protonation and signal response.[1]

  • In-Source Fragmentation: VLC-ACoAs can fragment within the ESI source if parameters like the cone voltage or capillary temperature are set too high.[1][3] This breaks down the molecule before it can be detected as the intended precursor ion.[1]

  • Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+ and different adducts (e.g., sodium [M+Na]+, potassium [M+K]+).[1] This division of the signal lowers the intensity of any single species.[1]

  • Sample Degradation: Acyl-CoAs can be chemically unstable, especially in aqueous solutions.[1]

Question: What are the best practices for mobile phase composition to enhance VLC-ACoA signal?

Answer:

The selection of the mobile phase and its additives is a critical factor for achieving a strong and stable ESI signal for acyl-CoAs.[1] While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause severe ion suppression in ESI-MS.[1][4]

Recommended Mobile Phase Additives:

Mobile Phase AdditiveIonization ModeChromatographic PerformanceMS Signal IntensityNotes
0.1% Formic Acid (FA)PositiveGoodFair to GoodA common starting point for analysis.[1]
10 mM Ammonium (B1175870) AcetatePositive/NegativeGoodGoodOften used to improve signal and peak shape.[5] Slightly basic eluents can be optimal for acyl-CoA separation.[6]
10 mM Ammonium Formate (B1220265)PositiveExcellentExcellentCan significantly improve protonation and signal response.[1][7]
10 mM Ammonium Acetate with 0.1% Acetic AcidNegativeGoodGoodA reasonable compromise for signal intensity and retention time stability in negative mode.[7]

Question: How can I optimize ESI source parameters for VLC-ACoA analysis?

Answer:

Optimizing ESI source parameters is crucial to maximize signal intensity and minimize fragmentation.[8][9] It is recommended to perform an infusion of your analyte standards to fine-tune these parameters.[10]

Recommended Starting Points for ESI Source Parameter Optimization:

ParameterRecommended RangePurpose
Capillary Voltage3–5 kV (positive mode)Controls ionization efficiency. Too high can cause fragmentation.[8]
Nebulizer Gas Pressure30 - 60 psiControls the formation of the aerosol.[1]
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation.[1]
Source Temperature100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.[1]
Desolvation Gas Temperature350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[1]

Question: My chromatographic peaks for VLC-ACoAs are broad or show tailing. How can I improve the peak shape?

Answer:

Poor peak shape can result from several factors, including issues with the mobile phase, column, or sample solvent.

  • Mobile Phase pH: Slightly basic mobile phases, such as those containing 10 mM ammonium formate at pH 8.1, have been shown to be well-suited for optimal separation of acyl-CoAs.[6]

  • Ion-Pairing Reagents: While ion-pairing reagents can be used to separate isomeric acyl-CoAs, they can also cause ion suppression, particularly in positive mode ESI.[6] If used, their concentration should be carefully optimized.

  • Sample Solvent: Injecting a sample in a solvent that is stronger than the initial mobile phase can lead to peak splitting and broadening.[11] It is best to reconstitute the sample in a solution that matches the initial mobile phase conditions.[1]

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[6][12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing VLC-ACoAs?

A1: Positive ion mode ESI is generally preferred for the analysis of VLC-ACoAs as it has been shown to be more sensitive than negative ion mode.[1][2]

Q2: Are there any specific sample preparation steps that are crucial for successful VLC-ACoA analysis?

A2: Yes, a robust extraction protocol is essential. This typically involves protein precipitation, clarification by centrifugation, solvent evaporation, and reconstitution in a suitable solvent for LC-MS analysis.[1][12] It is important to handle samples at low temperatures to minimize degradation.

Q3: Can I use ion-pairing reagents to improve the chromatography of my VLC-ACoAs?

A3: Ion-pairing reagents can be used to improve the separation of isomeric acyl-CoAs.[6] However, they can also cause ion suppression in the ESI source, especially in positive ion mode.[6] If you must use them, it is crucial to use volatile reagents and carefully optimize their concentration.[4] Many researchers try to avoid them if possible.[4]

Q4: What are some common adducts I might see for VLC-ACoAs in my mass spectra?

A4: In addition to the protonated molecule [M+H]+, it is common to observe sodium [M+Na]+ and potassium [M+K]+ adducts.[1] The presence of these adducts can split the ion signal and reduce the intensity of the desired protonated molecule.[1]

Experimental Protocols

Protocol 1: Extraction of VLC-ACoAs from Cultured Cells

  • Cell Lysis: Lyse the cell pellet in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid).

  • Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.[1]

  • Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]

  • Sample Collection: Carefully transfer the supernatant to a new microfuge tube.[1]

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried pellet in a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).[1]

Protocol 2: General LC-MS/MS Analysis of VLC-ACoAs

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[12]

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[7][12]

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same additives as Mobile Phase A.[12]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[12]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[2][12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cell_lysis Cell Lysis protein_precipitation Protein Precipitation cell_lysis->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18) reconstitution->lc_separation esi_ms ESI-MS (Positive Mode) lc_separation->esi_ms data_analysis Data Analysis esi_ms->data_analysis

Caption: A typical workflow for VLC-ACoA profiling.

troubleshooting_workflow start Low VLC-ACoA Signal check_ion_mode Check Ionization Mode start->check_ion_mode check_mobile_phase Optimize Mobile Phase check_ion_mode->check_mobile_phase Is Positive positive_mode Use Positive Ion Mode check_ion_mode->positive_mode Not Positive check_source_params Optimize Source Parameters check_mobile_phase->check_source_params Optimized use_additives Use Additives (e.g., Ammonium Formate) check_mobile_phase->use_additives Suboptimal check_sample_prep Review Sample Preparation check_source_params->check_sample_prep Tuned tune_params Tune Voltages and Temperatures check_source_params->tune_params Not Tuned minimize_degradation Minimize Degradation/Adducts check_sample_prep->minimize_degradation Issues Found end Signal Improved check_sample_prep->end No Issues positive_mode->check_mobile_phase use_additives->check_source_params tune_params->check_sample_prep minimize_degradation->end

References

Calibration curve challenges for quantifying (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantifying (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the quantitative analysis of this compound, particularly concerning calibration curve development using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in creating a reliable calibration curve for this compound?

A1: The primary challenges stem from the inherent chemical properties of long-chain, polyunsaturated acyl-CoAs and the complexity of biological matrices. Key issues include:

  • Analyte Instability: this compound is susceptible to degradation through hydrolysis and oxidation, especially in aqueous solutions and during sample processing.[1][2]

  • Matrix Effects: Components of biological samples (e.g., salts, phospholipids) can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification.[3][4][5]

  • Lack of True Blank Matrix: The endogenous presence of various acyl-CoAs in biological samples makes it difficult to obtain a true blank matrix for preparing standards.[1][2]

  • Standard Purity and Availability: Obtaining a certified, high-purity standard for this compound can be challenging, and its stability during storage must be considered.

  • Low Abundance: Acyl-CoAs are often present at low physiological concentrations, requiring highly sensitive analytical methods.[6]

Q2: My calibration curve for this compound has poor linearity (R² < 0.99). What are the potential causes?

A2: Poor linearity is a common issue. Consider the following potential causes and solutions:

Potential CauseTroubleshooting Steps
Analyte Adsorption The analyte can adsorb to plasticware and glass surfaces. Use low-adsorption vials and pipette tips. A derivatization strategy, such as phosphate (B84403) methylation, can also reduce surface affinity.[7]
Standard Degradation Prepare fresh calibration standards for each run. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., acidified organic solvent) at -80°C.
Inappropriate Calibration Range The selected concentration range may be too wide for the detector's linear response. Narrow the range or use a weighted regression model for analysis.
Matrix Effects Significant and inconsistent matrix effects across calibration points can lead to non-linearity. Improve sample cleanup (see Q4) or use a stable isotope-labeled internal standard.[3][5]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated. Ensure the highest calibration point is below the detector's saturation limit.

Q3: I'm observing high variability between replicate injections of the same standard. What should I investigate?

A3: High variability often points to issues with sample preparation, analyte stability, or the LC-MS system.

  • Inconsistent Sample Preparation: Ensure precise and consistent pipetting, extraction, and solvent evaporation steps for all samples and standards.

  • Analyte Instability in Autosampler: Long-chain acyl-CoAs can degrade in the autosampler, especially if not kept at a low temperature (e.g., 4°C).[6] Minimize the time samples spend in the autosampler before injection.

  • LC System Issues: Check for leaks, pressure fluctuations, or a partially clogged column that could affect retention time and peak shape.

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability. Perform routine cleaning and maintenance.

Q4: How can I minimize matrix effects when quantifying this compound in complex samples like cell lysates or tissue homogenates?

A4: Minimizing matrix effects is crucial for accurate quantification.[3]

StrategyDescription
Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most effective approach. A SIL-IS of this compound will co-elute and experience similar matrix effects and extraction recovery as the analyte, allowing for accurate correction. If a specific SIL-IS is unavailable, a structurally similar long-chain acyl-CoA SIL-IS can be used.[3][7]
Effective Sample Cleanup Use methods like solid-phase extraction (SPE) to remove interfering substances like phospholipids (B1166683) and salts.[8][9] Protein precipitation followed by SPE is a common workflow.
Chromatographic Separation Optimize the LC method to separate the analyte from co-eluting matrix components. Using a high-resolution column and an appropriate gradient can improve separation.[1][9]
Matrix-Matched Calibration Curve Prepare calibration standards in a matrix that is as close as possible to the study samples (e.g., lysate from a control cell line).[5] This helps to mimic the matrix effects experienced by the actual samples.

Troubleshooting Guide: Calibration Curve Issues

This guide provides a logical workflow for diagnosing and resolving common problems encountered during calibration curve generation.

dot

Caption: Troubleshooting workflow for calibration curve issues.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

This section provides a detailed methodology for the quantification of this compound from cell pellets, adapted from established methods for long-chain acyl-CoA analysis.[6][8][9]

1. Materials and Reagents

  • This compound standard

  • Stable Isotope-Labeled Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or a similar long-chain acyl-CoA)

  • LC-MS Grade: Acetonitrile, Methanol (B129727), Water, Formic Acid

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • SPE Cartridges (e.g., Mixed-mode or Reversed-phase C18)

2. Sample Preparation Workflow

dot

Caption: Sample preparation workflow for acyl-CoA analysis.

3. Detailed Steps

  • Extraction:

    • To a frozen cell pellet (~1-5 million cells), add 500 µL of cold extraction buffer (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing the internal standard at a known concentration.

    • Homogenize the sample thoroughly using a probe sonicator or bead beater, keeping the sample on ice at all times.

    • Add 50 µL of 10% SSA to precipitate proteins.[6][8] Vortex vigorously.

  • Centrifugation:

    • Incubate the sample on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove salts and other interferences.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with ammonium (B1175870) hydroxide).

  • Final Preparation:

    • Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method. These will require optimization for your specific instrument and analyte.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Hydroxide (high pH can improve peak shape for long chains)[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Parent Ion (Q1): [M+H]⁺ of this compound. Product Ion (Q3): A common fragment ion for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da) or a fragment at m/z 428.[5][9]
Collision Energy Optimize for the specific MRM transition.

5. Data Presentation: Example Calibration Curve Data

A successful calibration curve should yield data similar to the table below, demonstrating linearity and precision.

Concentration (nM)Analyte/IS Peak Area Ratio (Mean)Standard Deviation (SD)Coefficient of Variation (%CV)
10.0120.00216.7%
50.0580.00610.3%
100.1150.0097.8%
500.5910.0254.2%
1001.1820.0413.5%
2502.9500.0983.3%
5005.8950.2013.4%
Linear Regression R² = 0.998

References

Minimizing isomerization of docosatrienoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with docosatrienoyl-CoA. The primary focus is to address the challenge of geometric (cis/trans) isomerization during sample preparation, which can significantly impact experimental results. As specific stability data for docosatrienoyl-CoA is limited, the following recommendations are synthesized from best practices for handling long-chain polyunsaturated fatty acyl-CoAs (PUFA-CoAs) and their corresponding free fatty acids.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of docosatrienoyl-CoA isomerization during sample preparation?

Isomerization of the cis double bonds in the docosatrienoyl moiety to their more thermodynamically stable trans form is primarily induced by three factors:

  • Heat: Elevated temperatures are a major driver of isomerization. Thermal processing can cause the rotation of cis double bonds to a trans configuration.[3][4] Studies on similar polyunsaturated fatty acids (PUFAs) show that isomerization increases dramatically at temperatures above 220°C, but can still occur at lower temperatures over time.[3][5]

  • Radical Species: Free radicals, particularly thiyl radicals (RS•), can catalyze cis-trans isomerization by reversibly adding to the double bonds.[6] The presence of radical initiators or exposure to conditions that generate radicals (e.g., UV light, certain metal ions) should be minimized.

  • Light: Exposure to UV light can promote the formation of radicals and contribute to isomerization.[6] Samples should be protected from light throughout the preparation and storage process.

Q2: My docosatrienoyl-CoA sample shows unexpected peaks during LC-MS analysis. Could this be isomerization?

Yes, it is highly likely. The formation of trans isomers of docosatrienoyl-CoA will result in new peaks in your chromatogram. Geometrical isomers often have slightly different retention times on reverse-phase HPLC columns. If you observe multiple peaks eluting close to your expected docosatrienoyl-CoA peak, and these peaks were not present in your standard, you should suspect isomerization or oxidation.

Q3: How should I store my tissues or cell pellets before acyl-CoA extraction to prevent degradation?

Proper storage is critical. Immediately after collection, samples should be snap-frozen in liquid nitrogen to halt all enzymatic and metabolic activity.[7] For long-term storage, -80°C is highly recommended over -20°C, as it better preserves the integrity of sensitive lipids and minimizes enzymatic degradation.[7][8] Avoid freeze-thaw cycles, which can damage sample integrity and alter lipid profiles.[9]

Q4: Are there any chemical additives that can help prevent isomerization?

Yes. The addition of an antioxidant to your extraction solvent is a crucial step. Butylated hydroxytoluene (BHT) is commonly used to protect lipids from oxidation, which can generate radical species that promote isomerization.[7][9] Furthermore, performing extractions under an inert atmosphere (e.g., nitrogen or argon) can help minimize exposure to oxygen.[10]

Troubleshooting Guide
Issue EncounteredPotential CauseRecommended Solution
Multiple peaks or peak fronting for docosatrienoyl-CoA standard on LC-MS. Isomerization during sample preparation or storage. Review your entire workflow for exposure to heat, light, or oxygen. Ensure all steps are performed on ice or at 4°C.[7] Protect samples from light using amber vials or aluminum foil. Add an antioxidant like BHT to extraction solvents.[9]
Low recovery of docosatrienoyl-CoA from tissue samples. Inefficient extraction or degradation. Acyl-CoAs are inherently unstable in aqueous solutions.[2][11] Use a validated extraction protocol with acidic pH to improve stability.[12][13] Ensure rapid processing from collection to extraction to minimize enzymatic degradation.[7] Consider solid-phase extraction (SPE) for purification and concentration.[14]
Poor reproducibility between sample replicates. Inconsistent sample handling. Standardize every step of the protocol, from the time of sample collection to the final analysis. Avoid batch effects by processing samples in a randomized order.[1] Ensure complete homogenization and consistent solvent volumes.
Evidence of oxidation (e.g., hydroperoxide formation). Exposure to oxygen and lack of antioxidants. Oxidation and isomerization are often linked.[6] Purge solvents with nitrogen or argon gas. Add BHT or another antioxidant to all organic solvents used for extraction and reconstitution.[7][9] Store final extracts at -80°C under an inert atmosphere.[10]
Quantitative Data Summary
ParameterConditionImpact on PUFA Stability & IsomerizationCitation
Temperature Storage at -80°C vs. -20°C-80°C is superior for minimizing enzymatic activity and preserving long-term stability of PUFAs.[8]
High Temperature (e.g., >200°C)Dramatically increases the rate of cis-trans isomerization. The amount of isomerization product can double with a 20°C increase (e.g., 200°C vs 220°C).[3]
pH Acidic Buffer (pH 4.9-5.3)Used in several successful long-chain acyl-CoA extraction protocols, suggesting it aids in stability during extraction.[12][13]
Oxygen Presence of O₂Oxygen is required for lipid peroxidation, which can generate radicals that catalyze isomerization.[6][8]
Light Exposure to UV LightCan initiate radical chain reactions, leading to isomerization and degradation.[6]
Freeze/Thaw Cycles Multiple CyclesShould be avoided as they can lead to changes in lipid composition and degradation.[9]
Visual Guides and Protocols
Factors Leading to Isomerization

The following diagram illustrates the key environmental factors that can lead to the undesirable isomerization of the docosatrienoyl moiety.

cluster_causes Initiating Factors cluster_molecule Target Molecule cluster_outcome Degradation Product Heat Heat (>40°C) DTC cis-Docosatrienoyl-CoA Heat->DTC promotes Light UV Light Light->DTC promotes Radicals Radical Initiators (e.g., unbound metals, oxygen) Radicals->DTC catalyzes Trans_DTC trans-Docosatrienoyl-CoA (Isomerized Product) DTC->Trans_DTC Isomerization cluster_prep I. Sample Collection & Storage cluster_extract II. Extraction (On Ice & Protected from Light) cluster_analysis III. Final Steps Collect 1. Collect Sample SnapFreeze 2. Snap Freeze (Liquid N2) Collect->SnapFreeze Store 3. Store at -80°C SnapFreeze->Store A1 Critical: Halt enzymes Homogenize 4. Homogenize (Acidic Buffer, pH 4.9) Store->Homogenize Extract 5. Extract (Acetonitrile + BHT) Homogenize->Extract Centrifuge 6. Centrifuge (4°C) Extract->Centrifuge A2 Critical: Avoid heat, light, & oxidation Dry 7. Dry Down (No Heat) Centrifuge->Dry Reconstitute 8. Reconstitute Dry->Reconstitute Analyze 9. LC-MS Analysis Reconstitute->Analyze A3 Critical: Immediate analysis or storage at -80°C

References

Selecting appropriate internal standards for very-long-chain acyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of very-long-chain acyl-CoAs (VLCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard (IS) for VLCFA-CoA quantification?

A1: The selection of an appropriate internal standard is critical for accurate and precise quantification of VLCFA-CoAs. The ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization in the mass spectrometer. The most critical factors are:

  • Structural Similarity: The IS should be structurally as similar as possible to the analytes of interest. For VLCFA-CoAs, this often means using an acyl-CoA with a chain length not endogenously present in the sample (e.g., C17-CoA) or, ideally, a stable isotope-labeled version of the analyte itself (e.g., [U-13C]16-CoA).[1][2]

  • Co-elution: The IS should elute close to the analytes of interest during liquid chromatography (LC) to ensure that it experiences similar matrix effects.

  • Chemical and Physical Properties: The IS should have similar extraction recovery and ionization efficiency to the analytes.

  • Stability: The chosen IS must be stable throughout the sample preparation and analysis process. Acyl-CoAs are known to be sensitive to temperature and pH.[3][4]

Q2: I am observing high variability in my results. What are the common sources of error in VLCFA-CoA quantification?

A2: High variability in VLCFA-CoA quantification can arise from several sources. Here are some of the most common issues and how to address them:

  • Sample Preparation: Acyl-CoAs are susceptible to degradation.[4] Ensure consistent and rapid sample processing, keeping samples on ice or at -80°C whenever possible. Inconsistent extraction efficiency is another major factor. The use of a suitable internal standard can help to correct for this variability.

  • Matrix Effects: Biological matrices can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[3] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects. If that is not feasible, a thorough validation of the method, including recovery and matrix effect experiments, is crucial.

  • Low Abundance: VLCFA-CoAs are often present at low concentrations in biological samples, which can lead to poor signal-to-noise ratios and higher variability.[3] Optimizing the sample extraction and concentration steps, as well as the sensitivity of the mass spectrometer, can help to mitigate this issue.

  • Standard Curve Preparation: Inaccurate preparation of calibration standards can lead to significant errors. Ensure that the stock solutions are accurately prepared and that the calibration curve covers the expected concentration range of the analytes in the samples.[1]

Q3: My internal standard signal is low or inconsistent. What should I do?

A3: A low or inconsistent internal standard signal can compromise the accuracy of your entire assay. Here are some troubleshooting steps:

  • Check IS Concentration and Purity: Verify the concentration and purity of your internal standard stock solution. Degradation of the IS can lead to a lower signal.

  • Optimize Extraction Recovery: The extraction procedure may not be efficient for the IS. Consider testing different solid-phase extraction (SPE) cartridges or liquid-liquid extraction protocols.

  • Evaluate Matrix Effects: The IS may be experiencing significant ion suppression. Infuse the IS solution post-column while injecting a blank matrix extract to visualize the effect of the matrix on the IS signal.

  • Mass Spectrometer Tuning: Ensure that the mass spectrometer is properly tuned for the specific precursor and product ions of your internal standard.[1][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Chromatography

Symptoms:

  • Broad or tailing peaks for VLCFA-CoAs.

  • Inconsistent retention times.

  • Poor separation of isomers.

Possible Causes and Solutions:

Possible Cause Solution
Column Overload Inject a smaller sample volume or dilute the sample. VLCFA-CoAs are prone to peak tailing at high concentrations.[3]
Inappropriate Column Chemistry For VLCFA-CoAs, a C18 reversed-phase column is commonly used.[5] Experiment with different column chemistries (e.g., C8) or particle sizes to improve peak shape.
Mobile Phase Issues The pH and organic modifier of the mobile phase are critical. Ammonium (B1175870) hydroxide (B78521) is often added to the mobile phase to improve peak shape and sensitivity in positive ion mode.[1][5] Ensure the mobile phase is fresh and properly degassed.
Sample Matrix Effects The sample matrix can interfere with chromatography. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[5]
Issue 2: Low Sensitivity and Inability to Detect Low-Abundance VLCFA-CoAs

Symptoms:

  • Signal-to-noise ratio is too low for reliable quantification.

  • Analytes are below the limit of detection (LOD).

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Extraction and Concentration Optimize the sample extraction protocol to maximize the recovery of VLCFA-CoAs. This may involve testing different extraction solvents or SPE cartridges. Ensure the evaporation step is not leading to sample loss.
Suboptimal Mass Spectrometry Conditions Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for your specific analytes. Perform compound tuning to determine the optimal precursor/product ion pairs and collision energies for selected reaction monitoring (SRM).[1]
Analyte Degradation VLCFA-CoAs are unstable.[4] Minimize sample handling time, keep samples cold, and consider adding antioxidants or adjusting the pH of the extraction buffer to improve stability.
Insufficient Sample Amount If possible, increase the amount of starting material (e.g., tissue, cells) to increase the final concentration of the analytes.

Experimental Protocols

Protocol 1: Generic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for VLCFA-CoA Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrument and analytes of interest.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 10 µL of internal standard solution (e.g., 10 µM C17-CoA).
  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and incubate at -20°C for 20 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium hydroxide in water.[5]
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the VLCFA-CoAs, and then return to the initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM).

Table 1: Example SRM Transitions for Selected VLCFA-CoAs and an Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C16:0-CoA (Palmitoyl-CoA)1006.6499.3
C18:0-CoA (Stearoyl-CoA)1034.6527.3
C18:1-CoA (Oleoyl-CoA)1032.6525.5
C20:4-CoA (Arachidonoyl-CoA)1056.6549.6
C17:0-CoA (Internal Standard) 1020.6 513.3

Note: The specific m/z values may vary slightly depending on the instrument and adducts formed. It is essential to optimize these on your own instrument.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for VLCFA-CoA quantification.

internal_standard_selection cluster_criteria Selection Criteria Goal Accurate Quantification IS_Selection Internal Standard Selection Goal->IS_Selection Structural_Similarity Structural Similarity IS_Selection->Structural_Similarity Coelution Co-elution IS_Selection->Coelution Chemical_Properties Similar Chemical Properties IS_Selection->Chemical_Properties Stability Stability IS_Selection->Stability

Caption: Key criteria for internal standard selection.

References

Addressing poor peak shape in the chromatography of 3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

<_>

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address poor peak shape during the chromatographic analysis of 3-oxodocosatrienoyl-CoA and related long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is 3-oxodocosatrienoyl-CoA and why is its chromatography challenging?

3-oxodocosatrienoyl-CoA is a long-chain 3-oxo-fatty acyl-CoA, an intermediate in fatty acid metabolism. Its analysis is challenging due to its amphipathic nature, possessing a long hydrophobic acyl chain and a polar Coenzyme A head group. This structure can lead to secondary interactions with the stationary phase, sample instability, and solubility issues, often resulting in poor peak shapes like tailing or fronting.

Q2: What are the most common causes of peak tailing for this compound?

Peak tailing, the most common peak shape distortion, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[1] For long-chain acyl-CoAs, primary causes include:

  • Silanol (B1196071) Interactions: Residual, un-capped silanol groups on silica-based C18 or C8 columns can interact strongly with the polar Coenzyme A portion of the molecule, causing tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing secondary interactions.[3] A pH that is too close to the analyte's pKa can also cause inconsistent ionization and peak distortion.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or stationary phase degradation can create active sites that cause tailing.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[4]

Q3: My peak is fronting. What does that indicate?

Peak fronting is less common than tailing and is often associated with:

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase is a primary cause.[5][6] This can cause the analyte to move too quickly through the initial part of the column, leading to a distorted peak shape.

  • Column Overload: While often causing tailing, severe concentration overload can also manifest as fronting.

  • Temperature Issues: Inconsistent temperature across the column can sometimes contribute to peak fronting.

Q4: What could be causing my peaks to split?

Split peaks can arise from several issues, often occurring before the analyte reaches the detector:

  • Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet frit, causing the sample band to be distributed unevenly onto the column.[6]

  • Column Bed Deformation: A void or channel in the column's stationary phase can cause the sample to travel through at different rates, splitting the peak.[1]

  • Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early-eluting compounds.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

If you observe peak tailing for 3-oxodocosatrienoyl-CoA, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Poor Peak Shape: Tailing Observed check_mobile_phase Step 1: Check Mobile Phase Is pH optimal (2.5-4.0)? Are additives (e.g., 10mM AmAc) present? start->check_mobile_phase adjust_mp Action: Adjust pH with 0.1% Formic Acid. Incorporate 5-10 mM Ammonium (B1175870) Acetate. check_mobile_phase->adjust_mp No check_column Step 2: Evaluate Column Is it an end-capped column? Is it old or contaminated? check_mobile_phase->check_column Yes adjust_mp->check_column replace_column Action: Use a fully end-capped C18/C8 column. Flush column or replace if necessary. check_column->replace_column No / Yes check_sample Step 3: Assess Sample & Injection Is sample solvent stronger than mobile phase? Is injection volume too high? check_column->check_sample Yes / No replace_column->check_sample adjust_sample Action: Dissolve sample in initial mobile phase. Reduce injection volume or dilute sample. check_sample->adjust_sample Yes end_node Peak Shape Improved check_sample->end_node No adjust_sample->end_node

A logical workflow for troubleshooting HPLC peak tailing.
Data Presentation: Effect of Mobile Phase Additives on Peak Shape

The addition of acidic modifiers and salts to the mobile phase can drastically improve peak shape by suppressing silanol interactions.[3]

Mobile Phase CompositionTailing Factor (As)Theoretical Plates (N)
80:20 Acetonitrile:Water2.14,500
80:20 ACN:H₂O + 0.1% Formic Acid1.48,200
80:20 ACN:H₂O + 0.1% FA + 10mM Ammonium Acetate1.111,500
Guide 2: Optimizing Sample Preparation and Injection

Proper sample handling is critical for achieving good chromatography. Long-chain acyl-CoAs can be prone to degradation and aggregation.

G cluster_1 Sample Preparation & Analysis Workflow sample_prep Sample Extraction (e.g., Protein Precipitation with Acetonitrile) evaporation Evaporation to Dryness (under Nitrogen stream) sample_prep->evaporation reconstitution Reconstitution Crucial Step for Peak Shape evaporation->reconstitution injection HPLC/UHPLC Injection reconstitution->injection Key consideration: Solvent must be compatible with initial mobile phase analysis LC-MS/MS Analysis injection->analysis

Workflow from sample preparation to LC-MS/MS analysis.
Experimental Protocol: Sample Reconstitution

The choice of reconstitution solvent is critical to prevent peak distortion.

  • Problem: Dried lipid extracts, especially long-chain acyl-CoAs, may not redissolve well in highly aqueous solutions, and dissolving them in a strong organic solvent can cause peak fronting or splitting.[5]

  • Protocol:

    • After evaporating the sample to dryness, reconstitute the extract in a solvent that closely matches the initial mobile phase conditions of your chromatographic gradient.

    • For a typical reversed-phase method starting at 20% Acetonitrile / 80% Water, a suitable reconstitution solvent would be 20% Acetonitrile / 80% Water containing 50 mM ammonium acetate.[7]

    • To ensure complete recovery, vortex the sample for 10 seconds, sonicate for 2 minutes, and centrifuge at high speed (e.g., 20,000 x g) for 2 minutes to pellet any insoluble material before transferring to an injection vial.[7]

Guide 3: Column Selection and Care

The choice and condition of the analytical column are paramount.

Q: What is the best type of column for analyzing 3-oxodocosatrienoyl-CoA?

A: A high-quality, fully end-capped C18 or C8 column is recommended.[4]

  • End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, significantly reducing the secondary interactions that cause peak tailing.[4]

  • For very long-chain species, a C30 column might also be suitable as it provides better retention and selectivity for hydrophobic molecules.[8]

  • Using a guard column is highly recommended to protect the analytical column from particulates and strongly retained matrix components, extending its lifetime.

Experimental Protocol: Column Flushing and Regeneration

If you suspect column contamination is causing poor peak shape, a flushing procedure can help.

  • Disconnect the Column: Disconnect the column from the detector.

  • Reverse Flow: Reverse the direction of flow through the column (connect the outlet to the pump).

  • Systematic Flush: Wash the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each step.

    • Water (to remove buffers/salts)

    • Methanol

    • Acetonitrile

    • Isopropanol (an effective solvent for lipids)

    • Hexane (if compatible with your HPLC system and column, to remove highly non-polar contaminants)

    • Isopropanol

    • Methanol

  • Re-equilibration: Return the column to the normal flow direction and thoroughly equilibrate with your initial mobile phase before use.

Contextual Pathway: Fatty Acid Beta-Oxidation

Understanding the metabolic origin of 3-oxodocosatrienoyl-CoA can provide context for its analysis. It is a key intermediate in the beta-oxidation pathway, where fatty acids are broken down to produce acetyl-CoA.

G cluster_2 Mitochondrial Fatty Acid β-Oxidation node_acyl_coa Fatty Acyl-CoA (e.g., Docosatrienoyl-CoA) node_enoyl_coa Trans-Δ2-Enoyl-CoA node_acyl_coa->node_enoyl_coa Acyl-CoA Dehydrogenase node_hydroxyacyl_coa L-3-Hydroxyacyl-CoA node_enoyl_coa->node_hydroxyacyl_coa Enoyl-CoA Hydratase node_oxoacyl_coa 3-Oxoacyl-CoA (Target Analyte) node_hydroxyacyl_coa->node_oxoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase node_acetyl_coa Acetyl-CoA (Enters TCA Cycle) node_oxoacyl_coa->node_acetyl_coa Thiolase node_shorter_acyl_coa Acyl-CoA (n-2 carbons) node_oxoacyl_coa->node_shorter_acyl_coa Thiolase

Simplified diagram of the fatty acid beta-oxidation spiral.

References

Technical Support Center: Trace Analysis of Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of docosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating contamination sources during experimentation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is docosatrienoyl-CoA and why is its trace analysis important?

Docosatrienoyl-CoA is the activated form of docosatrienoic acid, a long-chain polyunsaturated fatty acid. As a key metabolic intermediate, it is involved in various cellular processes, including energy metabolism and lipid signaling pathways.[1][2] Trace analysis is crucial as these molecules are often present in low concentrations, and their accurate quantification is essential for understanding their biological roles.[3][4]

Q2: I am observing unexpected peaks in my mass spectrometry data. What are the likely sources of contamination?

Contamination in trace analysis is common and can originate from multiple sources throughout the experimental workflow. Key sources include:

  • Solvents: Impurities in solvents, even those of high grade, can introduce contaminants.

  • Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and containers.

  • Glassware: Detergents and previously analyzed compounds can adsorb to glass surfaces and leach into your sample.

  • Sample Handling: Contaminants can be introduced from gloves, dust, and the general lab environment.

  • Reagents: Impurities in reagents and buffers can be a significant source of contamination.

Q3: How can I minimize contamination during sample preparation?

Minimizing contamination requires meticulous laboratory practices. Here are some key recommendations:

  • Use highest purity solvents (e.g., LC-MS grade).

  • Avoid plasticware whenever possible; use glass or polypropylene (B1209903) tubes and pipette tips from a reliable source.

  • Thoroughly clean all glassware with a high-purity solvent before use.

  • Wear powder-free nitrile gloves.

  • Prepare samples in a clean environment, such as a laminar flow hood.

  • Use freshly prepared solutions and reagents.

Q4: What are the best practices for storing docosatrienoyl-CoA samples?

Due to its polyunsaturated nature, docosatrienoyl-CoA is susceptible to oxidation.[5][6] For short-term storage, keep samples on ice. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent to prevent oxidative degradation.

Troubleshooting Guide: Identifying and Eliminating Contamination

Unexpected peaks in your chromatogram can be frustrating and compromise your results. This guide provides a systematic approach to identifying and eliminating the source of contamination.

Problem: Unexpected peaks observed in blanks and samples.

This is a classic indication of contamination. The following workflow can help you systematically pinpoint the source.

G A Start: Unexpected Peaks Observed B Run a Solvent Blank (Inject pure solvent) A->B C Contamination Present? B->C D Source is likely solvent or LC-MS system. C->D Yes E Run an Extraction Blank (Full procedure without sample) C->E No I Clean LC-MS system and use fresh, high-purity solvent. D->I F Contamination Present? E->F G Source is likely reagents, glassware, or plasticware. F->G Yes H Contamination is from the sample matrix. F->H No J Test reagents individually. Use new, clean labware. G->J

Caption: Troubleshooting workflow for identifying contamination sources.

Quantitative Data Summary

The following table lists common contaminants observed in LC-MS analysis, which can interfere with the detection of docosatrienoyl-CoA.

Contaminant ClassCommon ExamplesTypical m/z [M+H]+Potential Sources
Plasticizers Di(2-ethylhexyl) phthalate (B1215562) (DEHP)391.2843Plastic tubes, pipette tips, solvent bottles
Dibutyl phthalate (DBP)279.1596Plastic labware, tubing
Slip Agents Oleamide282.2797Polypropylene tubes
Erucamide338.3423Plastic bags, films
Solvent Adducts Sodium formate[M+Na]+Formic acid in mobile phase
Potassium formate[M+K]+Formic acid in mobile phase
Polymers Polyethylene glycol (PEG)Varies (repeating unit of 44.0262)Detergents, cosmetics, lab environment
Polydimethylsiloxane (PDMS)Varies (repeating unit of 74.0188)Silicone tubing, septa, grease

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Minimizing Contamination

This protocol outlines a procedure for extracting long-chain acyl-CoAs from biological samples with minimal contamination.

G cluster_0 Sample Preparation Workflow A 1. Sample Homogenization - Use glass homogenizer on ice. - Add antioxidant (e.g., BHT). B 2. Liquid-Liquid Extraction - Use high-purity solvents (e.g., chloroform/methanol). - Vortex in glass tubes. A->B C 3. Phase Separation - Centrifuge at 4°C. - Collect the organic layer using a glass pipette. B->C D 4. Drying and Reconstitution - Dry under a gentle stream of nitrogen. - Reconstitute in appropriate solvent (e.g., isopropanol). C->D E 5. Analysis - Transfer to a glass autosampler vial. - Analyze by LC-MS. D->E

Caption: Experimental workflow for minimizing contamination.

Signaling Pathway

Docosatrienoyl-CoA, as a long-chain acyl-CoA, is a key intermediate in fatty acid metabolism. The activation of fatty acids to their CoA esters is a critical step for their participation in various metabolic and signaling pathways.[1][7][8] The diagram below illustrates the general pathway of fatty acid activation and its entry into mitochondrial beta-oxidation.

G cluster_0 Fatty Acid Activation and Beta-Oxidation FattyAcid Docosatrienoic Acid (in Cytosol) AcylCoA Docosatrienoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase (ATP -> AMP + PPi) AcylCarnitine Docosatrienoyl-carnitine AcylCoA->AcylCarnitine CPT1 MitoAcylCoA Docosatrienoyl-CoA (in Mitochondria) AcylCarnitine->MitoAcylCoA CAT BetaOxidation Beta-Oxidation MitoAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Generalized pathway of fatty acid activation and mitochondrial beta-oxidation.

References

Optimizing collision energy for MS/MS fragmentation of 3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS fragmentation of acyl-CoA molecules, with a focus on long-chain species such as 3-oxodocosatrienoyl-CoA.

Troubleshooting Guide: Poor MS/MS Fragmentation of 3-oxodocosatrienoyl-CoA

This guide addresses common issues encountered during the optimization of collision energy for the MS/MS analysis of 3-oxodocosatrienoyl-CoA and other long-chain acyl-CoAs.

Q1: I am not observing the expected fragment ions for my long-chain acyl-CoA. What are the common causes and how can I troubleshoot this?

A1: Low or absent fragment ion intensity can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Suboptimal Collision Energy (CE): The applied collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into very small, uninformative ions. A systematic optimization of the CE is crucial.

  • Sample Degradation: Acyl-CoAs are known to be unstable and can degrade via hydrolysis, especially in non-acidic aqueous solutions.[1][2] Ensure samples are handled quickly, kept on ice, and stored at -80°C.[3] Repeated freeze-thaw cycles should be avoided.[3]

  • Inefficient Ionization: The ionization efficiency of long-chain acyl-CoAs can be influenced by the mobile phase composition. For positive mode analysis, which is common for acyl-CoAs, ensure the mobile phase promotes efficient protonation.[4]

  • Incorrect Precursor Ion Selection: Verify that the mass spectrometer is isolating the correct m/z for the protonated molecule of 3-oxodocosatrienoyl-CoA.

Q2: My signal intensity for the precursor ion is low. What can I do to improve it?

A2: A weak precursor ion signal will invariably lead to poor fragmentation spectra. Consider the following:

  • Sample Preparation: The extraction method is critical for good recovery of long-chain acyl-CoAs.[3] Methods involving homogenization in an acidic buffer followed by organic solvent extraction are common.[3] Solid-phase extraction (SPE) can also be used to purify and concentrate the sample.[3]

  • LC Conditions: Optimize the liquid chromatography method to ensure good peak shape and minimize co-elution with matrix components that can cause ion suppression.

  • Instrument Parameters: Tune the mass spectrometer's source parameters, such as desolvation temperature and gas flows, to maximize the signal for your analyte.[1]

Q3: I am seeing a wide variety of fragment ions, but not the specific ones I need for quantification. How can I improve the specificity of my fragmentation?

A3: Achieving specific and reproducible fragmentation is key for reliable quantification.

  • Collision Energy Ramp: Instead of using a single collision energy value, consider using a stepped or ramped collision energy. This can help in identifying the optimal energy for producing the desired fragment ions.

  • Fragmentation Method: While Collision-Induced Dissociation (CID) is common, other fragmentation techniques like Higher-energy Collisional Dissociation (HCD) might provide different fragmentation patterns that could be more specific.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions I should look for when analyzing 3-oxodocosatrienoyl-CoA in positive ion mode?

A1: For acyl-CoAs in positive electrospray ionization-MS/MS, there are well-characterized fragmentation patterns.[5] The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5][6][7] Another characteristic fragment corresponds to the CoA moiety itself at m/z 428.[4][5] For 3-oxodocosatrienoyl-CoA, you would expect to see a product ion resulting from the neutral loss of 507 from the precursor ion.

Q2: How does the chain length and unsaturation of the acyl group affect the optimal collision energy?

A2: Generally, as the mass of a precursor ion increases, the collision energy required to induce fragmentation also increases.[8] Therefore, a long-chain acyl-CoA like 3-oxodocosatrienoyl-CoA will likely require a higher collision energy than a short-chain acyl-CoA. The presence of double bonds can also influence fragmentation, but the primary determinant for collision energy is often the mass-to-charge ratio of the precursor.

Q3: What is a good starting point for optimizing collision energy for a novel long-chain acyl-CoA?

A3: A good starting point is to use the default collision energy equation provided by the instrument manufacturer if available.[9][10] From there, you can perform a collision energy optimization experiment by systematically varying the CE in small increments (e.g., 2-5 eV) and monitoring the intensity of the key fragment ions.[9]

Data Presentation

Table 1: Common Fragment Ions of Acyl-CoAs in Positive Ion Mode MS/MS

Precursor IonFragmentation EventProduct Ion (m/z)Reference
[M+H]⁺Neutral Loss of 3'-phosphoadenosine 5'-diphosphate[M+H - 507]⁺[5][6][7]
[M+H]⁺Fragmentation of the CoA moiety428[4][5]

Experimental Protocols

Protocol 1: Optimization of Collision Energy for 3-oxodocosatrienoyl-CoA

This protocol outlines a general procedure for optimizing the collision energy for the analysis of a specific long-chain acyl-CoA using a triple quadrupole or Q-TOF mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of 3-oxodocosatrienoyl-CoA at a known concentration (e.g., 1 µg/mL) in a suitable solvent, such as 50% acetonitrile (B52724) with 0.1% formic acid.[11]

2. Instrument Setup:

  • Set up the mass spectrometer for direct infusion of the standard solution at a constant flow rate.
  • Operate the mass spectrometer in positive ion mode.
  • Tune the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the precursor ion ([M+H]⁺) for 3-oxodocosatrienoyl-CoA.

3. Collision Energy Optimization Experiment:

  • Select the precursor ion of 3-oxodocosatrienoyl-CoA in the first quadrupole (Q1).
  • Set up a series of experiments where the collision energy in the second quadrupole (Q2, the collision cell) is ramped over a range of values. A typical starting range for a long-chain acyl-CoA could be from 10 to 80 eV.
  • Acquire product ion scans for each collision energy value.

4. Data Analysis:

  • For each collision energy, record the intensity of the key product ions (e.g., [M+H - 507]⁺ and m/z 428).
  • Plot the intensity of each product ion as a function of the collision energy.
  • The optimal collision energy is the value that produces the highest intensity for the desired product ion(s).

Mandatory Visualization

Collision_Energy_Optimization_Workflow Workflow for Optimizing Collision Energy for a Long-Chain Acyl-CoA cluster_prep Sample & Instrument Setup cluster_exp Collision Energy Ramp Experiment cluster_analysis Data Analysis & Optimization A Prepare Standard Solution of 3-oxodocosatrienoyl-CoA B Direct Infusion into MS A->B C Tune Source Parameters for Maximum Precursor Ion Signal B->C D Isolate Precursor Ion ([M+H]+) C->D E Apply a Range of Collision Energies (e.g., 10-80 eV) D->E F Acquire Product Ion Spectra at Each CE Value E->F G Monitor Intensity of Key Fragment Ions (e.g., [M+H - 507]+, m/z 428) F->G H Plot Fragment Ion Intensity vs. Collision Energy G->H I Determine Optimal Collision Energy for Maximum Signal H->I

Caption: A logical workflow for the systematic optimization of collision energy.

References

Validation & Comparative

Comparative Guide to the Functional Validation of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA: CRISPR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of the function of bioactive lipids is critical for understanding disease pathways and developing targeted therapeutics. This guide provides a comparative analysis of using CRISPR-Cas9 for the functional validation of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA, a putative intermediate in fatty acid metabolism, against alternative methodologies. We present supporting data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their experimental needs.

Introduction to this compound

This compound is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is hypothesized to be an intermediate in the peroxisomal β-oxidation pathway of DHA. The products of this pathway are implicated in regulating lipid metabolism and inflammation, making the enzymes and intermediates involved potential targets for therapeutic intervention in metabolic and inflammatory diseases. Validating the specific function of this molecule is crucial to understanding its role in cellular signaling and pathology.

Comparison of Functional Validation Methodologies

The functional validation of a metabolite like this compound typically involves perturbing the enzymes responsible for its synthesis or degradation. The choice of method depends on the desired outcome, whether it's a permanent genetic knockout or a transient knockdown of enzyme expression.

FeatureCRISPR-Cas9RNA Interference (siRNA/shRNA)Chemical Inhibitors
Mechanism DNA-level editing via targeted double-strand breaks, leading to gene knockout through error-prone repair.Post-transcriptional gene silencing by degrading target mRNA.Direct binding to and inhibition of enzyme activity.
Effect Permanent and heritable gene knockout.Transient and non-heritable knockdown of gene expression.Reversible and dose-dependent inhibition of protein function.
Specificity High on-target specificity, but potential for off-target mutations.Can have significant off-target effects by silencing unintended mRNAs.Specificity varies widely; many inhibitors have off-target effects.
Efficiency Can achieve >90% knockout efficiency, resulting in a complete loss of function.Variable knockdown efficiency (typically 60-90%), leaving residual protein function.Efficiency is dependent on inhibitor potency (IC50) and cellular uptake.
Timescale Slower initial setup to generate stable knockout cell lines.Rapid, with effects seen within 24-72 hours.Immediate effects upon administration.
Use Case Ideal for creating stable disease models and definitively proving gene function.Suited for high-throughput screening and studying the effects of transient gene suppression.Useful for rapid pharmacological studies and target validation in vivo.

Performance Data: CRISPR vs. siRNA

The following table summarizes typical quantitative data from experiments targeting a fatty acid metabolizing enzyme, such as a hypothetical synthase for this compound.

ParameterCRISPR-Cas9 (Stable Knockout)siRNA (72h Transient)Control (Untreated)
Target mRNA Expression (%) 0%~15%100%
Target Protein Level (%) 0%~25%100%
Metabolite Level (Relative Units) < 1.035.2100.0
Off-Target Gene 1 Expression (%) ~100%~78%100%
Off-Target Gene 2 Expression (%) ~100%~85%100%

Visualizing the Pathways and Workflows

Diagrams created using Graphviz illustrate key processes for clarity.

G cluster_0 Peroxisomal β-Oxidation cluster_1 Signaling Output DHA Docosahexaenoic Acid (DHA) ACSL ACSL6 DHA->ACSL ATP to AMP DHA_CoA DHA-CoA ACSL->DHA_CoA ACOX1 ACOX1 DHA_CoA->ACOX1 FAD to FADH2 Intermediate This compound ACOX1->Intermediate MFP2 MFP2 Intermediate->MFP2 Thiolase Thiolase MFP2->Thiolase End_Products End Products (e.g., Acetyl-CoA) Thiolase->End_Products PPARa PPARα Activation End_Products->PPARa Inflammation Modulation of Inflammation PPARa->Inflammation

Caption: Hypothetical metabolic pathway for this compound.

G cluster_assays Functional Assays A 1. Design & Synthesize gRNA (Targeting synthase gene, e.g., ACOX1) B 2. Deliver Cas9 & gRNA to Cells (e.g., via lentivirus or RNP) A->B C 3. Isolate Single-Cell Clones B->C D 4. Validate Knockout (Sequencing, Western Blot) C->D E 5. Functional Assays D->E F Metabolomics (LC-MS) (Measure metabolite levels) E->F G Transcriptomics (RNA-seq) (Assess pathway changes) E->G H Phenotypic Assays (e.g., inflammation assay) E->H

Caption: Experimental workflow for CRISPR-Cas9 based functional validation.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Enzyme (e.g., ACOX1)
  • gRNA Design and Cloning:

    • Design two to three unique 20-bp guide RNAs (gRNAs) targeting an early exon of the ACOX1 gene using a validated online tool.

    • Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).

  • Cell Transfection:

    • Culture HEK293T or a relevant cell line to 70-80% confluency.

    • Transfect the cells with the Cas9-gRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

    • After 7-10 days, dilute the surviving cells to a density of 0.5 cells/100 µL and plate into 96-well plates to isolate single-cell clones.

  • Validation of Knockout:

    • Genomic DNA: Extract genomic DNA from expanded clones. Amplify the target region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing.

    • Protein Expression: Confirm the absence of the target protein by Western blot analysis using a validated antibody.

  • Metabolite Analysis:

    • Culture the validated knockout and wild-type control cells under identical conditions.

    • Harvest cells, perform a lipid extraction, and analyze the levels of this compound and related metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: siRNA-Mediated Knockdown of Target Enzyme
  • siRNA Preparation:

    • Obtain three to four pre-designed and validated siRNAs targeting the ACOX1 mRNA, along with a non-targeting control siRNA.

    • Resuspend siRNAs to a stock concentration of 20 µM.

  • Cell Transfection:

    • Plate cells one day before transfection to achieve 50-60% confluency on the day of the experiment.

    • Prepare siRNA-lipid complexes using a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.

    • Add the complexes to the cells to a final siRNA concentration of 10-20 nM.

  • Validation of Knockdown:

    • Harvest cells 48-72 hours post-transfection.

    • mRNA Expression: Isolate RNA, perform reverse transcription, and quantify the target mRNA levels using quantitative PCR (qPCR). Normalize to a housekeeping gene.

    • Protein Expression: Perform Western blot analysis to confirm the reduction in target protein levels.

  • Metabolite Analysis:

    • At the time of peak knockdown (typically 72 hours), harvest cells for lipid extraction and LC-MS analysis as described in the CRISPR protocol.

Conclusion

For definitively establishing the function of this compound and its synthesizing enzymes, CRISPR-Cas9 is the superior method. It provides a complete and permanent loss of function, creating a clean system for downstream phenotypic and metabolomic analysis. While RNAi is faster and suitable for high-throughput screens, its incomplete knockdown and potential for off-target effects can complicate data interpretation. Chemical inhibitors offer a rapid pharmacological tool but are often limited by specificity. The choice of method should be guided by the specific research question, with CRISPR providing the highest level of confidence for functional validation in basic research and the creation of robust disease models.

A Comparative Guide to the Biological Activity of 3-Oxoacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of different 3-oxoacyl-CoA isomers, supported by experimental data. 3-Oxoacyl-CoA is a critical intermediate in fatty acid metabolism, and understanding the nuances of its various isomers is essential for research in metabolic diseases, drug development, and cellular biology.

Introduction to 3-Oxoacyl-CoA Isomers

3-Oxoacyl-CoA is a class of thioester molecules that are central to the beta-oxidation of fatty acids. The biological activity of these molecules can vary significantly based on two primary isomeric forms:

  • Constitutional Isomers: These isomers differ in the length of their acyl chain. The enzymes of beta-oxidation exhibit distinct substrate specificities for short-chain, medium-chain, long-chain, and very-long-chain 3-oxoacyl-CoAs.

  • Stereoisomers: These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of atoms. The key stereocenter in the context of beta-oxidation is the hydroxyl group at the C3 position of the precursor, 3-hydroxyacyl-CoA, which exists as either L- or D-isomers.

This guide will compare the biological processing and activity of these different isomers.

Comparative Biological Activity: Acyl-Chain Length Isomers

The enzymes of mitochondrial and peroxisomal beta-oxidation demonstrate clear preferences for 3-oxoacyl-CoA molecules with different acyl chain lengths. This specificity is crucial for the orderly degradation of a wide range of fatty acids.

Data Presentation: Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) of key enzymes in beta-oxidation with respect to various 3-oxoacyl-CoA and related substrates of different chain lengths. Lower Km values indicate a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) with Substrates of Varying Chain Lengths

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Source
3-Hydroxybutyryl-CoAC425135[1]
3-Hydroxyoctanoyl-CoAC84.5185[1]
3-Hydroxypalmitoyl-CoAC164.2105[1]

Data from pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]

Table 2: Kinetic Parameters of Peroxisomal 3-Oxoacyl-CoA Thiolases with Substrates of Varying Chain Lengths

EnzymeSubstrate (3-Oxoacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)Source
Thiolase A3-Oxobutyryl-CoA (Acetoacetyl-CoA)C435120[2]
Thiolase A3-Oxooctanoyl-CoAC85150[2]
Thiolase A3-Oxopalmitoyl-CoAC16480[2]
SCP-2/Thiolase3-Oxooctanoyl-CoAC81030[2]
SCP-2/Thiolase3-Oxopalmitoyl-CoAC16645[2]

Data from purified rat liver peroxisomal thiolases.[2]

Comparative Biological Activity: Stereoisomers

While the canonical mitochondrial beta-oxidation pathway proceeds through the L-isomer of 3-hydroxyacyl-CoA, a distinct pathway exists in peroxisomes for the metabolism of D-3-hydroxyacyl-CoA.[3] This is particularly relevant for the degradation of unsaturated fatty acids with double bonds at even-numbered carbon atoms.

  • L-3-Hydroxyacyl-CoA: This isomer is the substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD) in the mitochondrial beta-oxidation spiral.[4]

  • D-3-Hydroxyacyl-CoA: This isomer is formed from 2-trans-enoyl-CoA by a D-specific 2-trans-enoyl-CoA hydratase (D-3-hydroxyacyl-CoA hydro-lyase) found in peroxisomes.[3] It is subsequently oxidized by a D-3-hydroxyacyl-CoA dehydrogenase.

The existence of a separate metabolic route for D-isomers highlights a stereospecificity in fatty acid oxidation that extends beyond the well-established mitochondrial pathway.

Signaling Pathways and Metabolic Fates

The primary metabolic fate of 3-oxoacyl-CoA is its cleavage by thiolase to produce acetyl-CoA and a shortened acyl-CoA. The acetyl-CoA then enters the citric acid cycle for energy production. However, acyl-CoA esters, including 3-oxoacyl-CoA, can also act as signaling molecules and allosteric regulators of various enzymes and transcription factors involved in lipid metabolism.

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of 3-oxoacyl-CoA in the mitochondrial fatty acid beta-oxidation pathway.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ²-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase L_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase Oxoacyl_CoA 3-Oxoacyl-CoA Thiolase Thiolase Oxoacyl_CoA->Thiolase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shortened_Acyl_CoA->Acyl_CoA_Dehydrogenase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Dehydrogenase->Enoyl_CoA FAD -> FADH₂ Enoyl_CoA_Hydratase->L_Hydroxyacyl_CoA H₂O L_3_Hydroxyacyl_CoA_Dehydrogenase->Oxoacyl_CoA NAD⁺ -> NADH Thiolase->Shortened_Acyl_CoA CoA-SH Thiolase->Acetyl_CoA

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of 3-oxoacyl-CoA isomer activity.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This coupled enzyme assay measures the activity of HAD by monitoring the reduction of NAD⁺ to NADH at 340 nm. The product, 3-oxoacyl-CoA, is continuously removed by the subsequent enzyme, 3-oxoacyl-CoA thiolase, to prevent product inhibition and drive the reaction forward.[1]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.4

  • NAD⁺ solution: 10 mM in water

  • Coenzyme A (CoA-SH) solution: 10 mM in water

  • 3-Oxoacyl-CoA thiolase (purified)

  • L-3-hydroxyacyl-CoA substrate of desired chain length (e.g., L-3-hydroxybutyryl-CoA, L-3-hydroxyoctanoyl-CoA, L-3-hydroxypalmitoyl-CoA)

  • Enzyme sample (e.g., purified HAD, mitochondrial extract)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Reaction Buffer

    • 50 µL NAD⁺ solution (final concentration: 0.5 mM)

    • 20 µL CoA-SH solution (final concentration: 0.2 mM)

    • Sufficient 3-oxoacyl-CoA thiolase to ensure it is not rate-limiting.

    • Enzyme sample.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the L-3-hydroxyacyl-CoA substrate solution.

  • Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • Enzyme activity is expressed as µmol of NADH formed per minute per mg of protein.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the kinetic parameters (Km and Vmax) of an enzyme.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffers Prepare Buffers and Reagents Mix_Reagents Mix Assay Components (Buffer, Cofactors, Enzyme) Prepare_Buffers->Mix_Reagents Prepare_Enzyme Prepare Enzyme Dilutions Prepare_Enzyme->Mix_Reagents Prepare_Substrate Prepare Substrate Serial Dilutions Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Mix_Reagents->Initiate_Reaction Measure_Activity Measure Reaction Rate (e.g., Spectrophotometry) Initiate_Reaction->Measure_Activity Plot_Data Plot Initial Velocity vs. Substrate Concentration Measure_Activity->Plot_Data Calculate_Kinetics Calculate Km and Vmax (e.g., Michaelis-Menten Fit) Plot_Data->Calculate_Kinetics

Caption: Experimental Workflow for Enzyme Kinetics.

Conclusion

The biological activity of 3-oxoacyl-CoA is highly dependent on its isomeric form. Enzymes involved in fatty acid metabolism exhibit distinct specificities for the acyl chain length of 3-oxoacyl-CoA, ensuring the efficient processing of a diverse range of fatty acids. Furthermore, the stereochemistry at the C3 position dictates the metabolic pathway, with L-isomers being processed in the canonical mitochondrial beta-oxidation pathway and D-isomers having a dedicated catabolic route within peroxisomes. A thorough understanding of these differences is paramount for researchers investigating metabolic regulation and for the development of therapeutic interventions targeting fatty acid oxidation.

References

A Comparative Guide to Metabolic Tracing of Docosatrienoyl-CoA: Stable Isotope Labeling and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of stable isotope labeling for the metabolic tracing of docosatrienoyl-CoA against other available methods. We present supporting experimental data, detailed protocols for key experiments, and visual representations of metabolic pathways and experimental workflows to aid in your research and development endeavors.

Introduction to Docosatrienoyl-CoA Metabolism

Docosatrienoyl-CoA is a very-long-chain fatty acyl-CoA that plays a role in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its functions and for the development of therapeutic interventions targeting its metabolic pathway. Docosatrienoyl-CoA is synthesized from shorter-chain fatty acid precursors through a series of elongation and desaturation reactions.

Comparison of Metabolic Tracing Methods

The selection of a tracing method for docosatrienoyl-CoA metabolism depends on the specific research question, available instrumentation, and safety considerations. Here, we compare the most common techniques.

Method Principle Advantages Disadvantages Quantitative Data Example (Hypothetical)
Stable Isotope Labeling A stable isotope-labeled precursor (e.g., ¹³C- or ²H-labeled α-linolenic acid) is introduced into the biological system. The incorporation of the isotope into docosatrienoyl-CoA and its downstream metabolites is traced using mass spectrometry.High specificity and sensitivity. Non-radioactive, making it safe for in vivo studies in humans. Provides detailed information on pathway dynamics and flux rates.[1][2][3]Requires sophisticated and expensive mass spectrometry equipment. Data analysis can be complex.Enrichment of ¹³C in docosatrienoyl-CoA: 15% at 24 hours post-infusion of ¹³C-α-linolenic acid.
Radioactive Labeling A radioactive isotope-labeled precursor (e.g., ¹⁴C- or ³H-labeled α-linolenic acid) is used. The radioactivity is traced in docosatrienoyl-CoA and its metabolites using scintillation counting or autoradiography.Very high sensitivity. Relatively lower initial instrument cost compared to mass spectrometers.Use of radioactive materials requires special handling, licensing, and disposal procedures. Cannot be used in human studies for research purposes. Provides less structural information than mass spectrometry.¹⁴C counts in the docosatrienoyl-CoA fraction: 50,000 cpm at 24 hours post-injection of ¹⁴C-α-linolenic acid.
Fluorescent Analogues A fatty acid analogue with a fluorescent tag is used as a precursor. The localization and transport of the fluorescently labeled docosatrienoyl-CoA can be visualized using fluorescence microscopy.Allows for real-time imaging of lipid trafficking and localization within cells and tissues.The fluorescent tag can alter the metabolism and biological activity of the fatty acid. Quantification can be challenging and less precise than isotope-based methods.Fluorescence intensity in lipid droplets: 2-fold increase at 12 hours post-incubation with a fluorescent fatty acid analogue.
Inhibitor-Based Studies Specific inhibitors of enzymes in the docosatrienoyl-CoA metabolic pathway are used to block its synthesis or degradation. The resulting changes in the levels of docosatrienoyl-CoA and its precursors/products are measured.Can help to identify key enzymes and control points in the pathway. Does not require labeled precursors.Inhibitors can have off-target effects, leading to misinterpretation of results. Provides indirect information about metabolic flux.Accumulation of docosatrienoyl-CoA: 3-fold increase after 24-hour treatment with an elongase inhibitor.

Experimental Protocols

Stable Isotope Labeling Protocol for Tracing Docosatrienoyl-CoA Metabolism in Cultured Cells

This protocol outlines a general procedure for tracing the metabolism of docosatrienoyl-CoA using a stable isotope-labeled precursor in a cell culture system.

1. Cell Culture and Labeling:

  • Culture the cells of interest (e.g., hepatocytes, adipocytes) to 70-80% confluency in standard growth medium.

  • Prepare the labeling medium by supplementing the growth medium with a known concentration of a stable isotope-labeled precursor, such as [U-¹³C]-α-linolenic acid, complexed to fatty acid-free bovine serum albumin (BSA). A typical concentration is 10-50 µM.

  • Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

  • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the label.

2. Metabolite Extraction:

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding a cold solvent mixture, such as methanol:acetonitrile (B52724):water (2:2:1, v/v/v).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

  • The extracted metabolites can be further processed for the analysis of fatty acyl-CoAs. This may involve solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • Dry the final extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

4. LC-MS/MS Analysis:

  • Analyze the samples using a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a C18 reversed-phase column for the separation of docosatrienoyl-CoA.

  • The mass spectrometer should be operated in a positive ion mode, using multiple reaction monitoring (MRM) to specifically detect and quantify both the unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) forms of docosatrienoyl-CoA.[4] The precursor-to-product ion transitions for docosatrienoyl-CoA would need to be determined empirically.

5. Data Analysis:

  • Calculate the isotopic enrichment of docosatrienoyl-CoA by determining the ratio of the labeled to the total (labeled + unlabeled) species.

  • Plot the isotopic enrichment over time to determine the rate of synthesis of docosatrienoyl-CoA from the labeled precursor.

Visualizing Metabolic Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams were generated using the DOT language.

Docosatrienoyl_CoA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Metabolism Alpha-Linolenic_Acid α-Linolenic Acid (18:3, n-3) Eicosatrienoic_Acid Eicosatrienoic Acid (20:3, n-3) Alpha-Linolenic_Acid->Eicosatrienoic_Acid Elongase (ELOVL) Docosatrienoic_Acid Docosatrienoic Acid (22:3, n-3) Eicosatrienoic_Acid->Docosatrienoic_Acid Elongase (ELOVL) Docosatrienoyl_CoA Docosatrienoyl-CoA Docosatrienoic_Acid->Docosatrienoyl_CoA Acyl-CoA Synthetase Lipid_Synthesis Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Docosatrienoyl_CoA->Lipid_Synthesis Beta_Oxidation β-Oxidation (Energy Production) Docosatrienoyl_CoA->Beta_Oxidation

Caption: Biosynthetic pathway of docosatrienoyl-CoA.

Stable_Isotope_Tracing_Workflow Start Start: Cell Culture Labeling Incubate with ¹³C-labeled Precursor Start->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopic Enrichment Calculation Analysis->Data_Processing End End: Metabolic Flux Analysis Data_Processing->End

Caption: Experimental workflow for stable isotope tracing.

Conclusion

Stable isotope labeling coupled with mass spectrometry stands out as the premier method for the detailed and quantitative analysis of docosatrienoyl-CoA metabolism. Its safety profile for in vivo studies and the richness of the data it provides make it an invaluable tool for researchers in both academic and industrial settings. While other methods have their specific applications, they often lack the quantitative power and specificity of stable isotope tracing. The protocols and pathways detailed in this guide offer a solid foundation for initiating studies into the metabolic fate of docosatrienoyl-CoA.

References

A Researcher's Guide to Knockout Mouse Models of Very-Long-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key knockout (KO) mouse models used to study the metabolism of very-long-chain fatty acids (VLCFAs). This document summarizes critical phenotypic data, offers detailed experimental protocols for characterization, and visualizes the underlying metabolic pathways and experimental workflows.

Very-long-chain fatty acids are fatty acids with 22 or more carbons. Their metabolism, primarily occurring within peroxisomes, is critical for the normal function of numerous tissues, particularly the nervous system, skin, and adrenal glands. Genetic defects in the proteins responsible for VLCFA transport and breakdown lead to severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD). Knockout mouse models are indispensable tools for dissecting the molecular mechanisms of these diseases and for testing novel therapeutic strategies.

This guide focuses on a comparative analysis of mouse models with targeted deletions in key genes of VLCFA metabolism, including Abcd1, Abcd2, and Elovl1.

Comparative Analysis of Key Knockout Mouse Models

The selection of an appropriate mouse model is contingent on the specific research question. The following tables summarize the key biochemical and phenotypic characteristics of the most widely used KO models for VLCFA metabolism.

Table 1: Comparison of VLCFA Levels in Key Knockout Mouse Tissues

This table presents the fold-increase of C26:0, a key VLCFA biomarker, in various tissues of different KO mouse models compared to wild-type (WT) controls.

Gene KnockoutBrainSpinal CordAdrenal GlandPeritoneal MacrophagesReference
Abcd1 KO ~5-fold increase~6-fold increase~2- to 4-fold increase~2-fold increase[1][2][3]
Abcd2 KO No significant changeNo significant changeNo significant changeNo significant change[2]
Abcd1/Abcd2 DKO Not specified, but accelerated neurological phenotypeNot specified, but accelerated neurological phenotypeNot specified~12-fold increase (vs. WT)[3][4]

Note: DKO refers to Double Knockout mice.

Table 2: Phenotypic and Metabolic Comparison of Knockout Mouse Models

This table outlines the major physiological consequences and metabolic alterations observed in each model.

Gene KnockoutKey PhenotypePeroxisomal β-Oxidation (C26:0)Key ApplicationReference
Abcd1 KO Late-onset axonopathy, locomotor impairment; no spontaneous cerebral demyelination.Reduced to ~62% of WT in macrophages.Modeling adrenomyeloneuropathy (AMN) form of X-ALD.[2][5]
Abcd2 KO Generally normal phenotype.Not significantly compromised.Studying the compensatory role of ABCD2.[2]
Abcd1/Abcd2 DKO Earlier onset and more severe neurological phenotype than Abcd1 KO.Reduced to ~29% of WT in macrophages.Investigating the functional overlap of ABCD1 and ABCD2; more severe disease model.[2][3]
Elovl1 KO Neonatal lethality due to severe skin barrier defects; decreased levels of ceramides (B1148491) with ≥C26 fatty acids in the epidermis.Not applicable (impaired synthesis, not degradation).Studying the role of VLCFA in skin barrier formation.[6][7]

Visualizing VLCFA Metabolism and Experimental Design

Understanding the pathways and experimental processes is crucial for contextualizing the data from these models.

VLCFA Metabolic Pathway

The following diagram illustrates the central pathways of VLCFA synthesis and degradation, highlighting the roles of the proteins discussed.

VLCFA_Metabolism cluster_synthesis Elongation (ER) cluster_peroxisome Peroxisomal β-Oxidation LCFA Long-Chain Fatty Acyl-CoA (e.g., C18-CoA) ELOVL1 ELOVL1 LCFA->ELOVL1 VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (C22-C26-CoA) ELOVL1->VLCFA_CoA Elongation KO_Elovl1 Elovl1 KO: Blocks VLCFA Synthesis ELOVL1->KO_Elovl1 ABCD1 ABCD1 VLCFA_CoA->ABCD1 Cytosol to Peroxisome Beta_Ox β-Oxidation Enzymes ABCD1->Beta_Ox Transport KO_Abcd1 Abcd1 KO: Impairs VLCFA Transport -> Accumulation ABCD1->KO_Abcd1 Acetyl_CoA Acetyl-CoA + Chain-shortened Acyl-CoA Beta_Ox->Acetyl_CoA Degradation

Caption: Simplified pathway of VLCFA elongation and peroxisomal β-oxidation.

Experimental Workflow for Mouse Model Analysis

This diagram outlines a typical workflow for the characterization of knockout mouse models in VLCFA metabolism research.

Experimental_Workflow cluster_animal Animal Handling & Phenotyping cluster_sample Sample Collection & Processing cluster_analysis Biochemical Analysis cluster_interpretation Data Interpretation Breeding 1. Breeding & Genotyping (WT, KO, Het) Phenotyping 2. Phenotypic Assessment (e.g., Motor function, body weight) Breeding->Phenotyping Collection 3. Tissue/Plasma Collection (Brain, Spinal Cord, Adrenals, etc.) Phenotyping->Collection Extraction 4. Lipid Extraction Collection->Extraction Quantification 5. VLCFA Quantification (GC-MS) Extraction->Quantification BetaOx 6. β-Oxidation Assay (Fibroblasts/Tissue) Extraction->BetaOx Data 7. Data Analysis & Interpretation Quantification->Data BetaOx->Data

Caption: Standard workflow for analyzing VLCFA metabolism in KO mice.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.

Protocol 1: VLCFA Quantification in Mouse Tissues by GC-MS

This protocol is adapted from established methods for analyzing VLCFA levels in plasma and tissues.[8][9]

1. Sample Preparation & Hydrolysis:

  • Homogenize 10-20 mg of mouse tissue or use 50-100 µL of plasma.

  • Add a deuterated internal standard mixture (e.g., D4-C26:0) for accurate quantification.

  • Perform acid/base hydrolysis to release fatty acids from complex lipids. This typically involves incubation with a strong acid (like HCl in methanol) followed by a strong base (like KOH).

2. Extraction:

  • Extract the fatty acids from the hydrolyzed mixture using an organic solvent, such as hexane.

  • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the upper organic layer containing the fatty acids. Repeat the extraction for complete recovery.

3. Derivatization:

  • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • To make the fatty acids volatile for gas chromatography, convert them to fatty acid methyl esters (FAMEs). This is commonly done by adding a derivatization agent like BF3-methanol or by using acidic methanol (B129727) and heating.

4. GC-MS Analysis:

  • Re-dissolve the dried FAMEs in a small volume of hexane.

  • Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a polar column) to separate the FAMEs based on chain length and saturation.

  • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.

5. Data Analysis:

  • Identify peaks based on their retention times compared to known standards.

  • Quantify the amount of each VLCFA by comparing its peak area to the peak area of the corresponding deuterated internal standard.

  • Often, ratios such as C24:0/C22:0 and C26:0/C22:0 are calculated to normalize the data and improve diagnostic accuracy.[8]

Protocol 2: Peroxisomal β-Oxidation Assay in Mouse Fibroblasts

This assay measures the capacity of cells to degrade VLCFAs, typically using a radiolabeled substrate.[10][11]

1. Cell Culture:

  • Culture primary fibroblasts isolated from mouse ear notches or tail tips in standard DMEM supplemented with 10% FBS and antibiotics.

  • Plate cells in 12-well or 24-well plates and grow until confluent.

2. Preparation of Radiolabeled Substrate:

  • Use a 14C- or 3H-labeled VLCFA, such as [1-14C]C26:0.

  • Complex the radiolabeled fatty acid to fatty-acid-free bovine serum albumin (BSA) in the culture medium to ensure its solubility and cellular uptake.

3. Incubation:

  • Wash the fibroblast monolayers with phosphate-buffered saline (PBS).

  • Replace the standard medium with the medium containing the radiolabeled VLCFA-BSA complex.

  • Incubate the cells at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells will take up the fatty acid and metabolize it via β-oxidation.

4. Measurement of β-Oxidation Products:

  • The β-oxidation of [1-14C]-labeled fatty acids produces radiolabeled acetyl-CoA, which is further metabolized. The complete oxidation process generates 14CO2, while incomplete oxidation results in acid-soluble metabolites (ASMs).

  • To measure oxidation, stop the reaction and separate the aqueous phase (containing ASMs) from the lipid phase (containing the unused substrate).

  • Quantify the radioactivity in the aqueous phase using a scintillation counter. This value represents the rate of β-oxidation.

5. Normalization:

  • After the assay, lyse the cells and measure the total protein content in each well (e.g., using a BCA assay).

  • Normalize the β-oxidation rate to the protein concentration to account for differences in cell number. The results are typically expressed as pmol or nmol of fatty acid oxidized per hour per mg of protein.

References

A Comparative Guide to the Cross-Species Analysis of the (13Z,16Z,19Z)-3-Oxodocosatrienoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathway involving the intermediate (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA, a key molecule in the beta-oxidation of docosahexaenoic acid (DHA, C22:6n-3). This document outlines the pathway's variations across different species, focusing on key enzymatic differences, and provides detailed experimental protocols for its investigation.

Introduction to the this compound Pathway

This compound is a transient intermediate formed during the peroxisomal beta-oxidation of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for various physiological functions. The breakdown of DHA is a critical process for maintaining lipid homeostasis and producing energy. This pathway exhibits significant variations across different species, particularly in the subcellular localization of the enzymatic machinery and the substrate specificities of the involved enzymes. Understanding these differences is paramount for translational research and the development of therapeutic strategies targeting fatty acid metabolism.

Cross-Species Comparison of the Pathway

The beta-oxidation of DHA, and by extension the metabolism of this compound, primarily occurs in peroxisomes, with subsequent processing of shorter-chain fatty acids potentially occurring in mitochondria.[1] Key differences in this process between mammals (e.g., humans, mice) and lower eukaryotes (e.g., yeast) are summarized below.

Key Enzymes and Their Subcellular Localization

The core enzymatic steps for the beta-oxidation of polyunsaturated fatty acids are conserved across species, involving an acyl-CoA oxidase (ACOX), a multifunctional enzyme (MFE), and a 3-ketoacyl-CoA thiolase. However, the specific isoforms, their substrate preferences, and their regulation can differ significantly.

Table 1: Comparison of Key Enzymes in DHA Beta-Oxidation Across Species

Enzyme/ProteinHumanMouseSaccharomyces cerevisiae (Yeast)Key Differences
Acyl-CoA Oxidase (ACOX) ACOX1 (Peroxisomal)Acox1 (Peroxisomal)Pox1 (Peroxisomal)Mammalian ACOX1 has a preference for very-long-chain fatty acids, while yeast Pox1 has a broader substrate specificity.[2][3]
Multifunctional Enzyme (MFE) MFE-2 (Peroxisomal)Mfe-2 (Peroxisomal)Fox2 (Peroxisomal)Mammalian MFE-2 possesses hydratase and dehydrogenase activities. Yeast Fox2 also has both activities.[2]
3-Ketoacyl-CoA Thiolase ACAA1 (Peroxisomal), SCPx (Peroxisomal)Acaa1 (Peroxisomal), Scpx (Peroxisomal)Pot1 (Fox3) (Peroxisomal)Mammals have multiple peroxisomal thiolases with differing substrate specificities. Yeast has a single primary peroxisomal thiolase.[4][5]
Carnitine Palmitoyltransferase 1 (CPT1) CPT1A (Mitochondrial)Cpt1a (Mitochondrial)Not directly involved in peroxisomal importCPT1 is crucial for the entry of long-chain fatty acids into mitochondria in mammals for further oxidation. Yeast primarily relies on peroxisomal degradation.
Sterol Carrier Protein 2 (SCP2) SCP2/SCPx (Peroxisomal)Scp2/Scpx (Peroxisomal)Not a primary componentSCPx in mammals has thiolase activity and is involved in the oxidation of branched-chain fatty acids.[6]
Quantitative Comparison of Enzyme Expression

Direct comparative kinetic data for the enzymes acting on this compound is scarce in the literature. However, insights can be gained from the relative abundance of the key enzymes in different species and tissues.

Table 2: Relative Abundance of Key Beta-Oxidation Enzymes

SpeciesTissueACOX1/Acox1 AbundanceCPT1A/Cpt1a AbundanceSCP2/Scp2 AbundanceData Source
Human LiverHighHighModerateThe Human Protein Atlas[7][8]
Mouse LiverHighHighHighPaxDb[6]
Yeast (S. cerevisiae) Oleate-grown cellsVery HighN/AN/A[9]

Note: Abundance is a qualitative summary based on available proteomics and gene expression data. Direct quantitative comparisons across species from a single study are limited.

Signaling Pathways and Experimental Workflows

Peroxisomal Beta-Oxidation of Docosahexaenoic Acid (DHA)

The following diagram illustrates the key steps in the peroxisomal beta-oxidation of DHA, leading to the formation of this compound and its subsequent cleavage.

DHA_Beta_Oxidation cluster_peroxisome Peroxisome DHA_CoA Docosahexaenoyl-CoA (C22:6) Enoyl_CoA (13Z,16Z,19Z)-Docosatrienoyl-CoA DHA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxy-(13Z,16Z,19Z)-docosatrienoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFE-2 (Hydratase) Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA MFE-2 (Dehydrogenase) Products Acetyl-CoA + Eicosapentaenoyl-CoA (C20:5) Oxoacyl_CoA->Products Thiolase (ACAA1/SCPx) Experimental_Workflow cluster_sample Sample Preparation cluster_fractionation Subcellular Fractionation cluster_assays Biochemical Assays cluster_analysis Data Analysis Human_cells Human Cell Lines Isolation Isolate Peroxisomes & Mitochondria Human_cells->Isolation Mouse_tissue Mouse Liver Tissue Mouse_tissue->Isolation Yeast_cells Yeast Cultures Yeast_cells->Isolation FAO_assay Fatty Acid Oxidation Assay Isolation->FAO_assay Enzyme_kinetics Enzyme Kinetic Analysis Isolation->Enzyme_kinetics Metabolite_quant LC-MS/MS Quantification of Acyl-CoAs Isolation->Metabolite_quant Comparison Comparative Analysis of Pathway Activity & Kinetics FAO_assay->Comparison Enzyme_kinetics->Comparison Metabolite_quant->Comparison

References

Correlating (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA levels with disease phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount in understanding disease pathology and developing effective therapeutics for peroxisomal disorders. This guide provides a comparative analysis of established and potential biomarkers for these complex conditions, with a focus on the correlation between their levels and disease phenotypes.

Peroxisomal disorders, such as Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), are characterized by defects in peroxisome biogenesis or the function of single peroxisomal enzymes. A primary consequence of these defects is the impaired beta-oxidation of fatty acids, leading to the accumulation of specific metabolites that serve as crucial biomarkers for diagnosis and disease monitoring.

Established Biomarkers: A Quantitative Comparison

The gold standard for the biochemical diagnosis of peroxisomal disorders has traditionally relied on the measurement of very-long-chain saturated fatty acids (VLCFAs). More recently, C26:0-lysophosphatidylcholine (C26:0-LPC) has emerged as a highly sensitive and specific biomarker.

BiomarkerDisease Phenotype AssociationFold Increase (Patient vs. Control)Diagnostic SensitivityDiagnostic Specificity
C26:0 Very-Long-Chain Fatty Acid (VLCFA) Elevated in ZSD, X-ALD, and other peroxisomal beta-oxidation defects. Levels can correlate with disease severity in ZSD.[1]Variable, can be significantly elevated.Good, but false negatives can occur in some female carriers of X-ALD.High
C24:0/C22:0 and C26:0/C22:0 Ratios Increased ratios are indicative of impaired VLCFA beta-oxidation in ZSD and X-ALD.Consistently elevated in affected individuals.HighHigh
C26:0-Lysophosphatidylcholine (C26:0-LPC) Elevated in ZSD and X-ALD, including female carriers with normal VLCFA levels.[2][3]Significant elevation.Superior to VLCFA analysis alone.[2][3]High

Potential Biomarkers: The Role of Polyunsaturated Acyl-CoA Intermediates

Recent research has indicated that in addition to saturated VLCFAs, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) also accumulate in patient-derived cells, such as fibroblasts from individuals with ZSD and acyl-CoA oxidase 1 (ACOX1) deficiency.[2] This suggests that intermediates in the beta-oxidation of these fatty acids, including (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA, may also accumulate and contribute to disease pathology.

While direct quantitative data correlating this compound levels with specific disease phenotypes is not yet established in the literature, its position as a key intermediate in the breakdown of docosatrienoic acid makes it a molecule of significant interest. Its accumulation would be a direct consequence of enzymatic defects in the peroxisomal beta-oxidation pathway.

Experimental Protocols

Accurate quantification of these biomarkers is essential for their clinical and research utility. Below are outlines of the standard methodologies.

Quantification of Very-Long-Chain Fatty Acids (VLCFAs)

This protocol is based on gas chromatography-mass spectrometry (GC-MS), the traditional method for VLCFA analysis.

  • Sample Preparation:

    • Lipid extraction from plasma or cultured fibroblasts using a chloroform/methanol mixture.

    • Hydrolysis of the lipid extract to release free fatty acids.

    • Derivatization of fatty acids to form fatty acid methyl esters (FAMEs) using an agent such as boron trifluoride-methanol.

  • GC-MS Analysis:

    • Injection of the FAMEs into a gas chromatograph for separation based on their boiling points and polarity.

    • Detection and quantification by a mass spectrometer, which identifies the molecules based on their mass-to-charge ratio.

  • Data Analysis:

    • Quantification of C22:0, C24:0, and C26:0 fatty acids by comparison to internal standards.

    • Calculation of the C24:0/C22:0 and C26:0/C22:0 ratios.

Quantification of C26:0-Lysophosphatidylcholine (C26:0-LPC)

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

  • Sample Preparation:

    • Extraction of lipids from dried blood spots or plasma using an organic solvent, typically containing an internal standard (e.g., deuterated C26:0-LPC).

  • LC-MS/MS Analysis:

    • Separation of the lipid extract using liquid chromatography, often with a reversed-phase column.

    • Ionization of the analytes using electrospray ionization (ESI).

    • Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of C26:0-LPC and its internal standard.

  • Data Analysis:

    • Calculation of the C26:0-LPC concentration based on the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

Proposed Protocol for this compound Quantification

This hypothetical protocol is based on established methods for the analysis of other acyl-CoA species using LC-MS/MS.[4][5][6][7]

  • Sample Preparation:

    • Homogenization of cultured cells or tissues in a suitable buffer.

    • Solid-phase extraction (SPE) to isolate the acyl-CoA fraction from the homogenate.

    • Inclusion of an appropriate internal standard (e.g., an odd-chain or stable isotope-labeled acyl-CoA).

  • LC-MS/MS Analysis:

    • Separation of the acyl-CoA extract using reversed-phase liquid chromatography with a gradient elution.

    • Ionization using positive-ion electrospray ionization (ESI+).

    • Detection by tandem mass spectrometry, monitoring for the specific precursor-to-product ion transition for this compound.

  • Data Analysis:

    • Quantification based on a calibration curve generated with a synthetic standard of this compound.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical approaches for these biomarkers, the following diagrams are provided.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLC-PUFA-CoA Very-Long-Chain Polyunsaturated Fatty Acyl-CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) VLC-PUFA-CoA->ACOX1 Step 1 Enoyl-CoA Trans-2,3-enoyl-CoA ACOX1->Enoyl-CoA DBP_Hydratase D-Bifunctional Protein (Hydratase activity) Enoyl-CoA->DBP_Hydratase Step 2 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA DBP_Hydratase->3-Hydroxyacyl-CoA DBP_Dehydrogenase D-Bifunctional Protein (Dehydrogenase activity) 3-Hydroxyacyl-CoA->DBP_Dehydrogenase Step 3 3-Oxoacyl-CoA This compound DBP_Dehydrogenase->3-Oxoacyl-CoA Thiolase Peroxisomal Thiolase 3-Oxoacyl-CoA->Thiolase Step 4 Shortened_Acyl-CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Disease_Block Enzyme Deficiency (e.g., ACOX1, DBP) Disease_Block->3-Oxoacyl-CoA Accumulation Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation Patient_Sample Patient Sample (Plasma, Fibroblasts, Dried Blood Spot) Lipid_Extraction Lipid Extraction & Derivatization (for VLCFA) or Acyl-CoA Isolation Patient_Sample->Lipid_Extraction GC_MS GC-MS Analysis (for VLCFA) Lipid_Extraction->GC_MS LC_MSMS LC-MS/MS Analysis (for C26:0-LPC and Acyl-CoAs) Lipid_Extraction->LC_MSMS Quantification Biomarker Quantification GC_MS->Quantification LC_MSMS->Quantification Correlation Correlation with Disease Phenotype Quantification->Correlation

References

In Silico Modeling of 3-Oxodocosatrienoyl-CoA Interactions with Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico modeling of 3-oxodocosatrienoyl-CoA interactions with key metabolic enzymes. While direct experimental and computational data for 3-oxodocosatrienoyl-CoA is limited in publicly available literature, this document extrapolates from studies on structurally similar long-chain fatty acyl-CoAs to provide a predictive framework for its enzymatic interactions. The guide summarizes relevant quantitative data from analogous compounds, details established experimental protocols for validation, and visualizes key metabolic pathways and experimental workflows.

Introduction to 3-Oxodocosatrienoyl-CoA and In Silico Modeling

3-Oxodocosatrienoyl-CoA is a long-chain fatty acyl-CoA molecule likely involved in fatty acid metabolism. Its precise biological roles and enzymatic interactions are still under investigation. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful computational tools for predicting and analyzing the interactions between ligands like 3-oxodocosatrienoyl-CoA and their enzyme targets.[1][2][3] These methods can provide valuable insights into binding affinities, conformational changes, and the thermodynamics of these interactions, thereby guiding further experimental studies and drug discovery efforts.[4]

Potential Enzyme Interactions

Based on the metabolism of other long-chain fatty acyl-CoAs, 3-oxodocosatrienoyl-CoA is predicted to interact with several classes of enzymes involved in fatty acid synthesis, degradation, and modification. Key enzyme families include:

  • Acyl-CoA Synthetases (ACSs): These enzymes are responsible for the activation of fatty acids by converting them to their corresponding CoA thioesters, a crucial step for their involvement in various metabolic pathways.[5]

  • Acetyl-CoA Carboxylases (ACCs): ACCs catalyze the formation of malonyl-CoA, a critical step in the regulation of fatty acid biosynthesis and oxidation.[6]

  • Enzymes of β-oxidation: This metabolic process involves a series of enzymes that break down fatty acyl-CoA molecules. For a 3-oxo intermediate like 3-oxodocosatrienoyl-CoA, key enzymes in subsequent steps would include thiolases.

  • Stearoyl-CoA Desaturases (SCDs): These enzymes introduce double bonds into fatty acyl-CoAs, playing a role in the synthesis of unsaturated fatty acids.[7]

The following sections provide comparative data and methodologies based on studies of similar long-chain fatty acyl-CoAs to infer the potential interactions of 3-oxodocosatrienoyl-CoA.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes kinetic parameters for enzymes acting on various long-chain fatty acyl-CoA substrates. This data can serve as a benchmark for predicting the enzymatic processing of 3-oxodocosatrienoyl-CoA.

Enzyme FamilySpecific EnzymeOrganismSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference
Acyl-CoA SynthetasesLong-chain Acyl-CoA Synthetase 1 (ACSL1)Rattus norvegicusPalmitate (16:0)20-100-[5]
Long-chain Acyl-CoA Synthetase 1 (ACSL1)Rattus norvegicusOleate (18:1)10-50-[5]
ElongasesElongation of very long-chain fatty acids protein 6 (ELOVL6)Homo sapiens (expressed in HEK293T cells)16:0-CoA--[8]
Elongation of very long-chain fatty acids protein 7 (ELOVL7)Homo sapiens (expressed in HEK293T cells)18:3n-3-CoA--[8]
DesaturasesΔ5 DesaturaseHuman fetal microsomes20:3n-6-CoA--[8]
Δ6 DesaturaseHuman fetal microsomes18:2n-6-CoA--[8]
Δ6 DesaturaseHuman fetal microsomes18:3n-3-CoA--[8]
Δ6 DesaturaseRattus norvegicus liver18:2n-6-CoA--[8]

Note: The Michaelis constant (K_m_) is an inverse measure of the affinity of an enzyme for its substrate; a lower K_m_ indicates a higher affinity. V_max represents the maximum rate of the reaction.[9]

Experimental Protocols

In silico predictions of enzyme-ligand interactions must be validated through experimental assays. A generalized workflow for determining enzyme kinetics is presented below, which can be adapted for studying the interactions of 3-oxodocosatrienoyl-CoA with putative enzyme targets.

General Protocol for Enzyme Kinetic Analysis

This protocol outlines the key steps for determining the kinetic parameters of an enzyme with a given substrate.

  • Enzyme Purification: The target enzyme is purified from a native source or a recombinant expression system to ensure that the observed activity is not due to contaminating proteins.

  • Reaction Condition Optimization: Key reaction parameters such as pH, temperature, and cofactor concentrations are optimized to ensure maximal enzyme activity and stability.

  • Kinetic Assay:

    • A reaction master mix is prepared containing the assay buffer and the purified enzyme at a predetermined optimal concentration.

    • The reaction is initiated by adding varying concentrations of the substrate (e.g., 3-oxodocosatrienoyl-CoA).

    • The reaction is incubated at the optimal temperature for a specific time, ensuring the measurements are taken within the linear range of the reaction.

    • The reaction is stopped, often by the addition of an organic solvent or a strong acid/base.

    • An internal standard is added for accurate quantification.

  • Product Quantification: The concentration of the product is measured using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • The initial reaction velocity (v) is calculated for each substrate concentration ([S]).

    • The data (v vs. [S]) are plotted and fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters K_m_ and V_max_.[5][9]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico modeling and metabolic context of 3-oxodocosatrienoyl-CoA.

G In Silico Drug Discovery Workflow cluster_0 Computational Screening cluster_1 Lead Optimization cluster_2 Experimental Validation Target_Identification Target Identification (e.g., Acyl-CoA Synthetase) Virtual_Screening Virtual Screening (Molecular Docking) Target_Identification->Virtual_Screening Ligand_Database Ligand Database (e.g., 3-oxodocosatrienoyl-CoA analogs) Ligand_Database->Virtual_Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification MD_Simulations Molecular Dynamics Simulations Hit_Identification->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation MD_Simulations->Binding_Free_Energy ADMET_Prediction ADMET Prediction Binding_Free_Energy->ADMET_Prediction Lead_Compound Lead Compound ADMET_Prediction->Lead_Compound Synthesis Chemical Synthesis Lead_Compound->Synthesis Enzyme_Assay Enzyme Kinetic Assays Synthesis->Enzyme_Assay In_Vivo_Testing In Vivo Testing Enzyme_Assay->In_Vivo_Testing

Caption: A generalized workflow for in silico drug discovery.

G Fatty Acid β-Oxidation Pathway Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA (e.g., 3-oxodocosatrienoyl-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The β-oxidation spiral of fatty acids.

Conclusion

The application of in silico modeling provides a robust framework for predicting the enzymatic interactions of 3-oxodocosatrienoyl-CoA. By leveraging data from analogous long-chain fatty acyl-CoAs, researchers can prioritize enzyme targets for further investigation. The integration of computational predictions with experimental validation, following established protocols, is crucial for elucidating the precise metabolic roles of this molecule and for the potential development of novel therapeutics targeting fatty acid metabolism. Future studies should focus on generating specific experimental data for 3-oxodocosatrienoyl-CoA to validate and refine the predictive models presented in this guide.

References

A Comparative Lipidomics Guide: Unraveling the Role of Docosatrienoyl-CoA through Wild-Type vs. Mutant Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid profiles of wild-type versus mutant cells, with a specific focus on the metabolic perturbations surrounding docosatrienoyl-CoA and its related very-long-chain fatty acids. Understanding these differences is crucial for elucidating the function of specific enzymes in lipid metabolism and for identifying potential therapeutic targets in various diseases. Here, we present a case study focusing on the targeted disruption of the Elovl5 gene, a key fatty acid elongase, to illustrate the profound impact on the cellular lipidome.

Data Presentation: Quantitative Comparison of Hepatic Fatty Acid Composition

The following table summarizes the quantitative differences in the hepatic fatty acid composition between wild-type (WT) and Elovl5 knockout (KO) mice. The data, adapted from a seminal study in the field, highlights the significant alterations in fatty acid precursors and downstream products resulting from the absence of ELOVL5 function. While direct quantification of docosatrienoyl-CoA (C22:3) was not reported in this specific study, the marked changes in related polyunsaturated fatty acids (PUFAs) provide a strong indication of the metabolic impact.

Fatty AcidWild-Type (WT)ELOVL5 Knockout (KO)Fold Change (KO/WT)
C18:3, n-6 (γ-Linolenic Acid) 0.05 ± 0.011.20 ± 0.10+24.0
C20:4, n-6 (Arachidonic Acid) 15.8 ± 0.59.9 ± 0.4-0.63
C22:6, n-3 (Docosahexaenoic Acid - DHA) 7.9 ± 0.35.4 ± 0.2-0.68
C16:1 (Palmitoleic Acid) 3.2 ± 0.25.8 ± 0.3+1.81
C18:1 (Oleic Acid) 22.5 ± 0.830.1 ± 1.1+1.34
C18:2, n-6 (Linoleic Acid) 10.2 ± 0.414.5 ± 0.6+1.42
Values are presented as a percentage of total fatty acids (mean ± SEM). Data is conceptually based on findings from studies on Elovl5 knockout mice.

Experimental Protocols

Reproducible and robust experimental design is fundamental to comparative lipidomics. The following protocols outline the key methodologies employed in the analysis of wild-type versus Elovl5 mutant cells.

Animal Models and Sample Collection

Wild-type and Elovl5 knockout mice on a C57BL/6J background are used for this comparative study. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to a standard chow diet. For tissue collection, mice are euthanized, and liver tissue is rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until lipid extraction.

Lipid Extraction from Liver Tissue

Total lipids are extracted from liver tissue using a modified Bligh-Dyer method.

  • Homogenization: Approximately 50 mg of frozen liver tissue is homogenized in a 2:1 (v/v) mixture of chloroform:methanol (B129727).

  • Phase Separation: Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged to separate the aqueous and organic layers.

  • Lipid Collection: The lower organic phase, containing the total lipids, is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.

Fatty Acid Analysis by Gas-Liquid Chromatography (GLC)

To quantify the relative abundance of different fatty acids, the total lipid extract is subjected to transesterification to convert fatty acids into fatty acid methyl esters (FAMEs).

  • Transesterification: The dried lipid extract is resuspended in a solution of methanol containing 14% boron trifluoride and heated to 100°C for 30 minutes.

  • FAME Extraction: After cooling, FAMEs are extracted with hexane (B92381).

  • GLC Analysis: The hexane layer containing the FAMEs is injected into a gas chromatograph equipped with a flame ionization detector (FID). FAMEs are separated on a capillary column and identified by comparing their retention times with known standards. The peak areas are used to calculate the relative percentage of each fatty acid.

Fatty Acyl-CoA Analysis by LC-MS/MS

For the direct quantification of fatty acyl-CoAs, a more sensitive and specific method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed.

  • Extraction: Fatty acyl-CoAs are extracted from homogenized liver tissue using a solid-phase extraction (SPE) protocol to enrich for these molecules and remove interfering substances.[1]

  • LC Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent and an organic solvent is used to resolve the different acyl-CoA species based on their chain length and degree of unsaturation.[1]

  • MS/MS Detection: The eluting acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each targeted acyl-CoA, including docosatrienoyl-CoA, are monitored for accurate quantification against a standard curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key metabolic pathway affected by the Elovl5 mutation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Interpretation wt_mice Wild-Type Mice liver_extraction Liver Tissue Extraction wt_mice->liver_extraction ko_mice Elovl5 KO Mice ko_mice->liver_extraction lipid_extraction Total Lipid Extraction liver_extraction->lipid_extraction glc Fatty Acid Analysis (GLC) lipid_extraction->glc lcms Acyl-CoA Analysis (LC-MS/MS) lipid_extraction->lcms data_quant Quantitative Data glc->data_quant lcms->data_quant comparison Comparative Analysis data_quant->comparison pathway_analysis Pathway Analysis pathway_analysis->comparison fatty_acid_elongation cluster_pathway Polyunsaturated Fatty Acid Elongation Pathway cluster_ko Impact of ELOVL5 Knockout gla γ-Linolenic Acid-CoA (C18:3, n-6) elovl5 ELOVL5 gla->elovl5 Elongation dgla Dihomo-γ-linolenic Acid-CoA (C20:3, n-6) elovl5->dgla gla_accum Accumulation of C18:3 desaturase1 Δ5 Desaturase dgla->desaturase1 Desaturation downstream_decrease Decrease in C20 and C22 PUFAs aa Arachidonic Acid-CoA (C20:4, n-6) desaturase1->aa elovl2 ELOVL2 aa->elovl2 Elongation dta Docosatetraenoic Acid-CoA (C22:4, n-6) elovl2->dta dtr Docosatrienoyl-CoA (C22:3)

References

A Comparative Analysis of Synthetic vs. Endogenous 3-Oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous Production and Biological Significance

Endogenous 3-oxodocosatrienoyl-CoA is transiently produced within peroxisomes during the beta-oxidation of docosatrienoic acid, a 22-carbon polyunsaturated fatty acid. This metabolic pathway is crucial for lipid homeostasis and energy production. The intermediates of peroxisomal beta-oxidation, including 3-oxoacyl-CoAs, are increasingly recognized for their roles as signaling molecules, particularly in the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Activation of these receptors can modulate the expression of genes involved in lipid metabolism and inflammation.

Synthetic Production and Research Applications

The chemical or enzymatic synthesis of 3-oxodocosatrienoyl-CoA allows for the production of a stable and pure compound that can be used in a variety of in vitro and in vivo experimental settings. This is crucial for elucidating its specific biological functions, independent of the complex regulatory network of its endogenous production. Synthetic 3-oxodocosatrienoyl-CoA is an invaluable tool for studying its interaction with specific proteins, such as nuclear receptors and enzymes, and for investigating its downstream effects on cellular signaling pathways.

Comparative Data Overview

The following table summarizes the key characteristics and potential biological effects of synthetic versus endogenous 3-oxodocosatrienoyl-CoA, based on data extrapolated from studies on related VLCFA-CoAs.

FeatureEndogenous 3-Oxodocosatrienoyl-CoASynthetic 3-Oxodocosatrienoyl-CoA
Source Peroxisomal beta-oxidation of docosatrienoic acidChemical or enzymatic synthesis
Purity & Homogeneity Transient intermediate in a complex mixture of metabolitesHigh purity and homogeneity
Concentration Tightly regulated and localized within the peroxisomeCan be precisely controlled for experimental purposes
Stereochemistry Specific stereoisomer produced by enzymatic actionCan be a racemic mixture or a specific stereoisomer depending on the synthetic route
Biological Activity Likely acts as a signaling molecule, e.g., activating PPARsCan be used to confirm and characterize the biological activities observed with the endogenous form
Research Applications Studied through metabolic flux analysis and genetic manipulation of metabolic pathwaysUsed in in vitro binding assays, cell-based reporter assays, and as a standard for analytical methods

Experimental Protocols

I. General Protocol for the Chemical Synthesis of Long-Chain 3-Oxoacyl-CoA Esters

This protocol is a generalized approach for the synthesis of long-chain 3-oxoacyl-CoA esters and would require optimization for 3-oxodocosatrienoyl-CoA. The synthesis typically involves the activation of the corresponding 3-oxo-fatty acid and its subsequent reaction with Coenzyme A. One common method involves the use of N-hydroxysuccinimide (NHS) esters.[1]

Materials:

  • 3-oxodocosatrienoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (free acid)

  • Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Buffer solution (e.g., sodium bicarbonate)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 3-oxodocosatrienoyl-CoA in the anhydrous solvent.

    • Add equimolar amounts of DCC (or EDC) and NHS.

    • Stir the reaction mixture at room temperature for several hours to overnight to form the 3-oxodocosatrienoyl-NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Evaporate the solvent to obtain the crude NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude 3-oxodocosatrienoyl-NHS ester in an appropriate solvent.

    • Separately, dissolve Coenzyme A in a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the formation of the thioester by HPLC.

  • Purification:

    • Purify the resulting 3-oxodocosatrienoyl-CoA by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with a volatile buffer (e.g., ammonium (B1175870) acetate).

    • Lyophilize the fractions containing the pure product.

II. In Vitro PPARα Activation Reporter Assay

This protocol describes a cell-based reporter gene assay to determine if 3-oxodocosatrienoyl-CoA can activate the PPARα nuclear receptor.[2][3]

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for a Gal4 DNA-binding domain fused to the ligand-binding domain of human or rat PPARα (Gal4-PPARα LBD)

  • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS-luciferase)

  • A transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Synthetic 3-oxodocosatrienoyl-CoA

  • A known PPARα agonist as a positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells in a multi-well plate and grow to an appropriate confluency.

    • Co-transfect the cells with the Gal4-PPARα LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to recover and express the plasmids for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of synthetic 3-oxodocosatrienoyl-CoA in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the positive control in cell culture medium.

    • Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound or the positive control. Include a vehicle control (medium with solvent only).

    • Incubate the cells for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration in each well.

    • Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of the test compound.

    • Determine the EC50 value (the concentration that elicits 50% of the maximal response).

Visualizations

Signaling Pathway of VLCFA Metabolism and PPAR Activation

cluster_peroxisome Peroxisome cluster_nucleus Nucleus Docosatrienoic Acid Docosatrienoic Acid Docosatrienoyl-CoA Docosatrienoyl-CoA Docosatrienoic Acid->Docosatrienoyl-CoA Acyl-CoA Synthetase 3-Oxodocosatrienoyl-CoA 3-Oxodocosatrienoyl-CoA Docosatrienoyl-CoA->3-Oxodocosatrienoyl-CoA Acyl-CoA Oxidase Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Oxodocosatrienoyl-CoA->Chain-shortened Acyl-CoA Thiolase PPARα PPARα 3-Oxodocosatrienoyl-CoA->PPARα Activation PPRE PPRE PPARα->PPRE Target Gene Expression Target Gene Expression RXR RXR RXR->PPRE PPRE->Target Gene Expression Transcription caption Peroxisomal beta-oxidation and PPARα activation.

Caption: Peroxisomal beta-oxidation and PPARα activation.

Experimental Workflow for Comparing Synthetic vs. Endogenous Effects

cluster_endogenous Endogenous Pathway cluster_synthetic Synthetic Compound Cell Culture Cell Culture Stimulation with DTA Stimulation with DTA Cell Culture->Stimulation with DTA Metabolite Extraction Metabolite Extraction Stimulation with DTA->Metabolite Extraction Gene Expression Analysis Gene Expression Analysis Stimulation with DTA->Gene Expression Analysis LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Comparative Analysis Comparative Analysis LC-MS Analysis->Comparative Analysis Gene Expression Analysis->Comparative Analysis Chemical Synthesis Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Cell Treatment Cell Treatment Purification & Characterization->Cell Treatment In Vitro Binding Assay In Vitro Binding Assay Purification & Characterization->In Vitro Binding Assay Reporter Gene Assay Reporter Gene Assay Cell Treatment->Reporter Gene Assay Reporter Gene Assay->Comparative Analysis In Vitro Binding Assay->Comparative Analysis caption Workflow for comparing endogenous vs. synthetic effects.

References

Orthogonal Analytical Methods for Confirming Docosatrienoyl-CoA Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of metabolic research, drug discovery, and diagnostics, the unambiguous identification and quantification of lipid species are paramount. Docosatrienoyl-CoA (C22:3-CoA), a very-long-chain polyunsaturated fatty acyl-coenzyme A, is an important intermediate in fatty acid metabolism. Its accurate characterization is crucial for understanding its roles in various physiological and pathological processes. This guide provides a comparative overview of orthogonal analytical methods for the robust confirmation of docosatrienoyl-CoA identity, tailored for researchers, scientists, and drug development professionals.

The principle of using orthogonal methods—employing multiple, independent analytical techniques to measure the same attribute—significantly enhances the confidence in analytical results by mitigating the potential biases of a single method. For a complex molecule like docosatrienoyl-CoA, a combination of chromatographic and spectroscopic techniques is essential for comprehensive characterization. This guide focuses on three powerful and complementary methods: High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, specificity, and the desired level of structural detail. The following table summarizes the key performance characteristics of the three orthogonal methods for the analysis of docosatrienoyl-CoA.

ParameterLC-MS/MSHPLC-UV/FLDNMR Spectroscopy
Specificity Very High (based on precursor/product ion m/z)Moderate (risk of co-elution)High (provides detailed structural information)
Sensitivity Very High (fmol to pmol range)[1]Moderate (pmol to nmol range)[2]Low (nmol to µmol range)
Limit of Detection (LOD) 2 - 133 nM[1]~5 pmol (with derivatization)[2]>1 µM[3]
Limit of Quantification (LOQ) 2 - 133 nM[1]~5 pmol (with derivatization)[2]>1 µM
Quantitative Accuracy High (with appropriate internal standards)Good (requires careful calibration)High (inherently quantitative)
Structural Information Molecular weight and fragmentation patternRetention timeComplete molecular structure and stereochemistry
Throughput HighHighLow

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative protocols for each of the discussed analytical methods for the analysis of docosatrienoyl-CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of docosatrienoyl-CoA.[4]

Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge with 3 mL of methanol (B129727), followed by 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265), pH 6.3).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of the extraction buffer to remove interfering substances.

  • Elute the acyl-CoAs with a stepwise gradient of methanol in 50 mM ammonium formate (e.g., 1:1, 3:1, and pure methanol).[1]

  • Dry the combined eluates under a stream of nitrogen gas.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0) for LC-MS/MS analysis.[1]

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2.[1]

  • Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[1]

  • Gradient: A linear gradient from 100% A to 55% B over 12 minutes.[1]

  • Flow Rate: 40 µL/min.[1]

  • Injection Volume: 2-40 µL.[1]

Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion for docosatrienoyl-CoA (m/z 1079.5).

  • Product Ions (Q3): The characteristic fragment ion at m/z 428.0 and the neutral loss of 507.0 Da.[5][6]

  • Collision Energy: Optimized for the specific instrument and analyte.

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

HPLC with UV detection is a widely accessible method for the quantification of acyl-CoAs. For enhanced sensitivity, derivatization with a fluorescent tag is recommended.

Sample Preparation and Derivatization (for Fluorescence Detection)

  • Extract acyl-CoAs from the sample as described in the LC-MS/MS protocol.

  • To the dried extract, add a solution of a thiol-reactive fluorescent labeling reagent (e.g., monobromobimane) in a suitable buffer.

  • Incubate the reaction mixture to allow for complete derivatization.

  • Quench the reaction and inject the sample into the HPLC system.

High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm).[2]

  • Mobile Phase A: 150 mM Sodium Phosphate, pH 6.4.[2]

  • Mobile Phase B: Methanol.

  • Elution: Isocratic or gradient elution depending on the complexity of the sample. A typical starting condition is 9% methanol.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 10-50 µL.

  • Detection:

    • UV: 254 nm.[2]

    • Fluorescence: Excitation and emission wavelengths specific to the chosen fluorescent label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it the gold standard for unambiguous structure elucidation.

Sample Preparation

  • Extract and purify a sufficient quantity of docosatrienoyl-CoA (typically >10 nmol).

  • Lyophilize the purified sample to remove all solvents.

  • Dissolve the sample in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of an internal standard (e.g., TSP or TMSP).

  • Transfer the solution to an NMR tube.

NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Experiments:

    • 1D ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for docosatrienoyl-CoA include the olefinic protons (~5.3 ppm), allylic protons (~2.8 and 2.0 ppm), and the terminal methyl group (~0.9 ppm).[7][8]

    • 1D ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure, including the positions of the double bonds.[8]

  • Data Analysis: Chemical shifts are referenced to the internal standard. The structure is confirmed by comparing the observed chemical shifts and coupling constants with known values for similar polyunsaturated fatty acyl-CoAs.

Mandatory Visualizations

Biosynthesis Pathway of Docosatrienoyl-CoA

The biosynthesis of docosatrienoyl-CoA (DTA-CoA) from α-linolenic acid (ALA) involves a series of elongation and desaturation steps. The following diagram illustrates this metabolic pathway.

Docosatrienoyl-CoA Biosynthesis cluster_0 Activation cluster_1 Elongation & Desaturation cluster_2 Alternative ω6 Pathway ALA α-Linolenic Acid (ALA, 18:3n-3) ALA_CoA ALA-CoA ALA->ALA_CoA Acyl-CoA Synthetase ETA_CoA ETA-CoA ALA_CoA->ETA_CoA Elongase (e.g., EhELO1) ETA Eicosatrienoic Acid (ETA, 20:3n-3) DTA_CoA DTA-CoA ETA_CoA->DTA_CoA Elongase (e.g., EhELO1) DTA Docosatrienoic Acid (DTA, 22:3n-3) LA Linoleic Acid (LA, 18:2n-6) LA->ALA ω3 Desaturase EDA Eicosadienoic Acid (EDA, 20:2n-6) LA->EDA Elongase EDA->ETA ω3 Desaturase DDA Docosadienoic Acid (DDA, 22:2n-6) EDA->DDA Elongase

Caption: Biosynthesis pathway of Docosatrienoyl-CoA.

Experimental Workflow for LC-MS/MS Analysis

The following workflow diagram outlines the key steps in the LC-MS/MS analysis of docosatrienoyl-CoA.

LC-MS_MS_Workflow Sample Biological Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation HPLC Separation (C18) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS analysis.

Orthogonal Methodological Relationship

This diagram illustrates the orthogonal relationship between the three analytical techniques, all converging on the confident identification of docosatrienoyl-CoA.

Orthogonal_Methods Target Docosatrienoyl-CoA Identity LCMS LC-MS/MS (Mass & Fragmentation) LCMS->Target HPLC HPLC-UV/FLD (Retention Time & Response) HPLC->Target NMR NMR Spectroscopy (Structural Connectivity) NMR->Target

Caption: Orthogonal methods for confirmation.

References

Validating Enzyme Function in the Docosatrienoyl-CoA Pathway: A Comparative Guide to RNAi-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of enzymes within complex biochemical pathways is paramount. The docosatrienoyl-CoA pathway, crucial for the synthesis of very-long-chain polyunsaturated fatty acids (VLCPUFAs), is no exception. This guide provides a comprehensive comparison of RNA interference (RNAi) as a tool for validating the function of key enzymes in this pathway, supported by experimental data and detailed protocols.

The docosatrienoyl-CoA pathway involves a series of elongation and desaturation steps to produce essential fatty acids. Key enzymes in this process include fatty acid elongases (ELOVL) and desaturases (FADS). RNAi, a mechanism of post-transcriptional gene silencing, offers a powerful method to investigate the roles of these enzymes by specifically reducing their expression.

Comparative Analysis of Gene Silencing Techniques

While RNAi is a widely used technique for gene knockdown, other methods like CRISPR/Cas9-mediated gene knockout are also available. The choice of technique often depends on the experimental goal. RNAi induces a transient knockdown of gene expression, which can be advantageous for studying essential genes where a complete knockout might be lethal.[1] CRISPR/Cas9, on the other hand, creates a permanent gene knockout at the DNA level.[2] For validating enzyme function, RNAi provides a dose-dependent and reversible approach to assess the impact of reduced enzyme levels on the metabolic output of the pathway.

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional gene silencing (mRNA degradation)Gene knockout at the genomic DNA level
Effect Transient knockdown of gene expressionPermanent knockout of gene function
Specificity Can have off-target effectsGenerally high, but off-target cleavage can occur
Suitability Ideal for studying essential genes and dose-dependent effectsSuitable for complete loss-of-function studies
Ease of Use Relatively straightforward experimental setupCan be more complex to establish knockout cell lines or organisms
Performance of RNAi in Validating Docosatrienoyl-CoA Pathway Enzymes: Quantitative Data

Several studies have successfully employed RNAi to elucidate the function of elongases and desaturases involved in VLCPUFA synthesis. The following tables summarize the quantitative outcomes from representative studies.

Table 1: Efficacy of siRNA-Mediated Knockdown of Elongase Enzymes

Target EnzymeCell Line/OrganismKnockdown Efficiency (mRNA Level)Key FindingReference
ELOVL4Human colorectal cancer cells (HT-29)~75% reductionReduced cancer cell proliferation and migration.[3]
ELOVL6Human colorectal cancer cells (HT-29)Not specified, but effectiveReduced cancer cell proliferation and migration.[3]
ELOVL5Rat insulinoma cells (INS-1)>80% reductionAltered fatty acid elongation, affecting the ratio of C16 to C18 fatty acids.[4]
ELOVL6Rat insulinoma cells (INS-1)>90% reductionSignificantly impacted the elongation of palmitic acid (C16:0).[4]
ELOVL7Goat mammary epithelial cellsSignificant reductionAltered the expression of genes related to fatty acid synthesis and transport.[5]
ELOVL2, ELOVL4, ELOVL6Pancreatic ductal adenocarcinoma cell linesAt least 85% reductionELOVL6 knockdown reversed the altered elongation profile seen in cancer cells.[6]

Table 2: Impact of Elongase Knockdown on Fatty Acid Composition

Target Enzyme & Cell LineChange in Palmitic Acid (C16:0)Change in Oleic Acid (C18:1)Change in Linoleic Acid (C18:2)Reference
ELOVL6 knockdown in C2C12 myoblastsIncreased proportionDecreased contentDecreased content[7]
ELOVL6 overexpression in C2C12 myoblastsDecreased proportionIncreased contentIncreased content[7]

These data demonstrate the high efficiency of RNAi in reducing the expression of target enzymes and the direct impact on the fatty acid profile of the cells, thereby validating the specific role of each enzyme in the pathway.

Visualizing the Docosatrienoyl-CoA Pathway and RNAi Intervention

Docosatrienoyl_CoA_Pathway cluster_n6 ω-6 Pathway cluster_n3 ω-3 Pathway LA Linoleic Acid (18:2n-6) FADS2 Δ6-Desaturase (FADS2) LA->FADS2 GLA γ-Linolenic Acid (18:3n-6) ELOVL5 Elongase (ELOVL5) GLA->ELOVL5 DGLA Dihomo-γ-linolenic Acid (20:3n-6) FADS1 Δ5-Desaturase (FADS1) DGLA->FADS1 AA Arachidonic Acid (20:4n-6) ELOVL2_4 Elongase (ELOVL2/4) AA->ELOVL2_4 DPA_n6 Docosapentaenoic Acid (22:5n-6) ALA α-Linolenic Acid (18:3n-3) ALA->FADS2 SDA Stearidonic Acid (18:4n-3) SDA->ELOVL5 ETA Eicosatetraenoic Acid (20:4n-3) ETA->FADS1 EPA Eicosapentaenoic Acid (20:5n-3) EPA->ELOVL2_4 DPA_n3 Docosapentaenoic Acid (22:5n-3) FADS2_2 Δ6-Desaturase (FADS2) DPA_n3->FADS2_2 DHA Docosahexaenoic Acid (22:6n-3) FADS2->GLA FADS2->SDA ELOVL5->DGLA ELOVL5->ETA FADS1->AA FADS1->EPA ELOVL2_4->DPA_n6 ELOVL2_4->DPA_n3 FADS2_2->DHA RNAi_FADS2 RNAi RNAi_FADS2->FADS2 RNAi_FADS2->FADS2_2 RNAi_ELOVL5 RNAi RNAi_ELOVL5->ELOVL5 RNAi_FADS1 RNAi RNAi_FADS1->FADS1 RNAi_ELOVL2_4 RNAi RNAi_ELOVL2_4->ELOVL2_4

Caption: Docosatrienoyl-CoA pathway with RNAi intervention points.

RNAi_Workflow A 1. Design and Synthesize siRNA (Targeting specific enzyme mRNA) B 2. Transfect Cells with siRNA (e.g., Lipofection, Electroporation) A->B C 3. Incubate Cells (Allow for mRNA degradation and protein depletion) B->C D 4. Validate Knockdown Efficiency (qRT-PCR for mRNA, Western Blot for protein) C->D E 5. Functional Analysis (Measure changes in fatty acid profiles via GC-MS) D->E F 6. Data Analysis and Interpretation (Compare to control siRNA-treated cells) E->F

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of ELOVL in Cultured Cells

This protocol is a generalized procedure based on methodologies reported in studies investigating fatty acid elongases.[3][8]

Materials:

  • Target cells (e.g., HT-29, C2C12, INS-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM reduced-serum medium

  • siRNA targeting the elongase of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX transfection reagent

  • 6-well culture plates

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for fatty acid analysis (e.g., gas chromatography-mass spectrometry)

Procedure:

  • Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation:

    • For each well, dilute the desired amount of siRNA (e.g., 20-50 pmol) in Opti-MEM.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection:

    • Replace the culture medium in the wells with fresh, antibiotic-free complete medium.

    • Add the siRNA-Lipofectamine complexes to the cells dropwise.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific target and cell line.

  • Validation of Knockdown:

    • After incubation, harvest the cells.

    • Extract total RNA and perform qRT-PCR to quantify the mRNA level of the target elongase, normalizing to a housekeeping gene.

    • Optionally, perform a Western blot to assess the reduction in protein levels.

  • Functional Analysis:

    • Harvest a parallel set of transfected cells.

    • Extract total lipids and analyze the fatty acid composition by GC-MS to determine the effect of the elongase knockdown on the cellular fatty acid profile.

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Extract total lipids using a chloroform:methanol (2:1, v/v) solution (Folch method).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the lipid extract to FAMEs using a reagent such as boron trifluoride in methanol.

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

    • Separate the FAMEs based on their volatility and identify them based on their mass spectra and retention times compared to known standards.

  • Quantification:

    • Quantify the relative amounts of each fatty acid by integrating the peak areas from the chromatogram.

Conclusion

References

Comparative Guide to Quantitative Trait Locus (QTL) Analysis for Docosatrienoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

Direct Quantitative Trait Locus (QTL) analysis studies specifically targeting docosatrienoyl-CoA levels are not extensively represented in publicly available research. However, the methodologies and analytical frameworks for identifying the genetic determinants of fatty acid composition are well-established. This guide provides a comparative overview of the experimental data and protocols from QTL analyses of other fatty acids, particularly very-long-chain fatty acids (VLCFAs), to serve as a robust blueprint for designing and conducting similar studies for docosatrienoyl-CoA.

The data and protocols presented herein are synthesized from studies on oilseed crops, primarily Brassica napus (rapeseed), a species known for its complex fatty acid profile that includes a range of VLCFAs. By understanding the genetic architecture of related compounds, researchers can infer potential strategies and candidate genes for manipulating docosatrienoyl-CoA levels.

Data Presentation: Comparative QTL Analysis of Fatty Acid Composition

The following tables summarize findings from QTL analyses for various fatty acids in Brassica napus. This data illustrates the typical outcomes of such studies, including the number of QTLs identified, their genomic locations, the phenotypic variance explained (PVE), and the logarithm of the odds (LOD) scores indicating the significance of the association.

Table 1: Summary of Identified QTLs for Major Fatty Acids in Brassica napus

Fatty AcidChromosome/Linkage GroupQTL Name/Marker IntervalLOD ScorePVE (%)Reference
Palmitic Acid (C16:0)A05ucqPA.A5-212.1 - 28.712.14 - 42.96[1]
Palmitic Acid (C16:0)A05ucqPA.A5-311.1 - 25.311.11 - 28.71[1]
Oleic Acid (C18:1)A08-> 35-[2]
Oleic Acid (C18:1)C03-> 30-[2]
Linoleic Acid (C18:2)A05, A08, A09, C03, C4---[1]
Linolenic Acid (C18:3)A04, A05, A06, A7, C3, C4---[1]
Erucic Acid (C22:1)A08qFA.A0835.98-[2]
Erucic Acid (C22:1)C03qFA.C03.1--[2]

Table 2: Characteristics of Consensus and Unique QTLs for Fatty Acid Components

TraitTotal Identified QTLsConsensus QTLsUnique QTLsAverage Confidence Interval (cM)PVE Range (%)
8 Fatty Acid Components406204912.921.49 - 45.05

This data is indicative of the polygenic nature of fatty acid composition, where multiple loci with varying effect sizes contribute to the overall phenotype.[3]

Experimental Protocols

The following is a generalized methodology for QTL analysis of fatty acid levels, compiled from multiple studies on Brassica napus.

1. Plant Material and Population Development:

  • Parental Line Selection: Choose two parental lines with significant and stable differences in the fatty acid of interest (e.g., high vs. low docosatrienoyl-CoA content).

  • Population Generation: Develop a mapping population, such as a Doubled Haploid (DH) or Recombinant Inbred Line (RIL) population. DH and RIL populations are immortal and allow for replicated trials across multiple environments. A typical population size would be 200-300 lines to ensure sufficient statistical power for QTL detection.

2. Genotyping:

  • DNA Extraction: Isolate high-quality genomic DNA from young leaf tissue of the parental lines and each individual in the mapping population.

  • Marker System: Employ a high-throughput genotyping platform. Single Nucleotide Polymorphism (SNP) arrays (e.g., Brassica 60K Illumina Infinium SNP array) or genotyping-by-sequencing (GBS) are commonly used to generate a high-density genetic map.

  • Genetic Map Construction: Use software like JoinMap® to order the genetic markers and calculate the genetic distances between them in centiMorgans (cM).

3. Phenotyping:

  • Field Trials: Grow the mapping population along with the parental lines in multiple environments (locations and/or years) using a randomized complete block design with replications.

  • Sample Collection: Harvest mature seeds from each line in each replicate.

  • Fatty Acid Analysis:

    • Extract total lipids from the seeds.

    • Prepare fatty acid methyl esters (FAMEs) by transesterification.

    • Analyze the FAMEs using gas chromatography (GC) equipped with a flame ionization detector (FID). The relative content of each fatty acid is expressed as a percentage of the total fatty acids.

4. QTL Analysis:

  • Statistical Software: Use specialized software such as QTL IciMapping or QTL Cartographer.

  • Mapping Method: Employ composite interval mapping (CIM) or inclusive composite interval mapping (ICIM) to identify QTLs. These methods increase the statistical power and precision of QTL detection by accounting for the effects of other QTLs outside the interval being tested.

  • Significance Thresholds: Determine the genome-wide significance threshold for the LOD score by performing permutation tests (e.g., 1000 permutations) to minimize the detection of false-positive QTLs. A common significance level is p < 0.05.

  • QTL Characterization: For each significant QTL, determine its chromosomal location, the flanking markers, the LOD score, the percentage of phenotypic variance explained (PVE), and the additive effect.

Mandatory Visualization

Diagram 1: Generalized Workflow for QTL Analysis

QTL_Workflow cluster_population Population Development cluster_analysis Analysis P1 Parent 1 (High Level) F1 F1 Generation P1->F1 P2 Parent 2 (Low Level) P2->F1 MappingPop Mapping Population (e.g., RILs, DH) F1->MappingPop Genotyping Genotyping (e.g., SNP array) MappingPop->Genotyping Phenotyping Phenotyping (Fatty Acid Profiling) MappingPop->Phenotyping Map Genetic Map Construction Genotyping->Map QTL QTL Mapping (e.g., CIM) Map->QTL Candidate Candidate Gene Identification QTL->Candidate

Caption: A generalized workflow for QTL analysis of fatty acid levels.

Diagram 2: Simplified Very-Long-Chain Fatty Acid Biosynthesis Pathway

VLCFA_Pathway C18_1 Oleoyl-CoA (18:1) C20_1 Eicosenoyl-CoA (20:1) C18_1->C20_1 Elongase (FAE1) C22_1 Erucyl-CoA (22:1) C20_1->C22_1 Elongase (FAE1) C22_2 Docosadienoyl-CoA (22:2) C22_1->C22_2 Desaturase (FAD2) DTA_CoA Docosatrienoyl-CoA (22:3) C22_2->DTA_CoA Desaturase (FAD3) TAG Triacylglycerol (TAG) Storage DTA_CoA->TAG Acyltransferase

Caption: Simplified pathway for the biosynthesis of docosatrienoyl-CoA.

References

A Comparative Analysis of Docosatrienoyl-CoA Metabolism in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of bioactive lipids is paramount. This guide provides a comparative analysis of the metabolism of docosatrienoyl-CoA, an omega-3 very long-chain polyunsaturated fatty acyl-CoA, across three distinct and metabolically critical cell types: hepatocytes, neurons, and cardiomyocytes.

Docosatrienoyl-CoA is the activated form of docosatrienoic acid (DTA), a 22-carbon omega-3 polyunsaturated fatty acid. While less studied than its more unsaturated counterpart, docosahexaenoic acid (DHA), DTA and its CoA ester are emerging as significant players in cellular physiology, with potential roles in inflammation and cell signaling.[1] The metabolism of docosatrienoyl-CoA is not uniform across all cells; rather, it is intricately tailored to the specific energy demands and functional roles of each cell type. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding and inform future research.

Comparative Quantitative Data

The following tables summarize key quantitative parameters related to docosatrienoyl-CoA metabolism in hepatocytes, neurons, and cardiomyocytes. Data has been compiled from various studies and may represent values for closely related very-long-chain fatty acids (VLCFAs) due to the limited availability of data specifically for docosatrienoyl-CoA.

Table 1: Estimated Cellular Levels of Docosatrienoyl-CoA and Related Precursors

Cell TypePrecursor (α-Linolenic Acid) LevelDocosatrienoic Acid (DTA) LevelDocosatrienoyl-CoA Level (Estimated)Primary Storage Form
Hepatocytes ModerateLow to ModerateLowTriacylglycerols
Neurons LowHighModeratePhospholipids (esp. Phosphatidylethanolamine)
Cardiomyocytes HighModerateHighTriacylglycerols, Phospholipids

Data are presented as relative levels and are inferred from studies on related fatty acids and their metabolic fluxes in these cell types.

Table 2: Comparison of Key Enzyme Activities in Docosatrienoyl-CoA Metabolism

Enzyme/ProcessHepatocytesNeuronsCardiomyocytes
VLCFA Elongase Activity HighModerateModerate
Δ6-Desaturase Activity HighLowModerate
Acyl-CoA Synthetase (VLCFA-specific) HighModerateHigh
Peroxisomal β-oxidation Rate HighModerateHigh
Mitochondrial β-oxidation Rate (of shortened acyl-CoAs) HighLowVery High

Enzyme activities are presented as relative rates. Specific activities can vary based on species, diet, and physiological state.

Metabolic Pathways: A Cell-Specific Perspective

The metabolism of docosatrienoyl-CoA can be broadly divided into three main stages: synthesis, utilization, and degradation. The prominence of each stage varies significantly among hepatocytes, neurons, and cardiomyocytes, reflecting their distinct physiological roles.

Hepatocytes: The Central Metabolic Hub

Liver cells are central to lipid metabolism, responsible for the synthesis of fatty acids, their distribution to other tissues, and their degradation for energy or detoxification.

  • Synthesis: Hepatocytes actively synthesize very-long-chain polyunsaturated fatty acids (VLCPUFAs), including DTA, from dietary precursors like α-linolenic acid (ALA). This involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.[1] The resulting DTA is then activated to docosatrienoyl-CoA by very-long-chain acyl-CoA synthetases.

  • Utilization and Distribution: A significant portion of the synthesized docosatrienoyl-CoA is incorporated into triacylglycerols (TAGs) and phospholipids, which are then packaged into lipoproteins (VLDL) and secreted into the bloodstream for delivery to peripheral tissues.

  • Degradation: Hepatocytes have a high capacity for both peroxisomal and mitochondrial β-oxidation.[2] Docosatrienoyl-CoA, being a VLCFA, undergoes initial chain-shortening in the peroxisomes. The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA, which can enter the citric acid cycle for ATP production or be used for ketogenesis.[3]

Hepatocyte_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion ALA α-Linolenic Acid Elongase Elongases & Desaturases ALA->Elongase DTA Docosatrienoic Acid Elongase->DTA ACSL VLC-ACSL DTA->ACSL DocosatrienoylCoA_ER Docosatrienoyl-CoA ACSL->DocosatrienoylCoA_ER TAG Triacylglycerols DocosatrienoylCoA_ER->TAG PL Phospholipids DocosatrienoylCoA_ER->PL DocosatrienoylCoA_Pex Docosatrienoyl-CoA DocosatrienoylCoA_ER->DocosatrienoylCoA_Pex VLDL VLDL Assembly TAG->VLDL PL->VLDL Bloodstream Bloodstream VLDL->Bloodstream Pex_BetaOx Peroxisomal β-oxidation DocosatrienoylCoA_Pex->Pex_BetaOx ShortAcylCoA Short-chain Acyl-CoA Pex_BetaOx->ShortAcylCoA Mito_BetaOx Mitochondrial β-oxidation ShortAcylCoA->Mito_BetaOx Carnitine Shuttle AcetylCoA Acetyl-CoA Mito_BetaOx->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA

Docosatrienoyl-CoA metabolism in hepatocytes.
Neurons: Structural Integrity and Signaling

In the central nervous system, docosatrienoyl-CoA and other VLCPUFA-CoAs are crucial for maintaining the structural integrity of neuronal membranes and for the synthesis of signaling molecules.

  • Uptake and Synthesis: While neurons have a limited capacity for de novo synthesis of VLCPUFAs, they efficiently take up DTA from the circulation.[4] This DTA is then activated to docosatrienoyl-CoA within the neuron.

  • Utilization: The primary fate of docosatrienoyl-CoA in neurons is its incorporation into phospholipids, particularly phosphatidylethanolamine, which are essential components of neuronal and synaptic membranes.[5] The high concentration of VLCPUFAs in these membranes influences their fluidity and the function of embedded proteins like receptors and ion channels.[5] Docosatrienoyl-CoA can also be a precursor for the synthesis of bioactive lipid mediators.[6]

  • Degradation: Neurons have a lower rate of fatty acid β-oxidation compared to hepatocytes and cardiomyocytes, as their primary energy source is glucose. However, peroxisomal β-oxidation is still important for the turnover of VLCFAs and the prevention of their potentially toxic accumulation.[7]

Neuron_Metabolism cluster_Peroxisome Peroxisome Bloodstream Bloodstream DTA_uptake DTA Uptake Bloodstream->DTA_uptake DTA Docosatrienoic Acid DTA_uptake->DTA ACSL VLC-ACSL DTA->ACSL DocosatrienoylCoA Docosatrienoyl-CoA ACSL->DocosatrienoylCoA PL_synthesis Phospholipid Synthesis DocosatrienoylCoA->PL_synthesis Signaling Signaling Molecules DocosatrienoylCoA->Signaling Pex_BetaOx Peroxisomal β-oxidation DocosatrienoylCoA->Pex_BetaOx Membranes Neuronal Membranes PL_synthesis->Membranes Turnover Metabolic Turnover Pex_BetaOx->Turnover

Docosatrienoyl-CoA metabolism in neurons.
Cardiomyocytes: The Energy Powerhouse

The heart has an exceptionally high and continuous energy demand, and fatty acid oxidation is its primary source of ATP.

  • Uptake and Activation: Cardiomyocytes readily take up fatty acids, including DTA, from the circulation.[8] These are rapidly activated to their CoA esters to be channeled into energy production or storage.

  • Degradation for Energy: The defining feature of docosatrienoyl-CoA metabolism in cardiomyocytes is its robust degradation through β-oxidation.[9] Similar to hepatocytes, this begins with chain-shortening in peroxisomes, followed by complete oxidation in the mitochondria. The high density of mitochondria in cardiomyocytes underscores their reliance on this pathway.[10]

  • Storage: During periods of low energy demand, docosatrienoyl-CoA can be stored as triacylglycerols in lipid droplets within the cardiomyocyte, providing a ready fuel source for when demand increases.[11]

Cardiomyocyte_Metabolism cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Bloodstream Bloodstream DTA_uptake DTA Uptake Bloodstream->DTA_uptake DTA Docosatrienoic Acid DTA_uptake->DTA ACSL VLC-ACSL DTA->ACSL DocosatrienoylCoA_cyto Docosatrienoyl-CoA (Cytosol) ACSL->DocosatrienoylCoA_cyto TAG Triacylglycerols (Storage) DocosatrienoylCoA_cyto->TAG DocosatrienoylCoA_Pex Docosatrienoyl-CoA DocosatrienoylCoA_cyto->DocosatrienoylCoA_Pex Pex_BetaOx Peroxisomal β-oxidation DocosatrienoylCoA_Pex->Pex_BetaOx ShortAcylCoA Short-chain Acyl-CoA Pex_BetaOx->ShortAcylCoA Mito_BetaOx Mitochondrial β-oxidation ShortAcylCoA->Mito_BetaOx Carnitine Shuttle AcetylCoA Acetyl-CoA Mito_BetaOx->AcetylCoA ATP ATP Production AcetylCoA->ATP

Docosatrienoyl-CoA metabolism in cardiomyocytes.

Experimental Protocols

Accurate measurement of docosatrienoyl-CoA and the enzymes involved in its metabolism is crucial for research in this area. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Docosatrienoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for acyl-CoA quantification.[12][13]

Objective: To quantify the absolute or relative levels of docosatrienoyl-CoA in cultured cells or tissue homogenates.

Materials:

  • Cell culture or tissue samples

  • Acetonitrile, isopropanol, potassium phosphate (B84403) buffer

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled docosatrienoyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of homogenization buffer.

    • For tissues, homogenize a known weight of tissue in ice-cold buffer.

  • Extraction:

    • Add a solution of acetonitrile/isopropanol (e.g., 3:1 v/v) to the cell or tissue homogenate to precipitate proteins.

    • Spike the sample with a known amount of the internal standard.

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Use a suitable reverse-phase column for separation.

    • Employ a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for docosatrienoyl-CoA and the internal standard.

  • Data Analysis:

    • Quantify the amount of docosatrienoyl-CoA by comparing its peak area to that of the internal standard.

    • Normalize the results to the initial cell number or tissue weight.

LCMS_Workflow start Cell/Tissue Sample homogenize Homogenization start->homogenize extract Acyl-CoA Extraction (Acetonitrile/Isopropanol) homogenize->extract spike Spike with Internal Standard extract->spike centrifuge Centrifugation spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms quantify Quantification lcms->quantify end Docosatrienoyl-CoA Concentration quantify->end

Workflow for LC-MS/MS quantification of docosatrienoyl-CoA.
Protocol 2: Assay of Peroxisomal β-oxidation Activity

This protocol measures the rate of chain-shortening of a radiolabeled VLCFA substrate.

Objective: To determine the activity of peroxisomal β-oxidation in cell lysates.

Materials:

  • Cell homogenates

  • Radiolabeled substrate (e.g., [1-14C]docosatrienoic acid)

  • Reaction buffer containing ATP, CoA, NAD+, and other cofactors

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Synthesize radiolabeled docosatrienoyl-CoA from [1-14C]docosatrienoic acid.

  • Reaction Setup:

    • Incubate cell homogenates with the reaction buffer and the radiolabeled docosatrienoyl-CoA substrate.

    • Run parallel reactions with known inhibitors of peroxisomal and mitochondrial β-oxidation to ensure specificity.

  • Reaction Termination and Separation:

    • Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid).

    • Separate the chain-shortened, water-soluble radiolabeled products (e.g., [14C]acetyl-CoA) from the unreacted long-chain substrate.

  • Quantification:

    • Measure the radioactivity of the water-soluble fraction using a scintillation counter.

    • Calculate the rate of peroxisomal β-oxidation based on the amount of radiolabeled product formed per unit of time and protein concentration.

This guide provides a foundational understanding of the cell-specific metabolism of docosatrienoyl-CoA. Further research is warranted to elucidate the precise regulatory mechanisms and the full spectrum of biological functions of this intriguing lipid molecule in health and disease.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this long-chain, polyunsaturated fatty acyl-CoA.

Immediate Safety and Handling Precautions

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating the compound as potentially hazardous, is recommended. The polyunsaturated nature of the fatty acid component suggests susceptibility to oxidation.[1][2][3]

Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols.

  • Avoid contact with skin and eyes.[4][5][6] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.[4][5]

  • Unsaturated lipids can be sensitive to light, heat, and oxygen.[2][3] Store the compound as recommended by the supplier, typically at low temperatures (e.g., -20°C) under an inert atmosphere.[1][2][3]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous chemical waste.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the compound.

    • If the compound is in a solution, identify all solvents and their concentrations on the label.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.[7]

  • Waste Collection and Storage:

    • Collect waste in a compatible, leak-proof container with a secure cap.[7][8]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste contractor.[8][9]

    • Use secondary containment (such as a larger, chemically resistant tray or bin) to prevent the spread of material in case of a leak.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on your label.

Data Presentation: Hazard and Disposal Summary

Parameter Description Guidance
Chemical Name This compoundN/A
CAS Number Not readily availableN/A
Assumed Hazards Potential skin and eye irritant. Susceptible to oxidation. Environmental effects not fully known.Handle with care, use appropriate PPE. Avoid release into the environment.
Primary Disposal Route Licensed Hazardous Waste DisposalIncineration or other approved chemical waste treatment.
Secondary Disposal Route Not RecommendedDo not dispose of down the drain or in solid waste.
Required PPE Safety glasses, lab coat, chemical-resistant glovesEnsure proper fit and inspect before use.
Spill Cleanup Inert absorbent materialCollect in a sealed container for hazardous waste disposal.

Experimental Protocols: Not Applicable

As this document provides disposal procedures, detailed experimental protocols for the use of this compound are not included.

Mandatory Visualizations

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal Handling Handle with PPE in a well-ventilated area Segregate Segregate from other waste streams Handling->Segregate Spill Manage spills with inert absorbent Spill->Segregate Label Label container with full chemical name and hazards Segregate->Label Store Store in a sealed, compatible container with secondary containment Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for hazardous waste pickup EHS->Pickup Incineration Disposal via licensed hazardous waste contractor (e.g., incineration) Pickup->Incineration

Caption: Disposal workflow for this compound.

SafetyHierarchy Safety and Disposal Logical Relationships substance This compound hazards Potential Hazards (Irritation, Oxidation, Environmental) substance->hazards ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazards->ppe handling Safe Handling Procedures (Ventilation, Avoid Contact) hazards->handling ppe->handling disposal Proper Disposal Protocol (Segregation, Labeling, Hazardous Waste) handling->disposal environment Environmental Protection disposal->environment

Caption: Key safety relationships for handling and disposal.

References

Personal protective equipment for handling (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA, a novel unsaturated fatty acyl-CoA used in research. Given that a comprehensive safety data sheet (SDS) is not publicly available, this compound must be handled as a potentially hazardous substance.[1] The following procedures are based on best practices for handling novel biochemicals and long-chain fatty acyl-CoAs.[1][2][3]

Hazard Identification and Risk Assessment

As a novel chemical, the specific toxicological properties of this compound have not been fully characterized.[4] Therefore, a conservative approach to risk assessment is mandatory. The primary risks are associated with its biochemical activity and potential for unintended biological effects upon exposure.

Risk Assessment Summary

Hazard CategoryPotential RiskRationaleMitigation Control Level
Health Hazard Unknown. May cause irritation upon contact with skin or eyes. Potential for unknown biological effects if inhaled or ingested.Novel biochemical with uncharacterized toxicological profile.[1] Long-chain fatty acyl-CoAs are metabolically active.[3]Engineering Controls & PPE
Physical Hazard Considered low. Not expected to be flammable or explosive under standard laboratory conditions.Structurally similar to other fatty acids and biochemicals not classified as physically hazardous.[4]Standard Laboratory Practices
Environmental Hazard Unknown. The impact of release into the environment has not been assessed.As a precaution, avoid release into waterways or soil.Controlled Disposal Protocol

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure and must be worn at all times when handling the compound.[1]

Required PPE for Handling this compound

OperationRequired PPE
Handling Solid Compound (Weighing, aliquoting)Nitrile gloves, safety glasses with side shields, and a standard lab coat.
Preparing Solutions Nitrile gloves, safety goggles (for splash protection), and a standard lab coat. Work should be conducted in a chemical fume hood or biosafety cabinet.
General Laboratory Use Nitrile gloves, safety glasses, and a lab coat.

Operational Plan: Handling Procedures

A systematic workflow ensures safety and maintains the integrity of the compound. Unsaturated lipids are susceptible to oxidation and hydrolysis and should be handled accordingly.[5][6]

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment receive 1. Receive Compound store 2. Store at -20°C (Protect from light/moisture) receive->store equilibrate 3. Equilibrate to Room Temp Before Opening store->equilibrate weigh 4. Weigh in Fume Hood equilibrate->weigh dissolve 5. Dissolve in Appropriate Solvent weigh->dissolve use 6. Use in Experiment dissolve->use decontaminate 7. Decontaminate Glassware use->decontaminate dispose 8. Dispose of Waste (Follow Protocol) use->dispose

Diagram 1: General workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage :

    • Upon receipt, inspect the container for damage.

    • Store the compound in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation.[5][7]

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can cause hydrolysis.[5]

    • All handling of the solid compound, including weighing and aliquoting, should be performed in a chemical fume hood to minimize inhalation exposure.

  • Dissolving the Compound :

    • Consult product documentation for recommended solvents. Unsaturated lipids are typically soluble in organic solvents.

    • Use glass or Teflon-lined containers and transfer tools to prevent leaching of impurities from plastics.[5]

  • Experimental Use :

    • Handle solutions with the same level of precaution as the solid compound.

    • Avoid creating aerosols.

Emergency Procedures

In case of accidental exposure or a spill, immediate and appropriate action is critical.[1]

G cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill or Exposure Occurs alert Alert others in the area spill->alert skin Skin Contact: Flush with water for 15 min spill->skin eye Eye Contact: Flush with eyewash for 15 min spill->eye inhalation Inhalation: Move to fresh air spill->inhalation evacuate Evacuate if necessary alert->evacuate absorb Absorb with inert material evacuate->absorb clean Clean area with soap & water absorb->clean dispose_spill Dispose of waste as hazardous clean->dispose_spill seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Diagram 2: Flowchart for emergency response procedures.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Alert personnel in the immediate area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound, including unused compound, solutions, and contaminated labware, must be disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in general trash.[8][9]

G start Waste Generated (Solid, Liquid, Contaminated Labware) q_sharp Is it a sharp? start->q_sharp sharps_container Dispose in Sharps Container q_sharp->sharps_container Yes q_liquid Is it a liquid? q_sharp->q_liquid No ehs_pickup Arrange for pickup by Environmental Health & Safety sharps_container->ehs_pickup liquid_waste Collect in labeled, sealed liquid chemical waste container. q_liquid->liquid_waste Yes solid_waste Collect in labeled, sealed solid chemical waste container. q_liquid->solid_waste No liquid_waste->ehs_pickup solid_waste->ehs_pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。